Fucosterol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELKOCHBMDKEJ-JUGJNGJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033229 | |
| Record name | (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-67-3 | |
| Record name | Fucosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUCOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504ZAM710C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fucosterol natural sources and bioavailability
An In-depth Technical Guide to the Natural Sources and Bioavailability of Fucosterol
Introduction
This compound (24-ethylidene cholesterol) is a bioactive phytosterol predominantly isolated from marine algae, particularly brown algae (Phaeophyceae).[1][2] Its chemical formula is C₂₉H₄₈O.[1] this compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-obesity effects.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, its pharmacokinetic profile and bioavailability, and the molecular signaling pathways through which it exerts its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and nutraceuticals.
Natural Sources of this compound
This compound is one of the most abundant phytosterols in brown macroalgae, where its content can range from 4% to as high as 95% of the total sterol content.[1] While also found in minor quantities in some red (Rhodophyta) and green (Chlorophyta) algae, brown algae are considered the most promising commercial source.[5][6] Genera such as Sargassum, Ecklonia, Undaria, and Laminaria are particularly rich in this compound.[7] The this compound content can vary significantly depending on the species, geographical location, and season of harvest.
Data Presentation: this compound Content in Various Algal Species
The following table summarizes the quantitative this compound content reported in various studies, providing a comparative reference for sourcing.
| Algal Species | Family | This compound Content | Reference |
| Desmarestia tabacoides | Desmarestiaceae | 81.67 mg/g of 70% EtOH extract | [8] |
| Agarum clathratum | Agaraceae | 78.70 mg/g of 70% EtOH extract | [8] |
| Ecklonia radiata (stipes) | Lessoniaceae | 378.1 µg/g dry weight | [1] |
| Ecklonia radiata (leaves) | Lessoniaceae | 312.0 µg/g dry weight | [1] |
| Sargassum fusiforme (Hijiki) | Sargassaceae | 4.6 mg from 15 g | [5] |
| Undaria pinnatifida (Wakame) | Alariaceae | 13 mg from 15 g | [5] |
| Sargassum horneri | Sargassaceae | 23.7 mg from crude extract | [6] |
Experimental Protocols: Extraction, Quantification, and Analysis
The isolation and analysis of this compound from algal biomass involve a multi-step process. A generalized workflow is presented below, followed by detailed protocols for key stages.
Experimental Workflow: this compound Isolation and Analysis
Caption: General workflow for this compound extraction and analysis.
Protocol for Extraction and Fractionation
This protocol describes a common method for obtaining this compound-rich fractions from dried macroalgae.[1][9]
-
Preparation : Air-dry fresh algae, remove impurities, and pulverize the dried biomass into a fine powder.[10]
-
Extraction : Extract the algal powder using an organic solvent such as 70% ethanol, methanol, or n-hexane.[1][10] An optimized method involves ultrasound-assisted extraction with a chloroform-methanol mixture (2:3) for 15 minutes.[9]
-
Saponification : Concentrate the crude extract under reduced pressure. To remove fatty acids, saponify the residue with an alcoholic solution of a strong base (e.g., 1.85 M KOH in ethanol) for approximately 14.5 hours.[9][11]
-
Solvent Partitioning : Partition the saponified extract using a solvent system, such as n-hexane and water, to isolate the unsaponifiable (sterol-containing) fraction.[1]
-
Chromatographic Fractionation : Further purify the sterol fraction using silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate mixtures) to separate this compound from other compounds.[1][12]
Protocol for Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantification of this compound.[6][8]
-
System : A reverse-phase HPLC system equipped with a C18 column is commonly used.[11]
-
Mobile Phase : An isocratic or gradient mobile phase, often consisting of methanol, acetonitrile, and/or water.
-
Detection : A UV detector is typically used, with detection at a wavelength around 205-210 nm.
-
Quantification : Prepare a standard curve using purified this compound of known concentrations (e.g., linearity range of R² = 0.9998).[8] The limit of detection (LOD) and limit of quantification (LOQ) for a validated method were reported as 3.20 µg/mL and 9.77 µg/mL, respectively.[8] Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol for Structural Elucidation and Bio-sample Analysis
-
Structural Elucidation : The definitive structure of the isolated compound is confirmed using spectroscopic methods, primarily ¹H-NMR and ¹³C-NMR, and comparing the resulting spectra with published data.[1][5]
-
Analysis in Biological Matrices : For pharmacokinetic studies, a Gas Chromatography-Mass Spectrometry (GC-MS) method is effective for determining this compound concentrations in plasma, urine, and feces.[13] This method requires derivatization (e.g., silylation) of the sterol before analysis and can achieve linearity ranges of 0.300-18.0 μg/mL in plasma.[13]
Bioavailability and Pharmacokinetics
Despite its potent biological activities in vitro, this compound exhibits poor oral bioavailability.
Pharmacokinetic Studies
A study in Sprague-Dawley rats determined the absolute oral bioavailability of this compound from Sargassum fusiforme to be only 0.74%.[13] The compound showed poor absorption and slow elimination characteristics. The primary route of elimination was identified as fecal excretion.[13]
| Parameter | Finding | Reference |
| Absolute Oral Bioavailability | 0.74% (in rats) | [13] |
| Absorption | Poor | [13] |
| Elimination | Slow; primarily via fecal excretion | [13] |
In Silico ADME Predictions
Computational models predict that this compound possesses drug-like attributes. It largely adheres to established rules for oral availability, suggesting that its low bioavailability may be due to factors like poor solubility or first-pass metabolism rather than fundamental structural liabilities.
| Property / Rule | Prediction / Compliance | Reference |
| Lipinski's Rule of Five | Obeys 3 out of 4 criteria | [3] |
| Jorgensen's Rule of Three | Obeys 2 out of 3 criteria | [3] |
These predictions support its potential as a drug candidate, though formulation strategies to enhance bioavailability are necessary.[6]
Biological Activities and Signaling Pathways
This compound modulates numerous cellular signaling pathways, which form the basis of its diverse pharmacological effects.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways, primarily the NF-κB and MAPK signaling cascades.[7][14][15] It suppresses the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][6]
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Antioxidant Activity
This compound combats oxidative stress by activating the Nrf2/HO-1 signaling pathway.[6][14] It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]
Signaling Pathway: this compound's Antioxidant Mechanism
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Regulation of Cellular Metabolism and Growth
This compound has demonstrated significant effects on pathways controlling adipogenesis (fat cell formation) and muscle atrophy.
-
Anti-Adipogenesis : this compound inhibits adipogenesis by activating both the AMPK and Wnt/β-catenin signaling pathways.[16] Activation of AMPK leads to the downregulation of lipogenesis-related factors, while activation of Wnt/β-catenin signaling prevents the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[16][17]
-
Skeletal Muscle Atrophy : this compound alleviates muscle atrophy by modulating the PI3K/Akt/mTOR/FoxO3α pathway.[15] It stimulates muscle protein synthesis by activating the Akt/mTOR branch and suppresses muscle protein degradation by inhibiting FoxO3α, a key transcription factor for atrophy-related genes like atrogin-1 and MuRF1.[15]
Signaling Pathway: this compound's Role in Muscle Homeostasis
Caption: this compound promotes protein synthesis and inhibits degradation via Akt.
Neuroprotective and Anticancer Pathways
-
Neuroprotection : this compound exhibits neuroprotective properties by modulating multiple pathways, including the PI3K/Akt and neurotrophin signaling pathways, which are crucial for neuronal survival.[3] It has also been shown to inhibit cholinesterases (AChE and BChE) and reduce amyloid-induced neurotoxicity.[1]
-
Anticancer Activity : In cancer cells, this compound can induce apoptosis and cell cycle arrest by targeting pathways such as the Raf/MEK/ERK signaling cascade.[1][4]
Conclusion and Future Perspectives
This compound is a highly promising bioactive compound predominantly found in brown marine algae. While its potent in vitro activities across a range of therapeutic areas are well-documented, its practical application is currently hindered by very low oral bioavailability.[13] Future research should focus on:
-
Clinical Trials : A significant gap exists in clinical studies to validate the safety and efficacy of this compound in humans.[1]
-
Bioavailability Enhancement : Developing advanced formulation strategies, such as nano-delivery systems (e.g., liposomes, nanoparticles) or chemical modifications, is critical to improving its absorption and systemic availability.[6]
-
Sustainable Sourcing : Optimizing extraction protocols and exploring sustainable aquaculture practices for this compound-rich algal species will be essential for commercial-scale production.
Addressing these challenges will be key to unlocking the full therapeutic potential of this compound for the pharmaceutical and nutraceutical industries.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 3. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacokinetic characteristics and excretion studies of this compound from Sargasssum fusiforme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Fucosterol's Mechanism of Action in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes mellitus. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a promising natural compound with the potential to mitigate various aspects of metabolic syndrome. Preclinical studies, both in vitro and in vivo, have begun to elucidate the multifaceted mechanisms through which this compound exerts its beneficial effects, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in metabolic syndrome, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate several key signaling pathways involved in glucose and lipid homeostasis, adipogenesis, inflammation, and oxidative stress.
Enhancement of Insulin Signaling
Insulin resistance is a cornerstone of metabolic syndrome. This compound has been shown to improve insulin sensitivity through the following mechanisms:
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. This compound directly inhibits PTP1B, thereby enhancing insulin signaling.[1] This leads to increased phosphorylation of key downstream effectors.
-
Activation of the PI3K/Akt Pathway: By inhibiting PTP1B, this compound promotes the phosphorylation of Akt and phosphatidylinositol-3-kinase (PI3K).[1] This activation is crucial for mediating insulin's effects on glucose uptake and metabolism.
-
Increased Glucose Uptake: this compound treatment has been demonstrated to enhance insulin-stimulated glucose uptake in insulin-resistant hepatocytes.[1]
Signaling Pathway: this compound's Impact on Insulin Signaling
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Regulation of Lipid Metabolism
Dyslipidemia, characterized by elevated triglycerides and LDL cholesterol and reduced HDL cholesterol, is a hallmark of metabolic syndrome. This compound modulates lipid metabolism through:
-
Liver X Receptor (LXR) Activation: this compound acts as a dual agonist for both LXR-α and LXR-β.[2][3] LXRs are nuclear receptors that play a critical role in reverse cholesterol transport. Activation of LXRs by this compound leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[2]
-
Modulation of SREBP-1c: While LXR activation can sometimes lead to increased hepatic lipogenesis via sterol regulatory element-binding protein-1c (SREBP-1c), this compound appears to circumvent this adverse effect. It upregulates Insig-2a, which in turn delays the nuclear translocation of SREBP-1c, a key transcription factor for lipogenic genes.[2] This selective modulation makes this compound a particularly interesting LXR agonist.
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[4]
Signaling Pathway: this compound's Dual Role in Lipid Homeostasis
Caption: this compound's regulation of lipid metabolism via LXR and AMPK.
Inhibition of Adipogenesis
Obesity, particularly the accumulation of visceral adipose tissue, is a central feature of metabolic syndrome. This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes (adipogenesis) through multiple pathways:
-
Downregulation of Adipogenic Transcription Factors: this compound treatment reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][5]
-
Activation of the Wnt/β-catenin Signaling Pathway: this compound activates the Wnt/β-catenin pathway, which is a known inhibitor of adipogenesis.[4]
-
Modulation of the FoxO1 Pathway: this compound has been shown to modulate the forkhead box protein O1 (FoxO1) signaling pathway, which is also involved in the regulation of adipocyte differentiation.[6]
Experimental Workflow: In Vitro Adipogenesis Assay
Caption: Workflow for assessing this compound's anti-adipogenic effects.
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are recognized as contributing factors to the pathogenesis of metabolic syndrome. This compound exhibits both anti-inflammatory and antioxidant properties:
-
Inhibition of NF-κB Signaling: this compound suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]
-
Activation of the Keap1-Nrf2 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (Keap1).[9] Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant enzymes, thereby protecting cells from oxidative damage.[10][11]
Signaling Pathway: this compound's Antioxidant Response
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound's effects related to metabolic syndrome.
Table 1: Summary of In Vivo Studies
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 30 mg/kg (oral) | Not specified | Significant decrease in serum glucose concentrations. | [5][12][13] |
| Epinephrine-induced diabetic rats | 300 mg/kg (oral) | Not specified | Inhibition of blood glucose level and glycogen degradation. | [5][12][13] |
| High-fat diet-induced diabetic mice | Not specified | Not specified | Improved glucose tolerance and insulin sensitivity. | [14] |
| Immobilized C57BL/6J mice | 10 and 30 mg/kg/day | 1 week | Attenuated muscle atrophy. | [15] |
Table 2: Summary of In Vitro Studies
| Cell Line | This compound Concentration | Duration | Key Findings | Reference |
| Insulin-resistant HepG2 cells | 12.5, 25, and 50 µM | Not specified | Increased phosphorylation of Akt and PI3K; decreased PTP1B expression. | [1] |
| 3T3-L1 adipocytes | 25 and 50 µM | Not specified | Significantly reduced intracellular lipid accumulation. | [6] |
| HEK293 cells (LXR reporter assay) | 200 µM | 24 hours | +155% transactivation of LXR-α and +83% transactivation of LXR-β. | [3][16] |
| 3T3-L1 adipocytes | 10-50 µM | During differentiation | Suppressed lipid accumulation and downregulated PPARγ, C/EBPα, SREBP-1. | [17] |
| Human Dermal Fibroblasts | 30, 60, and 120 µM | Not specified | Dose-dependently decreased intracellular ROS production. | [18] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Induction of Insulin Resistance in HepG2 Cells and Glucose Uptake Assay
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are typically treated with high concentrations of insulin, glucosamine, or palmitic acid. For example, a common protocol involves incubating cells with 0.2 mM palmitic acid for 24 hours.[19]
-
This compound Treatment: Insulin-resistant HepG2 cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period.
-
Glucose Uptake Assay: Glucose uptake is measured using a fluorescent D-glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxyglucose (2-NBDG). After this compound treatment, cells are incubated with 2-NBDG, and the fluorescence intensity is measured using flow cytometry or a fluorescence microplate reader to quantify glucose uptake.[19]
-
Western Blot Analysis: To assess the activation of the insulin signaling pathway, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K, IRS1) and PTP1B. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
-
Differentiation Protocol: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation cocktail, typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI). This is followed by maintenance in insulin-containing medium.[20]
-
This compound Treatment: this compound (e.g., 10-50 µM) is added to the differentiation medium.
-
Oil Red O Staining: After several days of differentiation, mature adipocytes are fixed and stained with Oil Red O solution, which specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors (PPARγ, C/EBPα) and signaling molecules (AMPK, β-catenin) is analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
LXR Reporter Gene Assay
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS. Cells are co-transfected with an LXR expression plasmid (for LXR-α or LXR-β), a luciferase reporter plasmid containing LXR response elements, and a β-galactosidase expression plasmid (as a transfection control).[16][21]
-
This compound Treatment: Transfected cells are treated with this compound (e.g., 100, 200 µM) or known LXR agonists (as positive controls) for 24 hours.
-
Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency. An increase in normalized luciferase activity indicates LXR activation.[16]
Conclusion
This compound demonstrates a remarkable pleiotropic mechanism of action against metabolic syndrome in preclinical models. Its ability to concurrently improve insulin sensitivity, modulate lipid metabolism in a beneficial manner, inhibit adipogenesis, and exert anti-inflammatory and antioxidant effects underscores its potential as a lead compound for the development of novel therapeutics. The detailed molecular pathways and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in the management of metabolic syndrome and its associated comorbidities. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into human applications.
References
- 1. This compound activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ectorbio.com [ectorbio.com]
- 4. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, isolated from Ecklonia stolonifera, inhibits adipogenesis through modulation of FoxO1 pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves palmitic acid-induced oxidative stress, lipid droplet formation and insulin resistance in liver cells by mediating Keap1-Nrf2-lipocalin 13 axis | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Promotes Browning in Mouse 3T3-L1 Adipocytes Through HO-1/Nrf2 and AMPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Fucosterol Signaling Pathways in Neurodegenerative Diseases: A Technical Guide
Introduction
Fucosterol, a phytosterol predominantly found in brown algae, is emerging as a promising therapeutic agent for neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, stem from its ability to modulate a complex network of intracellular signaling pathways.[2][3] Accumulated evidence highlights this compound's potential to interfere with key pathological processes in NDDs, including amyloid-beta (Aβ) aggregation, oxidative stress, neuroinflammation, and neuronal apoptosis.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presents quantitative data from relevant studies, details key experimental protocols, and offers visual representations of these complex molecular interactions.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by targeting multiple critical signaling cascades involved in neuronal survival, inflammation, and antioxidant defense. Systems pharmacology and in silico analyses have revealed that this compound interacts with a wide range of proteins, including receptors, enzymes, and transcription factors.[1][2] The principal pathways identified are the PI3K/Akt, Neurotrophin/TrkB, Nrf2/HO-1, and NF-κB/MAPK pathways.
Pro-Survival and Anti-Apoptotic Signaling: PI3K/Akt and Neurotrophin/TrkB Pathways
A crucial mechanism of this compound's neuroprotective action is its ability to activate pro-survival signaling. It has been shown to function as a brain-derived neurotrophic factor (BDNF) mimetic by binding to and activating the Tropomyosin receptor kinase B (TrkB).[2][6] This activation triggers downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to promoting neuronal growth and survival.[2][6][7] Activated Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein and Aβ-induced neurotoxicity in Alzheimer's disease.[8][9][10] By inhibiting GSK-3β, this compound helps to mitigate tau pathology and promote neuronal resilience.[11][12]
Furthermore, TrkB activation by this compound also stimulates the ERK1/2 signaling pathway, which is vital for protecting against Aβ-induced cytotoxicity.[6][13] This dual activation of PI3K/Akt and ERK1/2 pathways synergistically confers robust neuroprotection.[2]
Caption: this compound activates the TrkB-mediated PI3K/Akt and ERK1/2 pro-survival pathways.
Antioxidant Defense: The Nrf2/ARE Pathway
Oxidative stress is a major contributor to neuronal damage in NDDs.[14] this compound enhances the intrinsic antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE).[14][15] This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby reducing intracellular reactive oxygen species (ROS) and protecting neurons from oxidative damage.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 12. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound from an Edible Brown Alga Ecklonia stolonifera Prevents Soluble Amyloid Beta-Induced Cognitive Dysfunction in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docta.ucm.es [docta.ucm.es]
- 15. mdpi.com [mdpi.com]
Fucosterol in Marine Macroalgae: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fucosterol, a phytosterol predominantly found in brown seaweeds (Phaeophyceae), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] As a stigmasterol isomer, this compound (C29H48O) is a key bioactive compound in many marine algae, exhibiting a range of pharmacological effects including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.[1][2][4] This technical guide provides an in-depth overview of this compound content across various seaweed species, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
This compound Content in Different Seaweed Species
Brown macroalgae are the richest source of this compound, where it can constitute a significant portion of the total sterol content.[1][5][6] The concentration of this compound, however, varies considerably among different species and can be influenced by factors such as geographical location, season, and the specific part of the alga being analyzed.[1] The following tables summarize the quantitative data on this compound content in various seaweed species, providing a comparative overview for researchers seeking potent sources of this bioactive compound.
Table 1: this compound Content in Various Brown Seaweed Species (Phaeophyceae)
| Seaweed Species | This compound Content (µg/g dry weight) | Percentage of Total Sterols (%) | Reference(s) |
| Himanthalia elongata | 662 - 2320 | 83 - 97 | [7][8] |
| Undaria pinnatifida | 1706 (dried) | 83 - 97 | [7][8] |
| Laminaria ochroleuca | - | 83 - 97 | [7][8] |
| Ecklonia radiata (leaves) | 312.0 | 98.6 | [1][5] |
| Ecklonia radiata (stipes) | 378.1 | 98.9 | [1][5] |
| Sargassum fusiforme (Hijiki) | 2601 (total sterols) | 65.9 - 73.6 | [9][10][11] |
| Saccharina japonica (Kombu) | 1171 (total sterols) | 64.0 | [10] |
| Undaria pinnatifida (Wakame) | 1845 (total sterols) | 69.7 | [10] |
| Padina pavonica | - | 5.16 | [12] |
| Hormophysa triquetra | - | 5.28 | [12] |
| Desmarestia tabacoides | 81,670 | - | [13] |
| Agarum clathratum | 78,700 | - | [13] |
Table 2: this compound Content in Selected Red and Green Seaweed Species
| Seaweed Species (Class) | This compound Content | Percentage of Total Sterols (%) | Reference(s) |
| Palmaria sp. (Rhodophyta) | Low (Desmosterol is predominant) | - | [7][8] |
| Porphyra sp. (Rhodophyta) | Low (Desmosterol is predominant) | - | [7][8] |
| Various Green Algae (Chlorophyta) | Variable, generally lower than brown algae | - | [14] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from seaweed matrices requires robust and validated experimental protocols. The general workflow involves extraction, saponification to remove interfering fatty acids, and subsequent chromatographic analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from seaweed.
Detailed Methodologies
1. Ultrasound-Assisted Extraction and Saponification [9]
-
Objective: To extract total lipids and subsequently isolate the non-saponifiable (sterol-rich) fraction.
-
Protocol:
-
Weigh a known amount of dried seaweed powder (e.g., 750 mg).
-
Add a solvent mixture of chloroform and methanol (CHCl3:MeOH, 2:3 v/v) and sonicate for 15 minutes.
-
Centrifuge the mixture and collect the supernatant containing the total lipid extract.
-
Evaporate the solvent under vacuum.
-
Add a solution of potassium hydroxide in ethanol (e.g., 1.85 M KOH) to the lipid extract for saponification and incubate (e.g., for 14.5 hours).
-
Extract the non-saponifiable fraction containing this compound using a non-polar solvent like hexane.
-
Wash the hexane extract with water to remove impurities.
-
Dry the hexane phase and reconstitute the residue in a suitable solvent for analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis [7][8]
-
Objective: To separate and quantify this compound from the extracted sample.
-
Protocol:
-
Chromatographic System: An HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column (e.g., Kromasil 100 C18, 5 µm, 15 x 0.4 cm) is suitable for separation.
-
Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) can be employed.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.
-
Detection: Monitor the eluent at a wavelength of 205 nm for this compound detection.
-
Quantification: Prepare a standard curve using a certified this compound standard to quantify the amount in the samples. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.[7][8]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [15][16]
-
Objective: To identify and quantify this compound, often after derivatization.
-
Protocol:
-
Derivatization: The hydroxyl group of this compound is often silylated (e.g., using BSTFA with TMCS) to increase its volatility for GC analysis.
-
Chromatographic System: A GC system coupled with a mass spectrometer is used.
-
Column: A capillary column such as an HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) is appropriate.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed for optimal separation. For example, start at 200°C, hold for 5 minutes, then ramp up to 280°C at 5°C/min and hold for 10 minutes.[17]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded to identify this compound based on its characteristic fragmentation pattern.
-
Quantification: An internal standard (e.g., 5α-cholestane) is often used for accurate quantification.
-
Signaling Pathways Modulated by this compound
This compound's diverse bioactivities stem from its ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-Adipogenic and Anti-Diabetic Pathways
This compound has been shown to regulate adipogenesis and exhibit anti-diabetic effects.[2] One of the key mechanisms involves the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two master regulators of adipocyte differentiation.
Anti-Inflammatory and Antioxidant Pathways
This compound exerts potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, and activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
This compound stands out as a promising bioactive compound from marine seaweeds with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide provides a consolidated resource on its prevalence in various seaweed species, robust methodologies for its analysis, and insights into its molecular mechanisms of action. Further research into the clinical efficacy and safety of this compound is warranted to fully harness its therapeutic potential. The detailed information presented herein is intended to facilitate and accelerate future research and development efforts in this exciting field.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 16. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound in the Marine Algae Pelvetia siliquosa by Gas Chromatography -Natural Product Sciences | Korea Science [koreascience.kr]
In vitro antioxidant capacity of Fucosterol
An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Fucosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (24-ethylidene cholesterol) is a prominent phytosterol found abundantly in various marine brown algae, including species from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] As a bioactive sterol, this compound has garnered significant scientific interest due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, anti-diabetic, and hepatoprotective activities.[2][3] A cornerstone of its therapeutic potential lies in its potent antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound exhibits robust antioxidant effects by directly scavenging free radicals and modulating endogenous antioxidant defense systems.[4][5] This guide provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key assays, and providing standardized experimental protocols.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, combining direct radical scavenging with the modulation of critical cellular signaling pathways that bolster the cell's intrinsic antioxidant defenses.
Direct Radical Scavenging
This compound possesses the ability to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, although its primary mechanism is considered to be the activation of cellular pathways.[4][6] This direct scavenging activity contributes to its overall antioxidant profile.
Upregulation of Endogenous Antioxidant Systems
The principal mechanism behind this compound's potent antioxidant activity is its ability to enhance the expression of endogenous antioxidant enzymes.[5] It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] this compound is believed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4][7]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[4][5]
-
Glutathione Peroxidase (GSH-px): Reduces hydrogen peroxide and lipid hydroperoxides.[5][8]
By upregulating these enzymes, this compound significantly enhances the cell's capacity to neutralize a wide range of ROS, thereby protecting against oxidative damage.[5]
Modulation of Inflammatory Pathways
Oxidative stress and inflammation are intricately linked. This compound also demonstrates antioxidant effects by suppressing pro-inflammatory signaling pathways that contribute to ROS production, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7] It can inhibit the generation of ROS by suppressing enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Quantitative Data on In Vitro Antioxidant Capacity
The antioxidant activity of this compound has been quantified using various standard assays. The following table summarizes key findings from the literature.
| Assay Type | Model/System | Concentration | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | 100 µg/mL | 8% inhibition | [6] |
| 250 µg/mL | 16% inhibition | [6] | ||
| Intracellular ROS Scavenging | H₂O₂-induced Hep-G2 cells | 10 µg/mL | 71.66% reduction in ROS | [9] |
| Enzyme Activity Upregulation | CCl₄-intoxicated rats (in vivo) | Not specified | 33.89% increase in SOD activity | [5][8] |
| CCl₄-intoxicated rats (in vivo) | Not specified | 21.56% increase in Catalase activity | [5][8] | |
| CCl₄-intoxicated rats (in vivo) | Not specified | 39.24% increase in GSH-px activity | [5][8] | |
| Hepatoprotective Effect | CCl₄-intoxicated rats (in vivo) | Not specified | 63.16% decrease in sGPT activity | [1][8] |
Detailed Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for common in vitro assays, synthesized from established procedures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
Protocol:
-
Prepare a fresh DPPH working solution and protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Pipette 20-50 µL of various concentrations of this compound into the wells of a 96-well microplate.
-
Prepare a blank (solvent only) and a positive control.
-
Add 150-180 µL of the DPPH working solution to each well.[12]
-
Mix gently and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[6][10]
-
Measure the absorbance at 517 nm using a microplate reader.[11][13]
-
-
Calculation:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
Protocol:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Incubate this mixture in the dark at room temperature for 12-16 hours.[14]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]
-
Add 10-20 µL of various concentrations of this compound to the wells of a 96-well microplate.
-
Add 180-190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 10 minutes at room temperature in the dark.[10]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample.
-
Superoxide Anion (O₂•⁻) Radical Scavenging Assay
This assay measures the scavenging of superoxide radicals, which can be generated non-enzymatically by a phenazine methosulfate-NADH (PMS-NADH) system. Scavenging is detected by the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Reagents:
-
Protocol:
-
In a test tube or microplate well, mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 0.5 mL of the this compound sample at various concentrations.[15]
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate the mixture at ambient temperature for 5 minutes.[15]
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the reaction mixture without the sample.
-
Hydroxyl (•OH) Radical Scavenging Assay
This assay determines the ability of a compound to scavenge highly reactive hydroxyl radicals, typically generated by the Fenton reaction (Fe²⁺ + H₂O₂).
-
Reagents:
-
Protocol (using Salicylate):
-
Mix 1.0 mL of the this compound sample, 2.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂ solution.[16]
-
Add 0.3 mL of sodium salicylate solution to the mixture.
-
Incubate for 1 hour at 37°C.[16]
-
Measure the absorbance at 510 nm. The scavenging of •OH radicals is measured by the inhibition of salicylate hydroxylation.
-
-
Calculation:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the reaction mixture without the sample (maximum hydroxylation).
-
Conclusion
This compound, a sterol derived from marine algae, is a potent antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries.[1] Its efficacy stems from a dual mechanism involving direct free radical scavenging and, more importantly, the upregulation of endogenous antioxidant enzymes via the Nrf2/ARE signaling pathway.[4][5][7] The quantitative data, though varied across different experimental models, consistently demonstrates its ability to mitigate oxidative stress. The standardized protocols provided in this guide offer a framework for researchers to reliably assess and compare the antioxidant capacity of this compound and its derivatives, facilitating further investigation into its therapeutic applications for oxidative stress-related diseases.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-oxidant activities of this compound from the marine algae Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Antisteatotic Activities of a New Fucoidan Extracted from Ferula hermonis Roots Harvested on Lebanese Mountains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. phytojournal.com [phytojournal.com]
- 16. Hydroxyl Radical-scavenging Activity [protocols.io]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
Fucosterol: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol is a prominent phytosterol found abundantly in various species of marine brown algae, such as Sargassum, Undaria, and Eisenia[1][2]. As a bioactive secondary metabolite, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects[2][3][4]. This technical guide focuses specifically on the well-documented anti-inflammatory properties of this compound demonstrated through in vitro studies. It aims to provide a comprehensive resource detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of various pro-inflammatory mediators. In vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7) and cytokine-stimulated cells, have been instrumental in revealing its molecular targets[1][5][6][7]. This document synthesizes the current understanding of this compound's action on inflammatory cascades, presenting data in a structured format to facilitate research and development efforts.
Core Anti-inflammatory Mechanisms of this compound
This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with major inflammatory signaling pathways and suppress the expression and release of inflammatory mediators.
Modulation of Key Signaling Pathways
a) Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation[3]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes[1]. This compound has been shown to dose-dependently inhibit the phosphorylation of IκBα and NF-κB p65, thereby preventing the nuclear translocation of p65 and downregulating the expression of NF-κB target genes like iNOS, COX-2, and various cytokines[1][5][6].
Caption: this compound inhibits the NF-κB signaling pathway.
b) Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation[1]. This compound has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli in various cell lines, including human dermal fibroblasts and macrophages[1][8]. By inhibiting MAPK activation, this compound effectively curtails the downstream inflammatory response[6].
Caption: this compound inhibits the MAPK signaling pathway.
c) Nrf2/HO-1 Antioxidant Pathway: In addition to inhibiting pro-inflammatory pathways, this compound also activates protective antioxidant responses. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes[1]. This leads to the upregulation of heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory functions[1][4]. This dual action of suppressing inflammation and boosting antioxidant defense highlights a key aspect of this compound's mechanism[6].
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Inhibition of Pro-inflammatory Mediators
This compound effectively reduces the production of key molecules that drive the inflammatory response.
-
Nitric Oxide (NO) and iNOS: Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound significantly suppresses NO production in LPS-stimulated macrophages by downregulating the mRNA and protein expression of iNOS[2][5][9].
-
Prostaglandin E2 (PGE2) and COX-2: Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and pain. This compound has been shown to inhibit the expression of COX-2, leading to a decrease in PGE2 production[2][6][9].
-
Pro-inflammatory Cytokines: this compound treatment leads to a dose-dependent reduction in the secretion and mRNA expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell models[5][9][10].
-
Reactive Oxygen Species (ROS): Oxidative stress and inflammation are closely linked. This compound demonstrates potent ROS scavenging activity, reducing intracellular ROS levels induced by stimuli like TNF-α/IFN-γ or hydrogen peroxide[1][11]. This antioxidant effect contributes to its overall anti-inflammatory profile by mitigating ROS-mediated activation of inflammatory pathways like NF-κB[1].
Quantitative Data on this compound's Anti-inflammatory Activity
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | Concentration (µg/mL) | IC50 / % Inhibition | Reference |
| HEK293 | LPS | IL-6 | - | IC50 = 5.86 (24h) | |
| HEK293 | LPS | IL-6 | - | IC50 = 73.36 (48h) | |
| HEK293 | LPS | IL-1β | - | IC50 = 2.59 (24h) | |
| HEK293 | LPS | IL-1β | - | IC50 = 0.02 (48h) | |
| C8-B4 Microglia | LPS | NO | 12 - 192 µM | Significant Inhibition | [9] |
| C8-B4 Microglia | LPS | TNF-α | > 48 µM | Significant Inhibition | [9] |
| C8-B4 Microglia | LPS | IL-1β | > 48 µM | Significant Inhibition | [9] |
| C8-B4 Microglia | LPS | IL-6 | 12 - 192 µM | Significant Inhibition | [9] |
| C8-B4 Microglia | LPS | PGE2 | > 48 µM | Significant Inhibition | [9] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS)
| Cell Line | Stimulant | Concentration (µg/mL) | % ROS Reduction | Reference |
| Hep-G2 | H₂O₂ | 10 | 71.66% | [11] |
| HDF | TNF-α/IFN-γ | Dose-dependent | Significant Decrease | [1] |
Detailed Experimental Protocols
This section provides a synthesis of common methodologies used to assess the in vitro anti-inflammatory properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Fucosterol: A Comprehensive Technical Guide to its Nutraceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol, a prominent phytosterol derived from marine brown algae, is emerging as a significant nutraceutical ingredient with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of this compound's biological effects, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of the core signaling pathways are presented to facilitate further research and development of this compound-based therapeutics and functional foods.
Introduction
This compound (24-ethylidene cholesterol) is a unique sterol abundant in various species of brown seaweed, including those from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] Structurally similar to cholesterol, it exhibits a range of biological activities that position it as a promising candidate for nutraceutical and pharmaceutical applications.[3][4] Its pleiotropic effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for professionals in the field of drug discovery and development.
Extraction and Isolation
The extraction and purification of this compound from marine algae are critical steps for its characterization and utilization. Various methods have been employed, with the general workflow involving solvent extraction followed by chromatographic separation.
General Experimental Protocol: Extraction and Isolation
A common procedure for extracting this compound from dried seaweed powder involves the following steps:
-
Extraction: The dried algal powder is typically extracted with organic solvents such as methanol, ethanol, or n-hexane.[2] Optimized conditions for this compound extraction from Sargassum fusiforme have been identified as using 90% ethanol at a 1:20 sample weight to solvent volume ratio, at 60°C for 4 hours.[5]
-
Solvent Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity to separate compounds based on their solubility.[2]
-
Chromatographic Purification: The fraction containing this compound is subjected to column chromatography, often using silica gel, to isolate the compound.[2][5]
-
Crystallization: The purified this compound is then crystallized, typically using an ethanolic solution, to yield a high-purity product.[6]
-
Structural Elucidation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Biological Activities and Mechanisms of Action
This compound exerts a multitude of biological effects through the modulation of several key signaling pathways. The following sections detail its primary activities, supported by quantitative data and experimental protocols.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects against a range of cancer cell lines.[3][7] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 40 µM | [3][8] |
| T47D | Breast Ductal Carcinoma | 27.94 ± 9.3 µg/ml | [7][9] |
| HT-29 | Colon Carcinoma | 70.41 ± 7.5 µg/ml | [7][9] |
| A549 | Lung Cancer | ~15 µM | [2] |
| SK-LU-1 | Lung Cancer | ~15 µM | [2] |
| HL-60 | Promyelocytic Leukemia | 7.8 µg/mL | [2] |
| ES2 | Ovarian Cancer | 25.75 µg/mL | [10] |
| OV90 | Ovarian Cancer | 21.21 µg/mL | [10] |
The anti-proliferative effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10⁶ cells per well and incubated for 12 hours.
-
This compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.
-
MTT Addition: 20 µl of MTT solution is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and 500 µl of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density is measured using an ELISA plate reader to determine cell viability.[8]
The effect of this compound on the cell cycle is determined by flow cytometry.
-
Cell Treatment: Cells (e.g., HeLa) are seeded in 6-well plates (2x10⁵ cells/well) and treated with different concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for 24 hours.
-
Cell Fixation: Cells are washed with PBS and fixed in ethanol at -20°C.
-
Staining: The fixed cells are resuspended in PBS containing 40 µg/ml propidium iodide (PI), 0.1 mg/ml RNase A, and 0.1% Triton X-100, and incubated in the dark at 37°C for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[8]
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[3][8]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells.[11]
| Cell Line | Mediator | Inhibition | Concentration | Reference |
| RAW 264.7 | Nitric Oxide (NO) | Significant suppression | 50 µg/mL | [12] |
The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess its anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Treatment: Cells are treated with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response, and co-incubated with various concentrations of this compound (e.g., 0.1, 1, 10, and 50 µg/mL) for 24 hours.
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Data Analysis: The reduction in nitrite concentration in this compound-treated cells compared to LPS-only treated cells indicates the inhibition of NO production.[12]
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][15]
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Anti-Diabetic Activity
This compound has shown potential in the management of diabetes through various mechanisms, including the reduction of blood glucose levels and the inhibition of diabetes-related enzymes.[2][16]
| Model | Parameter | Effect | Dosage | Reference |
| Streptozotocin-induced diabetic rats | Serum glucose | Significant decrease | 30 mg/kg (oral) | [2][16] |
| Epinephrine-induced diabetic rats | Blood glucose | Inhibition | 300 mg/kg (oral) | [2][16] |
| Rat Lens Aldose Reductase (RLAR) | Enzyme Inhibition | IC50: 18.94 µM | in vitro | [17] |
| Human Recombinant Aldose Reductase (HRAR) | Enzyme Inhibition | IC50: 18.94 µM | in vitro | [17] |
The anti-diabetic effects of this compound can be evaluated in animal models of diabetes.
-
Induction of Diabetes: Diabetes is induced in rats using agents like streptozotocin or epinephrine.
-
This compound Administration: Diabetic rats are orally administered with this compound at specific dosages (e.g., 30 mg/kg or 300 mg/kg).
-
Blood Glucose Monitoring: Blood glucose levels are monitored over a period of time to assess the effect of this compound.
-
Biochemical Analysis: Other parameters such as sorbitol accumulation in lenses and glycogen degradation can also be measured.[16][18]
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its protective effects against various diseases.[19]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Reaction Mixture: this compound at various concentrations (e.g., 0.1, 1, 10, 100, and 250 µg/mL) is incubated with a solution of DPPH (0.2 mM) in the dark for 30 minutes at 37°C.
-
Absorbance Measurement: The absorbance of the solution is measured at 520 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the this compound-treated samples with that of a control.[19]
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[1][20][21]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects, particularly in models of Alzheimer's disease, by protecting neuronal cells from amyloid-β (Aβ)-induced toxicity.[22][23]
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.
-
Cell Culture and Treatment: SH-SY5Y cells are incubated with this compound (e.g., 10 µM or 20 µM) for 24 hours, followed by treatment with Aβ (e.g., 2 µM) for 48 hours to induce neurotoxicity.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay to determine the protective effect of this compound.
-
Apoptosis Assay: Apoptosis is measured using Annexin V-FITC staining and flow cytometry.
-
Gene Expression Analysis: The mRNA expression of relevant genes, such as the amyloid precursor protein (APP) and neuroglobin (Ngb), is analyzed using RT-PCR.[22][23]
Safety and Toxicity
Studies on the safety and toxicity of this compound have indicated low toxicity in both in vitro (animal and human cell lines) and in vivo (animal) models.[2] However, a notable gap exists in the literature regarding clinical studies in humans, which are essential for its development as a widely used nutraceutical or pharmaceutical agent.
Conclusion and Future Directions
This compound, a marine-derived phytosterol, exhibits a remarkable array of biological activities with significant potential for nutraceutical and pharmaceutical applications. Its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective effects are well-documented in preclinical studies and are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB/MAPK, and Nrf2/HO-1.
While the existing data is promising, further research is warranted in several areas. Rigorous, well-designed clinical trials are crucial to establish the safety and efficacy of this compound in humans. Additionally, further investigation into its bioavailability, pharmacokinetics, and optimal dosage for various applications will be essential for its successful translation from the laboratory to the market. The development of standardized extraction and purification methods will also be critical to ensure the quality and consistency of this compound-containing products. Overall, this compound represents a valuable natural compound with the potential to contribute significantly to human health and well-being.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 7. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Protects against Concanavalin A-Induced Acute Liver Injury: Focus on P38 MAPK/NF-κB Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidiabetic Potential of Marine Brown Algae—a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound exerts protection against amyloid β-induced neurotoxicity, reduces intracellular levels of amyloid β and enhances the mRNA expression of neuroglobin in amyloid β-induced SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Fucosterol and its Potential Impact on Gut Microbiota: A Technical Guide
Executive Summary
Fucosterol, a prominent phytosterol isolated from marine brown algae, has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. While direct investigations into the effects of this compound on the composition and function of gut microbiota are currently limited, its established biological activities suggest a strong potential for indirect and beneficial modulation of the gut ecosystem. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and postulating its potential interactions with the gut microbiota through its influence on inflammation and sterol metabolism.
Established Bioactivities and Quantitative Data
This compound exhibits a wide range of biological effects, which have been quantified in numerous in vitro and in vivo studies. Its primary activities are summarized below.
Table 1: Summary of Anti-Inflammatory and Related Activities of this compound
| Model System | Stimulant | This compound Concentration/Dose | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of iNOS and pro-inflammatory cytokine secretion | [1][2] |
| RAW 264.7 Macrophages | Particulate Matter (PM) | Not specified | Inhibition of inflammation via NF-κB/MAPK and Nrf2/HO-1 pathways | [2][3] |
| Human Dermal Fibroblasts | TNF-α/IFN-γ | 30, 60, 120 µM | Reduction of intracellular ROS; Regulation of Nrf2/HO-1 and NF-κB/MAPK pathways | [4] |
| C2C12 Myotubes | TNF-α | 1 or 5 µM | Attenuation of muscle atrophy | [2] |
| Immobilized C57BL/6J Mice | Immobilization | 10 or 30 mg/kg/day (oral) | Attenuation of skeletal muscle atrophy; Increased muscle strength | [2] |
| apoE-/- Mice | High-Fat Diet (HFD) | Not specified | Reduction of atherosclerotic plaques, macrophage infiltration, and oxidative stress | [5] |
Table 2: Summary of Anticancer and Antimicrobial Activities of this compound
| Target | This compound Concentration/Dose | Observed Effect (IC50 / MIC) | Reference |
| HL-60 Cancer Cells | 7.8 µg/mL | IC50 (Inhibition of cell growth) | [3] |
| Pyricularia oryzae | 250 µg/mL | IC50 (Low toxicity, induced morphological changes) | [3] |
| Various Bacteria | 8 to 16 µg/mL | MIC (Inhibition of bacterial growth) | [3] |
| Candida albicans | 8 µg/mL | MIC (Highest growth inhibition) | [3] |
| Fusarium culmorum | 1.0% | Optimal inhibition of macroconidia growth | [3] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its primary mechanisms involve the downregulation of pro-inflammatory pathways and the upregulation of protective antioxidant responses.
Inhibition of Pro-Inflammatory Pathways
This compound is a potent inhibitor of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. In response to stimuli like LPS or TNF-α, this compound prevents the activation of NF-κB and the phosphorylation of MAPK proteins (p38, Erk, JNK), thereby reducing the expression and secretion of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2][3][5]
Activation of Antioxidant Pathways
This compound can also activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[3][4] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[4]
Modulation of Metabolic Pathways
This compound also influences pathways central to metabolism and cell growth, such as the PI3K/Akt/mTOR pathway. In models of muscle atrophy, this compound was shown to stimulate this pathway, promoting protein synthesis and preventing degradation.[2] Furthermore, as a selective Liver X Receptor (LXR) agonist, this compound regulates genes involved in reverse cholesterol transport (ABCA1, ABCG1) and intestinal cholesterol absorption (NPC1L1), highlighting its role in cholesterol homeostasis without inducing triglyceride accumulation in the liver.[6]
Potential and Indirect Effects on Gut Microbiota
While direct evidence is still emerging, this compound's known bioactivities provide a strong basis for hypothesizing its beneficial effects on the gut microbiota and overall gut health.
Attenuation of Gut Inflammation
Chronic inflammation in the gut is a key driver of dysbiosis—an imbalance in the microbial community. By potently inhibiting the NF-κB and MAPK pathways, this compound can reduce the production of inflammatory cytokines in the intestinal environment.[1][5] This anti-inflammatory action could help restore a healthy gut environment, favoring the growth of beneficial commensal bacteria and suppressing the expansion of pathobionts that thrive in inflammatory conditions.
Interaction with Sterol and Bile Acid Metabolism
The gut microbiota plays a crucial role in the metabolism of sterols and bile acids.[7][8] As a phytosterol, this compound enters the gut and can directly interact with these metabolic pathways.
-
Cholesterol Metabolism: this compound can reduce the gastrointestinal absorption of cholesterol.[5] Gut microbes are known to convert cholesterol into the non-absorbable sterol coprostanol, a key process in cholesterol excretion.[9] this compound may influence the activity of these cholesterol-metabolizing bacteria.
-
Bile Acid Metabolism: Bile acids are synthesized from cholesterol in the liver and are metabolized by gut bacteria into a complex pool of secondary bile acids. These molecules act as important signaling agents throughout the body.[10][11] By influencing cholesterol homeostasis via LXR activation, this compound could alter the primary bile acid pool, which in turn would shape the composition and metabolic output of the gut microbiota.
Experimental Protocols
The following section details the methodologies used in key studies to evaluate the effects of this compound.
In Vitro Anti-Inflammatory Assay (Macrophage Model)
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment Protocol:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Cells and supernatant are harvested after a specified incubation period (e.g., 18-24 hours).
-
-
Analysis:
-
Cytokine Measurement: Levels of TNF-α, IL-6, etc., in the supernatant are quantified using ELISA kits.
-
NO Production: Nitric oxide production is measured in the supernatant using the Griess reagent assay.
-
Gene Expression: mRNA levels of iNOS, COX-2, and cytokines are determined using RT-PCR.
-
Protein Analysis: Phosphorylation of NF-κB and MAPK pathway proteins is assessed by Western blot analysis of cell lysates.[2][3]
-
In Vivo Muscle Atrophy Model (Immobilization)
-
Animal Model: Male C57BL/6J mice.
-
Atrophy Induction: One hindlimb of each mouse is immobilized using a cast or staple for a period of 1 week to induce skeletal muscle atrophy.
-
Treatment Protocol:
-
Following the immobilization period, mice are randomly assigned to groups.
-
Mice are administered this compound (e.g., 10 or 30 mg/kg/day) or vehicle (saline) orally for 1 week.
-
-
Analysis:
-
Muscle Function: Grip strength of the hindlimb is measured.
-
Muscle Mass: The tibialis anterior (TA) muscle is dissected and weighed.
-
Histology: The cross-sectional area of myofibers is determined from stained muscle sections.
-
Molecular Analysis: Protein expression and phosphorylation in the Akt/mTOR/FoxO3α signaling pathway are analyzed by Western blot of muscle tissue homogenates.[2]
-
Conclusion and Future Directions
This compound is a marine-derived phytosterol with well-documented anti-inflammatory and metabolic regulatory properties mediated through the NF-κB, MAPK, and LXR pathways. While its direct impact on the gut microbiota remains to be elucidated, a strong theoretical framework suggests it could be highly beneficial for gut health. By reducing gut inflammation and interacting with microbial sterol and bile acid metabolism, this compound may help mitigate dysbiosis and support a healthy microbial ecosystem.
For researchers, scientists, and drug development professionals, this presents a significant opportunity. Future research should prioritize studies designed to directly investigate the effects of this compound on the gut microbiome, including:
-
In vivo studies in animal models to assess changes in microbial composition (16S rRNA sequencing), function (metagenomics), and metabolite production (e.g., SCFAs, secondary bile acids).
-
In vitro studies using human fecal cultures or gut-on-a-chip models to determine the direct metabolic fate of this compound by the microbiota.
-
Clinical trials to evaluate the efficacy of this compound as a nutraceutical for improving gut health and managing inflammatory bowel conditions.
Elucidating these interactions will be crucial for unlocking the full therapeutic potential of this compound in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways | MDPI [mdpi.com]
- 5. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the gut microbial metabolism of sterols and bile acids in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial impact on cholesterol and bile acid metabolism: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Liver under the Spotlight: Bile Acids and Oxysterols as Pivotal Actors Controlling Metabolism [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
Preliminary Toxicity Profile of Fucosterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol, a prominent phytosterol found in various species of brown algae, has garnered significant scientific interest for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. While comprehensive toxicological assessments of this compound following standardized regulatory guidelines are limited, this guide synthesizes existing data and provides insights based on studies of this compound and related phytosterols to offer a foundational understanding of its toxicological profile.
Data Presentation: Summary of Quantitative Toxicity Data
The following tables summarize the key quantitative data from in vitro cytotoxicity and in vivo toxicity studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| T47D | Human Breast Cancer | 27.94 ± 9.3 | - | [1] |
| HT-29 | Human Colon Cancer | 70.41 ± 7.5 | - | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | > 70 | - | |
| NIH 3T3 | Mouse Embryo Fibroblast | > 70 | - | |
| HeLa | Human Cervical Cancer | - | 45.8 | [2] |
| MCF-7 | Human Breast Cancer | 43.3 | - | [2] |
| SiHa | Human Cervical Cancer | 34.0 | - | [2] |
| HEK293 | Human Embryonic Kidney | 185.4 | - | [2] |
| HL-60 | Human Promyelocytic Leukemia | 7.8 | - | [3] |
Table 2: In Vivo Toxicity Studies of this compound in Rodents
| Animal Model | Dosage | Duration | Observations | Reference |
| Ovariectomized rats | 25, 50, and 100 mg/kg/day (oral) | 7 weeks | No toxic effects observed. | [4] |
| ICR mice | 25, 50, and 100 mg/kg (oral) | 3 consecutive days | No mortality or abnormal behavioral changes. | [4] |
| C57BL/6J mice | 10 and 30 mg/kg/day (oral) | 1 week | No toxicological side effects reported. | [5] |
| General Statement | 10 to 100 mg/kg/day | - | This compound does not show toxic effects in animals at these doses. | [6] |
Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 423)
This protocol outlines the procedure for determining the acute oral toxicity of a test substance.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dosing:
-
A starting dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity.
-
The test substance is administered orally via gavage to a group of three fasted animals.
-
If no mortality is observed, a confirmatory group of three additional animals is dosed at the same level.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days.
-
Body weight is recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.
-
-
Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality. An LD50 greater than 2000 mg/kg would classify the substance as GHS category 5 or unclassified.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. oecd.org [oecd.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fucosterol from Marine Sources: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol, a phytosterol abundant in marine environments, is gaining significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a primary focus on its most prolific sources: marine macroalgae. While marine invertebrates possess a complex sterol profile, current research predominantly points to brown algae as the most viable source for this compound extraction. This document details standardized experimental protocols for isolation and purification, presents quantitative data on this compound content and bioactivity, and illustrates the key signaling pathways modulated by this promising compound.
Introduction to this compound
This compound (24-ethylidene cholesterol) is a sterol, or steroid alcohol, first identified in the brown macroalga Fucus vesiculosus.[1] It is structurally an isomer of stigmasterol and is recognized for its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2][3][4] These bioactivities have positioned this compound as a compound of high interest for the development of novel therapeutics and nutraceuticals.
Sources of this compound: A Focus on Marine Macroalgae
While the initial inquiry for this guide included marine invertebrates, a comprehensive review of the literature indicates that marine macroalgae, particularly brown algae (Phaeophyceae), are the most abundant and well-documented sources of this compound.[3][5][6] Marine invertebrates are known to contain a wide array of unique sterols, but this compound is not commonly reported as a major constituent in organisms such as sea cucumbers, sponges, or mollusks.[7][8][9]
The this compound content in brown macroalgae can range from 4% to as high as 95% of the total phytosterols.[10][11]
Table 1: this compound Content in Various Marine Macroalgae
| Marine Algal Species | Family | This compound Content (% of total sterols) | Reference(s) |
| Ecklonia radiata | Lessoniaceae | 98.6 - 98.9% | [10] |
| Himanthalia elongata | Himanthaliaceae | 83 - 97% | [10] |
| Undaria pinnatifida | Alariaceae | 83 - 97% | [10][12] |
| Laminaria ochroleuca | Laminariaceae | 83 - 97% | [10] |
| Sargassum fusiforme | Sargassaceae | ~67% | [10] |
| Stephanocystis hakodatensis | Sargassaceae | ~65.9% | [10] |
Experimental Protocols: Isolation and Purification of this compound
The following protocols are generalized from methodologies reported in the scientific literature for the extraction and purification of this compound from dried marine macroalgae.[10]
General Extraction and Fractionation Workflow
The overall process for isolating this compound involves extraction with organic solvents, followed by fractionation and chromatographic purification.
Caption: General workflow for the isolation of this compound.
Detailed Protocol for Solvent Extraction
-
Preparation of Algal Material : Air-dry the fresh marine algae in the shade and grind the dried material into a fine powder (particle size < 200 mesh).[3]
-
Solvent Extraction :
-
Macerate the algal powder with an organic solvent (e.g., 70-95% ethanol, methanol, or n-hexane) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[3][10]
-
Perform the extraction at room temperature to 60°C for 4 to 24 hours with continuous stirring.[2]
-
Filter the mixture and repeat the extraction on the residue to ensure maximum yield.
-
Combine the filtrates from all extractions.
-
-
Concentration : Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 70°C to obtain the crude extract.[3]
Protocol for Purification by Column Chromatography
-
Solvent Partitioning (Optional but Recommended) :
-
Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane to separate lipids and other non-polar compounds.
-
Collect the organic phase, which will be enriched with this compound.
-
-
Silica Gel Column Chromatography :
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., petroleum ether or hexane).
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, using a mixture of petroleum ether and ethyl acetate.[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Crystallization :
Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest to drug development professionals.
Table 2: Selected Bioactivities of this compound with IC50 Values
| Biological Activity | Cell Line | IC50 Value | Reference(s) |
| Cytotoxicity (Anticancer) | HL-60 (Human promyelocytic leukemia) | 7.8 µg/mL | [1] |
| Cytotoxicity (Anticancer) | T47D (Human breast cancer) | 27.94 ± 9.3 µg/mL | |
| Cytotoxicity (Anticancer) | HT-29 (Human colon cancer) | 70.41 ± 7.5 µg/mL | |
| Anti-inflammatory | A549 (Human lung carcinoma) | 21.74 ± 0.67 µg/mL | [4] |
Anti-Cancer Signaling Pathways
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting pathways like PI3K/Akt/mTOR and Raf/MEK/ERK.[1]
Caption: this compound's inhibitory effects on cancer signaling pathways.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the suppression of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the antioxidant Nrf2/HO-1 pathway.[4][8]
Caption: this compound's modulation of inflammatory and antioxidant pathways.
Conclusion and Future Directions
This compound stands out as a marine-derived natural product with significant therapeutic potential. The methodologies for its isolation from abundant marine macroalgae are well-established, enabling further research into its mechanisms of action and preclinical development. While this compound has been extensively studied from algal sources, future investigations could explore the sterol composition of a wider range of marine invertebrates to identify potential alternative or novel sources. Further clinical studies are necessary to validate the safety and efficacy of this compound for its application in the pharmaceutical and nutraceutical industries.[3][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism | MDPI [mdpi.com]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sterols in marine invertebrates [jstage.jst.go.jp]
- 8. Minor and trace sterols in marine invertebrates V. Isolation, structure elucidation and synthesis of 3beta-hydroxy-26,27-bisnorcholest-5-en-24-one from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]
Fucosterol Biosynthesis in Algae: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol, a prominent phytosterol in brown algae (Phaeophyceae), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its biosynthesis is critical for biotechnological applications and drug development. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in algae, beginning with the foundational mevalonate (MVA) pathway and culminating in the formation of this compound. This document details the key enzymatic steps, intermediate molecules, and known regulatory aspects. Furthermore, it presents quantitative data on this compound content and enzyme kinetics, alongside detailed experimental protocols for the extraction, quantification, and enzymatic analysis of key components in the pathway. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate comprehension.
Introduction to this compound
This compound (24-ethylidene cholesterol) is a sterol primarily found in brown algae, where it can constitute a significant portion of the total sterol content.[1] Structurally, it is an isomer of stigmasterol and plays a crucial role in maintaining the integrity and fluidity of algal cell membranes. Beyond its structural function, this compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical industries.[1][2][3] The biosynthesis of this compound in algae follows the general framework of phytosterol synthesis in photosynthetic organisms, which notably utilizes cycloartenol as a key intermediate, distinguishing it from the lanosterol-based pathway in animals and fungi.[2][4]
The this compound Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that can be broadly divided into three main stages: the formation of the isoprene precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, the synthesis of the sterol backbone through squalene and cycloartenol, and the subsequent modification of the cycloartenol core and side chain to yield this compound.
Stage 1: The Mevalonate (MVA) Pathway
In algae, the biosynthesis of the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily occurs through the mevalonate (MVA) pathway in the cytosol.[2][3] This pathway begins with the condensation of three acetyl-CoA molecules.
The key enzymatic steps of the MVA pathway are:
-
Acetyl-CoA C-acetyltransferase (ACCT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
HMG-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate. This is a major rate-limiting step in the pathway.
-
Mevalonate kinase (MK) and Phosphomevalonate kinase (PMK): Catalyze the sequential phosphorylation of mevalonate to form mevalonate-5-pyrophosphate.
-
Mevalonate-5-pyrophosphate decarboxylase (MPDC): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to yield IPP.[2][3]
Stage 2: Synthesis of the Sterol Backbone
IPP and DMAPP are the building blocks for the triterpenoid squalene, which is the linear precursor to all sterols.
-
IPP Isomerase: Interconverts IPP and DMAPP.
-
Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the 15-carbon farnesyl pyrophosphate (FPP).
-
Squalene synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form the 30-carbon squalene.
-
Squalene epoxidase (SQE): Oxidizes squalene to 2,3-oxidosqualene.
-
Cycloartenol synthase (CAS): This is a pivotal enzyme in photosynthetic organisms. It catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic precursor in the phytosterol pathway.[2][5]
Stage 3: Conversion of Cycloartenol to this compound
The final stage involves a series of modifications to the cycloartenol molecule, including demethylations, isomerization, and side-chain alkylation, to produce this compound.
-
Sterol C24-Methyltransferase (SMT1): The first alkylation step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of cycloartenol, forming 24-methylene cycloartanol.[6]
-
Cycloeucalenol Cycloisomerase (CPI): This enzyme catalyzes the opening of the cyclopropane ring of 24-methylene cycloartanol to form obtusifoliol.[7]
-
Obtusifoliol 14α-demethylase (CYP51): This cytochrome P450 enzyme removes the 14α-methyl group from obtusifoliol.[8][9]
-
Sterol Δ14-reductase: Reduces the double bond formed after demethylation.
-
Sterol Δ8,Δ7-isomerase: Isomerizes the Δ8 double bond to a Δ7 double bond.
-
Δ7-Sterol C5(6)-desaturase: Introduces a double bond at the C5 position, creating a Δ5,7-diene.[10][11][12]
-
7-dehydrocholesterol reductase (DHCR7): Reduces the Δ7 double bond to yield 24-methylenecholesterol.
-
Sterol C24-Methyltransferase (SMT2): A second methylation event occurs, adding another methyl group from SAM to 24-methylenecholesterol to form 24-ethylidenecholesterol (this compound).[13]
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the key steps in the conversion of Acetyl-CoA to this compound.
Quantitative Data
Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing extraction processes.
This compound Content in Brown Algae
The concentration of this compound can vary significantly between different species of brown algae.
| Algal Species | This compound Content (% of total sterols) | This compound Content (mg/g dry weight) | Reference |
| Ecklonia radiata | 98.6 - 98.9% | 0.312 - 0.378 | [1] |
| Himanthalia elongata | 83 - 97% | Not Reported | [1] |
| Undaria pinnatifida | 83 - 97% | Not Reported | [1] |
| Laminaria ochroleuca | 83 - 97% | Not Reported | [1] |
| Sargassum horneri | Major Sterol | Not Reported | [14][15] |
Enzyme Kinetic Parameters
Kinetic data for the enzymes in the this compound pathway are crucial for metabolic modeling and engineering. Data is most readily available for the well-studied SMT enzymes.
| Enzyme | Organism | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Obtusifoliol 14α-demethylase | Zea mays | Obtusifoliol | 160 ± 5 | 65 ± 5 | [16] |
Note: Kinetic data for many enzymes in the algal this compound pathway are not extensively characterized. The data for Zea mays is provided as a representative example for a key enzyme in the phytosterol pathway.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and the activity of a key biosynthetic enzyme.
Protocol for this compound Extraction and Quantification by GC-MS
This protocol is adapted from the National Renewable Energy Laboratory's (NREL) Laboratory Analytical Procedure (LAP) for the determination of total sterols in microalgae.
5.1.1. Materials and Reagents
-
Freeze-dried algal biomass
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., 5α-cholestane)
-
GC vials (1.5 mL) with crimp tops
-
Heat block or oven
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS)
5.1.2. Procedure
-
Sample Preparation: Weigh 9-11 mg of freeze-dried, homogenized algal biomass into a pre-weighed 1.5 mL GC vial. Record the exact weight.
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 5α-cholestane dissolved in chloroform) to each sample.
-
Acid Hydrolysis and Extraction:
-
Add 200 µL of chloroform:methanol (2:1 v/v) to the vial.
-
Add 300 µL of 0.6 M HCl in methanol.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the samples at 85°C for 1 hour.
-
Allow the vials to cool to room temperature.
-
-
Phase Separation and Extraction:
-
Add 1 mL of hexane and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Repeat the hexane extraction two more times, pooling the hexane layers.
-
-
Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine to the dried extract and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable column (e.g., HP-5MS) and temperature program to separate the sterol TMS ethers.
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound relative to the internal standard.
-
5.1.3. Experimental Workflow Diagram
Protocol for In Vitro Cycloartenol Synthase (CAS) Activity Assay
This protocol describes a method for assaying the activity of cycloartenol synthase from algal cell extracts.[17][18][19]
5.2.1. Materials and Reagents
-
Fresh or frozen algal biomass
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
Microsomal fraction prepared by differential centrifugation
-
2,3-oxidosqualene (substrate)
-
Triton X-100
-
Potassium hydroxide (KOH)
-
Ethanol
-
n-Hexane
-
Incubator or water bath
-
GC-MS for product analysis
5.2.2. Procedure
-
Microsome Preparation:
-
Homogenize algal biomass in cold extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CAS.
-
Resuspend the microsomal pellet in a small volume of extraction buffer.
-
Determine the protein concentration of the microsomal fraction.
-
-
Enzyme Reaction:
-
In a microfuge tube, prepare the reaction mixture containing:
-
Microsomal fraction (containing a known amount of protein)
-
2,3-oxidosqualene (substrate, typically added in a detergent like Triton X-100 to ensure solubility)
-
Reaction buffer to a final volume (e.g., 100 µL).
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2-12 hours).
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding a solution of KOH in ethanol (e.g., 40 µL of 20% KOH and 60 µL of 50% ethanol).
-
Incubate at a higher temperature (e.g., 70°C) for 1 hour to saponify lipids.
-
-
Product Extraction:
-
Cool the mixture to room temperature.
-
Extract the non-saponifiable lipids (including cycloartenol) with n-hexane (2-3 times).
-
Pool the hexane fractions and evaporate to dryness under nitrogen.
-
-
Product Analysis:
-
Resuspend the dried extract in a small volume of hexane.
-
Analyze the extract by GC-MS to identify and quantify the cycloartenol produced. The product can be identified by comparing its retention time and mass spectrum to an authentic cycloartenol standard.
-
Regulation of this compound Biosynthesis
The biosynthesis of sterols is a tightly regulated process to ensure cellular homeostasis. While specific regulatory mechanisms for this compound in brown algae are not fully elucidated, it is likely governed by principles observed in other photosynthetic organisms.
-
Feedback Regulation: The activity of key enzymes, particularly HMG-CoA reductase (HMGR), is often subject to feedback inhibition by downstream sterol products. High levels of sterols can lead to the downregulation of HMGR activity, thus controlling the influx of precursors into the pathway.[20]
-
Transcriptional Control: The expression of genes encoding biosynthetic enzymes can be regulated by developmental and environmental cues. For instance, light and nutrient availability can influence the overall metabolic activity of the alga, including sterol production.
-
Co-regulation with other pathways: There is evidence of co-regulation between sterol and fatty acid biosynthesis, as both pathways are essential for membrane production and cellular growth.[20][21]
Conclusion and Future Perspectives
The this compound biosynthesis pathway in algae is a complex and highly regulated process that shares fundamental features with phytosterol synthesis in higher plants. This guide has outlined the key enzymatic steps, provided available quantitative data, and detailed essential experimental protocols for the study of this pathway. This compound's potent biological activities position it as a valuable compound for further research and development in the pharmaceutical and nutraceutical sectors.
Future research should focus on several key areas:
-
Enzyme Characterization: Detailed kinetic and structural characterization of the enzymes specific to the brown algal this compound pathway is needed to fully understand their function and regulation.
-
Regulatory Mechanisms: Elucidating the specific transcriptional and post-translational regulatory networks that control this compound biosynthesis in response to environmental stimuli will be crucial for metabolic engineering efforts.
-
Metabolic Engineering: With a deeper understanding of the pathway and its regulation, there is significant potential to engineer algal strains for enhanced this compound production, providing a sustainable source of this high-value compound.
This technical guide serves as a foundational resource for researchers aiming to explore and harness the potential of this compound from algal sources.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Obtusifoliol 14 alpha-demethylase OsCYP51G1 is involved in phytosterol synthesis and affects pollen and seed development----South China Botanical Carden, Chinese Academy of Sciences [english.scib.cas.cn]
- 10. uniprot.org [uniprot.org]
- 11. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-enzymes.com [creative-enzymes.com]
- 13. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Properties and structural requirements for substrate specificity of cytochrome P-450-dependent obtusifoliol 14 alpha-demethylase from maize (Zea mays) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. [frontiersin.org]
Methodological & Application
Fucosterol Extraction from Sargassum Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol is a prominent phytosterol found abundantly in brown macroalgae, particularly within the Sargassum genus.[1][2] As a bioactive sterol, it has garnered significant attention from the pharmaceutical and nutraceutical industries due to its extensive range of therapeutic properties.[3] Scientific literature documents its potent anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities, among others.[3][4] The anticancer effects of this compound have been linked to its ability to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is crucial for cancer cell proliferation and survival.[4][5] Furthermore, its anti-inflammatory properties are attributed to the modulation of the NF-κB and MAPK pathways and the upregulation of the protective Nrf2/HO-1 signaling pathway.[4][6][7]
This document provides detailed application notes and optimized protocols for the extraction, purification, and quantification of this compound from Sargassum species. It includes comparative data on various extraction methodologies and visual guides to the general experimental workflow and key biological signaling pathways influenced by this compound.
Part 1: Overview of Extraction Methodologies
The successful isolation of this compound from Sargassum biomass hinges on an efficient extraction and purification strategy. The primary goal is to disrupt the algal cell wall and dissolve the target lipophilic compound into a suitable solvent, followed by separation from other metabolites.
Commonly Employed Extraction Techniques:
-
Conventional Solid-Liquid Extraction (SLE): This traditional method involves the maceration or Soxhlet extraction of dried, powdered algae with organic solvents. Common solvents include ethanol, methanol, n-hexane, or chloroform-methanol mixtures.[4] While straightforward, SLE can be time-consuming and require large solvent volumes.
-
Ultrasound-Assisted Extraction (UAE): This modern technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, enhancing cell wall disruption and improving solvent penetration.[8][9] UAE generally leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[9]
-
Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, typically carbon dioxide (SC-CO₂), as the extraction solvent.[10] By modifying pressure and temperature, the solvent properties can be tuned for selectivity.[10] The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction efficiency of semi-polar compounds like this compound.[11][12]
The general procedure, from biomass processing to the final analysis, follows a logical sequence.
Part 2: Detailed Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction (SLE) of this compound
This protocol is based on optimized parameters reported for efficient this compound extraction from Sargassum fusiforme and other species.[13][14]
1. Materials and Reagents:
-
Dried Sargassum spp. powder (<200 mesh)
-
Ethanol (90-95%)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Deionized water
-
Anhydrous sodium sulfate
2. Equipment:
-
Grinder or mill
-
Large glass beakers or flasks
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Fraction collector (optional)
-
Fume hood
3. Step-by-Step Procedure:
Step 1: Sample Preparation
-
Thoroughly wash fresh Sargassum biomass with tap water to remove salt, sand, and epiphytes, followed by a final rinse with deionized water.
-
Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C to preserve thermolabile compounds.
-
Grind the dried algae into a fine powder. A particle size of less than 200 mesh is recommended for optimal solvent penetration.[14]
Step 2: Extraction
-
Weigh the dried algal powder and place it in a large flask.
-
Add 90% ethanol at a sample-to-solvent ratio of 1:20 (w/v).[13] For example, use 200 mL of solvent for 10 g of powder.
-
Heat the mixture to 60°C and stir continuously for 4 hours.[13]
-
After extraction, allow the mixture to cool and separate the supernatant from the algal residue by filtration or centrifugation.
-
Repeat the extraction process on the residue with fresh solvent to maximize yield and combine the filtrates.[14]
Step 3: Concentration and Fractionation
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 70°C to obtain a viscous crude extract.[14]
-
Dissolve the crude extract in a methanol-water solution (e.g., 9:1 v/v) and transfer it to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane.[15] Shake vigorously and allow the layers to separate. The less polar this compound will preferentially move into the n-hexane layer.
-
Collect the upper n-hexane layer. Repeat the partitioning process 2-3 times and combine all n-hexane fractions.
-
Dry the combined hexane fraction over anhydrous sodium sulfate and evaporate the solvent to yield the lipophilic fraction enriched with this compound.
Step 4: Chromatographic Purification
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the dried lipophilic fraction in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.[13]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
Step 5: Recrystallization
-
Dissolve the semi-purified this compound solid in a minimal amount of hot ethanol (>85% concentration).[14]
-
Allow the solution to cool slowly to room temperature and then place it at 4°C to induce crystallization.
-
Collect the resulting white, needle-like crystals by filtration and dry them under a vacuum. This step significantly increases purity, often to >90%.[14]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a more rapid alternative to conventional SLE.
-
Sample Preparation: Follow Step 1 from Protocol 1.
-
Extraction:
-
Place the algal powder (e.g., 10 g) in a flask with a suitable solvent, such as ethanol.[9][16] A chloroform/methanol (2:3 v/v) mixture has also been shown to be effective.[17]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply sonication (e.g., 40 kHz) for a shorter duration, typically 10-30 minutes, at a controlled temperature (e.g., 25-60°C).[9]
-
-
Downstream Processing: Follow Steps 3-5 from Protocol 1 for concentration, purification, and recrystallization.
Part 3: Data Presentation and Method Comparison
Quantitative yields of this compound can vary significantly based on the Sargassum species, geographic location, season of harvest, and the extraction method employed.
Table 1: this compound Yield from Sargassum Species
| Sargassum Species | Extraction Method | This compound Yield | Reference |
| S. fusiforme | Microwave-Assisted Extraction & HSCCC | 0.3 mg / 15 g dry weight | [18] |
| S. horneri | High-Speed Countercurrent Chromatography | 23.7 mg / 300 mg crude extract | [18] |
| S. horneri | Ultrasonic-Assisted Ethanol Extraction | 6.22 ± 0.06 mg / g extract | [19] |
| S. fusiforme (Hijiki) | Ultrasound-Assisted Extraction | Total Sterols: 2.60 ± 0.17 mg / g DW | [17] |
| S. miyabei | 70% Ethanol Extraction & Chromatography | Used for isolation and HPLC method development | [2] |
Note: DW = Dry Weight; HSCCC = High-Speed Countercurrent Chromatography. Yields are reported as found in the literature and may not be directly comparable due to different reporting units (per dry weight vs. per extract weight).
Table 2: Comparison of Key Extraction Methodologies
| Feature | Solid-Liquid Extraction (SLE) | Ultrasound-Assisted Extraction (UAE) | Supercritical CO₂ (SC-CO₂) |
| Principle | Solvent diffusion into solid matrix over time, enhanced by heat. | Acoustic cavitation enhances mass transfer and cell disruption. | High-pressure fluid with liquid-like density and gas-like viscosity dissolves compounds.[10] |
| Typical Solvents | Ethanol, Methanol, Hexane[4] | Ethanol, Methanol, Acetone[8][9] | CO₂ (often with ethanol as co-solvent)[11][12] |
| Time | Long (4-24 hours)[13] | Short (10-60 minutes)[9] | Moderate (1-4 hours) |
| Temperature | Ambient to 60°C[13] | Ambient to 60°C[9] | 40-60°C[12] |
| Advantages | Simple setup, low equipment cost. | High efficiency, reduced time and solvent, improved yield.[9] | "Green" solvent, non-toxic, high selectivity, solvent-free final product.[10] |
| Disadvantages | High solvent consumption, long duration, potential degradation of thermolabile compounds. | Requires specialized equipment (sonicator). | High initial equipment cost, may require co-solvent for polar compounds.[11] |
Part 4: Biological Activity and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Anti-Inflammatory and Antioxidant Activity: this compound exerts potent anti-inflammatory effects by simultaneously suppressing pro-inflammatory pathways and activating the cellular antioxidant response.[6][7]
-
Inhibition of NF-κB Pathway: In response to inflammatory stimuli, the transcription factor NF-κB is activated, leading to the production of inflammatory mediators like COX-2 and iNOS. This compound prevents the activation of NF-κB, thereby reducing the inflammatory cascade.[4][6]
-
Activation of Nrf2/HO-1 Pathway: this compound promotes the translocation of the Nrf2 transcription factor to the nucleus. This activates the antioxidant response element (ARE), leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1), which helps resolve oxidative stress.[6][20]
Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cells, including ovarian and lung cancer.[5][21]
-
Inhibition of PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound can inhibit the phosphorylation of key components like PI3K and Akt, leading to the downregulation of this pro-survival pathway and inducing apoptosis (programmed cell death) in cancer cells.[4][5][22]
Conclusion
This compound stands out as a high-value bioactive compound from Sargassum algae with significant potential in drug development. The choice of extraction method depends on the specific research goals, available resources, and desired scale of production. While conventional SLE is accessible, modern techniques like UAE offer a superior balance of efficiency, yield, and processing time. For large-scale, high-purity production, SFE presents an environmentally friendly, albeit capital-intensive, alternative. The detailed protocols and comparative data herein provide a solid foundation for researchers to successfully isolate and investigate this promising marine natural product.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. engj.org [engj.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 15. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound-Assisted Extraction of Fucoxanthin from Sargassum Sp: Effect of Extraction Variables to Antioxidant Activity [repository.unej.ac.id]
- 17. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application [mdpi.com]
- 18. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Quantification of Fucosterol in Algal Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[1] Accurate and precise quantification of this compound in algal extracts is paramount for quality control, standardization of raw materials, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted analytical technique for this purpose.
Principle
This method involves the extraction of this compound from dried algal biomass, followed by separation and quantification using reverse-phase HPLC. The separation is achieved on a C18 column with an isocratic or gradient mobile phase, and this compound is detected by its UV absorbance, typically at 205 nm or 210 nm. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in algal extracts is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Protocols
Protocol 1: this compound Quantification in 70% Ethanol Algal Extracts
This protocol is adapted from a validated method for comparing this compound content in various algal species.[2]
1. Sample Preparation: a. Weigh 1 g of dried and powdered algal sample. b. Add 20 mL of 70% ethanol. c. Sonicate for 1 hour. Repeat this extraction step three times. d. Combine the extracts and evaporate to dryness under a vacuum. e. Re-dissolve the residue in a known volume of methanol or the initial mobile phase. f. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[2]
2. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[2] b. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 5 to 150 µg/mL.[2]
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (Solvent A) and 0.1% acetic acid in water (Solvent B) can be effective.[2] An alternative isocratic mobile phase is a mixture of methanol and acetonitrile (e.g., 30:70 v/v).[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample extract from the calibration curve. c. Calculate the this compound content in the original algal sample (e.g., in mg/g of dry weight).
Protocol 2: Quantification of Total this compound after Saponification
This protocol is suitable for determining the total this compound content, including this compound esters, and is adapted from a method for quantifying sterols in edible seaweeds.[3]
1. Sample Preparation: a. Weigh an appropriate amount of dried algal powder. b. Add 1 M ethanolic KOH solution. c. Reflux the mixture for 1-2 hours to saponify the lipids. d. After cooling, extract the non-saponifiable fraction with n-hexane. e. Wash the hexane extract with water to remove excess alkali. f. Evaporate the hexane layer to dryness and reconstitute the residue in the HPLC mobile phase. g. Filter the solution through a 0.45 µm syringe filter before injection.
2. Standard Preparation and HPLC Conditions: Follow the same procedures as described in Protocol 1. A detection wavelength of 205 nm has also been shown to be effective.[3]
Quantitative Data Summary
The this compound content can vary significantly among different algal species. The following tables summarize quantitative data from published studies.
Table 1: this compound Content in Various Algal Species
| Algal Species | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| Desmarestia tabacoides | 70% EtOH | 81.67 | [2] |
| Agarum clathratum | 70% EtOH | 78.70 | [2] |
| Himanthalia elongata | Saponification | 0.662 - 2.320 | [3] |
| Undaria pinnatifida | Saponification | - | [3] |
| Laminaria ochroleuca | Saponification | - | [3] |
| Sargassum horneri | 70% EtOH | - | [6] |
| Sargassum fusiforme | - | - | [7] |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity (R²) | 0.9998 | [2] |
| Limit of Detection (LOD) | 3.20 µg/mL | [2] |
| Limit of Quantification (LOQ) | 9.77 µg/mL | [2] |
| Accuracy (Recovery) | 90-110% | [2] |
| Precision (RSD) | 1.07% | [2] |
| Repeatability (CV) | 2.4% | [3] |
Signaling Pathways and Logical Relationships
While this application note focuses on the analytical quantification of this compound, it is important for drug development professionals to understand its biological context. This compound has been shown to modulate various signaling pathways, contributing to its therapeutic effects.
Caption: this compound's influence on key signaling pathways.
Conclusion
The HPLC methods described provide a reliable and accurate approach for the quantification of this compound in algal extracts. The choice between direct solvent extraction and a method involving saponification will depend on the specific research goals, with the latter being necessary for the determination of total this compound content. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug discovery, facilitating the development of this compound-based products.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of Fucosterol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of sterols, offering high sensitivity and selectivity. This document provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.
This compound: A Bioactive Phytosterol
This compound (24-ethylidenecholesterol) has been shown to modulate several key signaling pathways implicated in various diseases.[1][2][3] Understanding these pathways is essential for elucidating its therapeutic potential.
This compound has been reported to exert its biological effects through the modulation of pathways such as:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to influence this pathway, which is often dysregulated in cancer.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[1][3]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses. This compound can modulate NF-κB signaling, contributing to its anti-inflammatory properties.[3]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of cellular defense against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes.[3][4]
Experimental Protocols
A typical workflow for the GC-MS analysis of this compound from biological samples involves extraction, derivatization, and instrumental analysis.
I. Sample Preparation: Extraction of this compound
The choice of extraction method depends on the biological matrix. Here are protocols for solid tissues, cell cultures, and plasma.
A. Extraction from Animal Tissues (e.g., Liver, Brain)
-
Homogenization: Weigh 100-200 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS) using a tissue homogenizer.
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 4 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Repeat the extraction of the aqueous phase and pellet with 2 mL of chloroform.
-
Pool the organic phases.
-
-
Washing: Add 1 mL of 0.9% NaCl solution to the pooled organic phase, vortex, and centrifuge. Remove the upper aqueous layer.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Saponification (Optional, to hydrolyze fucosteryl esters):
-
Reconstitute the dried lipid extract in 1 mL of 1 M ethanolic KOH.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of water and extract the non-saponifiable lipids (including this compound) twice with 2 mL of n-hexane.
-
Pool the hexane layers and evaporate to dryness.
-
B. Extraction from Cell Cultures
-
Cell Harvesting: Harvest cells (e.g., 1-5 x 10^6 cells) by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in 0.8 mL of PBS.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 1 mL of chloroform and vortex.
-
Add 1 mL of water and vortex.
-
Centrifuge at 2000 rpm for 10 minutes to induce phase separation.
-
Collect the lower organic phase.
-
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
C. Extraction from Plasma/Serum
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma or serum, add 1 mL of a methanol:dichloromethane (1:2, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Drying: Evaporate the solvent to dryness under nitrogen.
-
Saponification (Recommended): Proceed with the saponification step as described for animal tissues to hydrolyze any fucosteryl esters.
II. Derivatization of this compound
Sterols require derivatization to increase their volatility and thermal stability for GC analysis. The most common method is silylation to form trimethylsilyl (TMS) ethers.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable solvent (e.g., hexane, dichloromethane)
-
-
Procedure:
-
Ensure the dried lipid extract is completely free of moisture.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. Alternatively, the solvent can be evaporated and the residue redissolved in hexane.
-
III. GC-MS Instrumental Analysis
The following are typical GC-MS parameters for the analysis of this compound-TMS ether. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 200°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5-10 min |
| Data Acquisition Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Characteristic Ions for this compound-TMS Ether (m/z) | 484 (M+), 469 (M+-15), 394 (M+-90), 357, 129 |
Quantitative Data
The following table summarizes quantitative data for this compound found in different biological samples. It is important to note that concentrations can vary significantly depending on the species, growth conditions, and extraction method.
| Biological Sample | This compound Concentration | Analytical Method | Reference |
| Sargassum spp. (Fraction 1) | 2.79 mg/g TDW | GC-MS | [7] |
| Sargassum spp. (Fraction 2) | 0.43 mg/g TDW | GC-MS | [7] |
| Sargassum spp. (Fraction 3) | 0.11 mg/g TDW | GC-MS | [7] |
| Desmarestia tabacoides (70% EtOH extract) | 81.67 mg/g | HPLC | [8] |
| Agarum clathratum (70% EtOH extract) | 78.70 mg/g | HPLC | [8] |
TDW: Total Dry Weight
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for GC-MS Analysis of this compound
Caption: GC-MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound in various biological samples using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis, along with the provided quantitative data and pathway diagrams, will be a valuable resource for researchers in academia and the pharmaceutical industry. The accurate quantification of this compound will facilitate further investigation into its promising therapeutic applications.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. uoguelph.ca [uoguelph.ca]
- 3. mdpi.com [mdpi.com]
- 4. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in the Marine Algae Pelvetia siliquosa by Gas Chromatography -Natural Product Sciences | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Fucosterol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosterol is a prominent phytosterol found abundantly in various marine brown algae (Phaeophyceae), such as species from the Fucus, Sargassum, and Ecklonia genera.[1][2][3] Its structure is characterized by a cholestane skeleton with a unique ethylidene group at the C-24 position of the side chain.[4] this compound and its derivatives have garnered significant attention in the pharmaceutical and nutraceutical industries due to a wide range of reported biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[2][5][6]
Accurate structural elucidation is the foundational step for understanding its biological functions and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful non-destructive technique for the unambiguous determination of the molecular structure of natural products like this compound.[7][8] This application note provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
Materials and Equipment
-
Sample: Purified this compound (≥98% purity), either commercially sourced or isolated from natural sources.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Standard 5 mm NMR tubes.
-
Analytical balance, vials, and micropipettes.
-
Sample Preparation Protocol
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and place it in the spectrometer for analysis.
NMR Data Acquisition Protocol
The following suite of NMR experiments should be performed to acquire comprehensive structural data.
-
1D ¹H NMR: Provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of all protons.
-
1D ¹³C NMR and DEPT-135: The ¹³C NMR spectrum identifies all unique carbon signals. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons; quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for tracing proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10] This experiment is highly sensitive and essential for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling).[10][11] This is the key experiment for connecting different spin systems across quaternary carbons and establishing the overall molecular framework.
Data Presentation and Interpretation
The structural assignment of this compound is achieved by systematically analyzing the data from the NMR experiments. The chemical structure with standard steroid numbering is shown below for reference.
Caption: Chemical structure of this compound with conventional steroid numbering.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra.[12][13]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Carbon No. | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity (J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations (¹H-¹H) |
| 1 | 37.2 | 1.81 (m), 1.10 (m) | C-2, C-3, C-5, C-10, C-19 | H-2 | |
| 2 | 31.7 | 1.52 (m), 1.38 (m) | C-1, C-3, C-4, C-10 | H-1, H-3 | |
| 3 | 71.7 | 3.54 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 | |
| 4 | 42.4 | 2.17 (m), 2.07 (m) | C-2, C-3, C-5, C-6, C-10 | H-3 | |
| 5 | 140.6 | - | Quaternary | - | - |
| 6 | 121.7 | 5.33 | br. d (J = 5.2) | C-4, C-5, C-7, C-8, C-10 | H-7 |
| 7 | 31.9 | 1.89 (m), 1.60 (m) | C-5, C-6, C-8, C-9, C-14 | H-6, H-8 | |
| 8 | 31.9 | 1.43 (m) | C-7, C-9, C-14 | H-7, H-9, H-14 | |
| 9 | 50.4 | 0.92 (m) | C-1, C-8, C-10, C-11, C-19 | H-8, H-11, H-14 | |
| 10 | 36.5 | - | Quaternary | - | - |
| 11 | 21.1 | 1.45 (m) | C-8, C-9, C-10, C-12 | H-9, H-12 | |
| 12 | 39.7 | 2.01 (m), 1.15 (m) | C-11, C-13, C-14, C-17, C-18 | H-11 | |
| 13 | 42.2 | - | Quaternary | - | - |
| 14 | 56.7 | 1.05 (m) | C-8, C-9, C-12, C-13, C-15, C-18 | H-8, H-9 | |
| 15 | 24.4 | 1.55 (m), 1.08 (m) | C-13, C-14, C-16, C-17 | H-14, H-16 | |
| 16 | 28.3 | 1.85 (m), 1.25 (m) | C-15, C-17 | H-15, H-17 | |
| 17 | 55.8 | 1.18 (m) | C-13, C-16, C-18, C-20, C-21 | H-16, H-20 | |
| 18 | 11.8 | 0.71 | s | C-12, C-13, C-14, C-17 | - |
| 19 | 19.4 | 1.04 | s | C-1, C-5, C-9, C-10 | - |
| 20 | 36.4 | 1.38 (m) | C-17, C-21, C-22 | H-17, H-21, H-22 | |
| 21 | 18.7 | 1.01 | d (J = 6.8) | C-17, C-20, C-22 | H-20 |
| 22 | 35.2 | 1.98 (m) | C-20, C-21, C-23, C-24 | H-20, H-23 | |
| 23 | 25.7 | 2.25 (m) | C-22, C-24, C-25, C-28 | H-22, H-25 | |
| 24 | 146.7 | - | Quaternary | - | - |
| 25 | 34.8 | 2.22 (m) | C-23, C-24, C-26, C-27, C-28 | H-23, H-26, H-27 | |
| 26 | 22.1 | 1.01 | d (J = 1.2) | C-24, C-25, C-27 | H-25 |
| 27 | 22.2 | 1.00 | d (J = 1.2) | C-24, C-25, C-26 | H-25 |
| 28 | 115.8 | 5.20 | q (J = 6.7) | C-23, C-24, C-25, C-29 | H-29 |
| 29 | 13.2 | 1.59 | d (J = 6.7) | C-24, C-28 | H-28 |
Visualizations of Experimental Workflow and Data Correlations
Logical Workflow for NMR-based Structural Elucidation
The process follows a logical progression from initial data acquisition to the final confirmed structure.
Caption: Workflow for this compound structural elucidation using NMR spectroscopy.
Key HMBC Correlations for this compound
The HMBC spectrum is paramount for assembling the complete carbon skeleton. Key correlations from the easily identifiable methyl singlets (H-18 and H-19) and the unique side-chain protons confirm the overall structure.
Caption: Diagram of key 2 and 3-bond HMBC correlations for this compound.
COSY Spin System Example: The A-Ring
The COSY spectrum allows for the tracing of adjacent protons. For example, the spin system from H-1 to H-4 in the A-ring can be readily identified.
Caption: A representative ¹H-¹H COSY spin system in this compound's A-ring.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of this compound. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the steroid core and its characteristic side chain. This robust methodology is essential for the characterization and quality control of this compound in research and for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Synthesis of New Secosteroids from this compound, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Confirmation of the structure of this compound by nuclear magnetic resonan spectroscopy (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Fucosterol: Application Notes and Protocols for Cancer Cell Line Studies
Introduction
Fucosterol, a phytosterol predominantly found in marine brown algae, has emerged as a promising bioactive compound with significant potential in cancer research.[1][2][3] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, trigger cell cycle arrest, and reduce the metastatic potential of various cancer cell lines.[1][4][5] These application notes provide a comprehensive overview of this compound's effects on cancer cells, detailed protocols for key experimental assays, and visual representations of the molecular pathways involved, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Anti-proliferative Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Cervical Cancer | HeLa | 40 µM | [4][6] |
| Lung Cancer | A-549 | 15 µM | [1] |
| Lung Cancer | SK-LU-1 | 15 µM | [1] |
| Ovarian Cancer | ES2 | 62.4 µM | [5] |
| Ovarian Cancer | OV90 | 51.4 µM | [5] |
| Breast Cancer | T47D | 27.94 µg/ml | [7] |
| Breast Cancer | MCF-7 | 125 µM | [4] |
| Colon Cancer | HT-29 | 70.41 µg/ml | [7] |
| Gastric Cancer | SNU-5 | 125 µM | [4] |
| Prostate Cancer | PC-3 | 125 µM | [4] |
| Pancreatic Cancer | MiaPaca-2 | 250 µM | [4] |
| Leukemia | HL-60 | 7.8 µg/mL | [8] |
Table 2: Apoptosis Induction in HeLa Cells by this compound
| This compound Concentration | Percentage of Apoptotic Cells (48h) | Reference |
| Control (0 µM) | Baseline | [4] |
| 20 µM | 12.2% | [4] |
| 40 µM | 37% | [4] |
| 80 µM | 62% | [4] |
Mechanism of Action: Key Cellular Effects
This compound exerts its anti-cancer effects through a multi-faceted approach targeting critical cellular processes.
-
Induction of Apoptosis: this compound promotes programmed cell death by increasing the production of intracellular Reactive Oxygen Species (ROS), which leads to a reduction in the mitochondrial membrane potential.[4][6] This mitochondrial-mediated pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[1]
-
Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle at the G2/M checkpoint.[1][4][6] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cdc2, Cyclin A, and Cyclin B1, while upregulating negative regulators like p21 and p27.[1]
-
Inhibition of Metastasis: this compound has been observed to inhibit the migration and invasion of cancer cells, suggesting its potential to suppress metastasis.[1][4]
-
Modulation of Signaling Pathways: The anti-cancer activities of this compound are mediated through the modulation of crucial intracellular signaling pathways. It has been shown to downregulate the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) signaling cascades, both of which are central to cancer cell proliferation, survival, and progression.[4][5][6][9][10]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health benefit of this compound from marine algae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Significance and symbolism [wisdomlib.org]
- 10. Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Fucosterol: Application Notes and Protocols for Inflammatory Disease Research
Introduction
Fucosterol, a phytosterol predominantly found in marine brown algae, has emerged as a potent bioactive compound with a wide range of therapeutic properties, including antioxidant, anti-cancer, and anti-diabetic effects.[1][2] Of significant interest to researchers is its robust anti-inflammatory activity.[3] this compound has been demonstrated to modulate key signaling pathways involved in the inflammatory cascade, making it a compelling candidate for the development of novel therapeutics for inflammatory diseases.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its investigation as an anti-inflammatory agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] These pathways are central to the production of pro-inflammatory mediators.
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] this compound has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB p65, thereby preventing the transcription of these inflammatory genes.[4][7]
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, plays a crucial role in regulating the inflammatory response.[7] this compound can attenuate the phosphorylation of key components of the MAPK pathway, such as p38, which further contributes to the downregulation of inflammatory mediator production.[4][6]
-
Nrf2/HO-1 Pathway: this compound has also been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a critical antioxidant response system that helps to mitigate oxidative stress, a common feature of chronic inflammation.[5][7]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | Not specified | Suppressed iNOS, TNF-α, and IL-6 expression and production.[4] | [4] |
| RAW 264.7 Macrophages | LPS | Not specified | Suppressed COX-2 and iNOS production.[5] | [5] |
| Human Dermal Fibroblasts (HDF) | TNF-α/IFN-γ | Up to 120 µM | Dose-dependently decreased intracellular ROS; downregulated IL-6, IL-8, IL-1β, TNF-α mRNA.[7] | [7] |
| C8-B4 Microglial Cells | LPS | 12 - 192 µM | Significantly inhibited NO production; reduced IL-6, IL-1β, TNF-α, and PGE2 at concentrations >48 µM.[8][9] | [8][9] |
| A549 (Human Lung Epithelial) | Particulate Matter (PM) | 3.125 - 50 µg/mL | Increased cell viability and decreased ROS levels.[5] | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Disease Induction | This compound Dosage | Observed Effect | Reference |
| BALB/c Mice | Concanavalin A (ConA) | 25, 50, 100 mg/kg (oral) | Attenuated serum liver enzymes; reduced hepatic necrosis and apoptosis; inhibited TNF-α, IL-6, and IL-1β.[10] | [10] |
| C57BL/6J Mice | Immobilization | Not specified | Reduced expression of TNF-α and IL-6 in muscle tissue.[11] | [11] |
| ApoE-/- Mice | High-Fat Diet | Not specified | Reduced atherosclerotic plaques, macrophage infiltration, and inflammatory responses.[12] | [12] |
| BALB/c Mice | IgE/BSA | Not specified | Reduced passive cutaneous anaphylaxis (PCA) reaction, indicating anti-allergic effects.[13] | [13] |
Application Notes & Protocols
This compound's low toxicity profile in preclinical studies makes it a suitable candidate for further investigation.[14][15] The following protocols provide a framework for evaluating its anti-inflammatory properties.
Protocol 1: In Vitro Evaluation of this compound on Macrophages
This protocol details the steps to assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.
1. Materials and Reagents:
-
This compound (dissolved in DMSO, then diluted in media)
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for Mouse TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, antibodies for p-p65, p-p38, β-actin)
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates based on the planned assay:
-
96-well plates: For cell viability (MTT) and Griess assays.
-
24-well or 6-well plates: For ELISA, RT-PCR, and Western blot analysis.
-
-
Allow cells to adhere for 24 hours.
3. This compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of this compound in culture media. The final DMSO concentration should be non-toxic (typically <0.1%).
-
Remove the old media from the cells and replace it with media containing the desired concentrations of this compound. Include a vehicle control (media with DMSO only).
-
Incubate the cells for 1-2 hours.
-
Add LPS (final concentration of ~1 µg/mL) to all wells except the negative control group.
-
Incubate for an additional 24 hours.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect 50-100 µL of cell culture supernatant.
-
Measure NO concentration using a Griess Reagent Kit according to the manufacturer's instructions.
-
-
Cytokine Production (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocol.[16]
-
-
Protein Expression (Western Blot):
-
Wash cells with cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated NF-κB p65, phosphorylated p38 MAPK, and a loading control like β-actin.
-
Visualize bands using an appropriate secondary antibody and chemiluminescence system.
-
Protocol 2: In Vivo Evaluation in a Mouse Model of Acute Inflammation
This protocol provides a general method for assessing this compound's efficacy in a ConA-induced acute liver injury model.[10]
1. Animals and Housing:
-
Use male BALB/c mice (6-8 weeks old).
-
House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize mice for at least one week before the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups and Dosing:
-
Divide mice into groups (n=6-8 per group):
-
Control Group (Vehicle only)
-
ConA-Treated Group (Vehicle + ConA)
-
This compound Low Dose Group (e.g., 25 mg/kg this compound + ConA)
-
This compound Mid Dose Group (e.g., 50 mg/kg this compound + ConA)
-
This compound High Dose Group (e.g., 100 mg/kg this compound + ConA)
-
-
Prepare this compound for oral gavage (e.g., dissolved in 2% DMSO or suspended in corn oil).
-
Administer this compound or vehicle orally once daily for a set period (e.g., 3-7 days) before disease induction.
3. Induction of Liver Injury:
-
Induce acute liver injury by injecting Concanavalin A (ConA) (e.g., 25 mg/kg) via the tail vein.
4. Sample Collection and Analysis:
-
At a specified time post-ConA injection (e.g., 8 or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.
-
-
Harvest the liver for histological and molecular analysis.
-
Fix a portion of the liver in 10% formalin for Hematoxylin and Eosin (H&E) staining to assess tissue damage (necrosis, inflammation).
-
Snap-freeze another portion in liquid nitrogen for Western blot or RT-PCR analysis of inflammatory markers.
-
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by targeting the NF-κB and MAPK pathways. The provided data and protocols offer a solid foundation for researchers to further explore its mechanisms and efficacy in various preclinical models of inflammation. Future studies should focus on its bioavailability, long-term safety, and potential in chronic inflammatory disease models to pave the way for possible clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Health benefit of this compound from marine algae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Protects against Concanavalin A-Induced Acute Liver Injury: Focus on P38 MAPK/NF-κB Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Fucoidan Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fucosterol-Based Liposomal Delivery Systems
Introduction
Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] However, its poor water solubility and limited bioavailability pose challenges to its therapeutic application. Liposomal delivery systems offer a promising strategy to overcome these limitations by encapsulating this compound within a lipid bilayer, thereby enhancing its stability, solubility, and targeted delivery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of this compound-based liposomal delivery systems. Detailed protocols for key experiments are provided to facilitate the practical implementation of these techniques in the laboratory.
Data Presentation: Physicochemical Properties of Phytosterol-Containing Liposomes
The following tables summarize representative quantitative data for liposomes containing phytosterols, which can serve as a reference for the expected characteristics of this compound-based liposomes.
Table 1: Physicochemical Characterization of Phytosterol-Containing Liposomes Prepared by Thin-Film Hydration Followed by Homogenization or Ultrasonication. [2]
| Formulation Method | Bioactive Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Homogenization | Phytosterols & Tocopherols | 186.33 ± 4.38 | - | -9 to -14 | >89 |
| Ultrasonication | Phytosterols & Tocopherols | 196.2 ± 16.1 | - | -9 to -14 | >89 |
Table 2: Influence of β-sitosterol on Curcumin-Loaded Liposomes. [3]
| β-sitosterol Concentration (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | 155.3 ± 2.1 | 0.23 ± 0.02 | -35.4 ± 1.2 | 73.5 ± 0.8 |
| 20 | 162.1 ± 1.5 | 0.21 ± 0.01 | -38.1 ± 0.9 | 85.2 ± 1.1 |
| 25 | 168.4 ± 2.3 | 0.19 ± 0.02 | -40.5 ± 1.5 | 88.6 ± 0.9 |
| 33 | 175.6 ± 1.8 | 0.18 ± 0.01 | -42.3 ± 1.1 | 92.4 ± 0.7 |
| 50 | 182.3 ± 2.5 | 0.25 ± 0.03 | -36.8 ± 1.3 | 73.2 ± 0.6 |
Table 3: Characterization of 5-Fluorouracil-Loaded Liposomes with Varying Lipid Compositions. [4]
| Formulation Code | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | SPC:CHOL:CHEMS | 138 ± 2 | 0.130 ± 0.025 | -27.3 ± 1.2 | 32.9 ± 0.7 |
| F2 | SPC:CHOL:CHEMS | 134 ± 4 | 0.194 ± 0.010 | -32.4 ± 2.1 | 35.8 ± 1.8 |
| F3 | DOPE:CHOL:CHEMS | 166 ± 2 | 0.197 ± 0.009 | -31.5 ± 0.9 | 30.8 ± 0.6 |
| F4 | DOPE:CHOL:CHEMS | 162 ± 4 | 0.247 ± 0.010 | -21.0 ± 0.2 | 32.3 ± 1.8 |
SPC: Soy Phosphatidylcholine, DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, CHOL: Cholesterol, CHEMS: Cholesteryl Hemisuccinate
Experimental Protocols
Preparation of this compound-Based Liposomes
Two common methods for preparing this compound-based liposomes are the thin-film hydration method and the ethanol injection method.
This method involves the formation of a thin lipid film followed by hydration with an aqueous medium.[4][5]
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))
-
This compound
-
Cholesterol (optional, can be fully or partially replaced by this compound)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve phospholipids, this compound, and cholesterol (if used) in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized based on experimental design.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Tc of the lipids.
-
Agitate the flask by hand or using a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the liposomal suspension can be further processed by sonication using a probe sonicator or by extrusion through polycarbonate membranes with a defined pore size.
This method involves the rapid injection of an ethanolic solution of lipids into an aqueous phase.[6][7]
Materials:
-
Phospholipids
-
This compound
-
Cholesterol (optional)
-
Ethanol
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Syringe and needle
-
Stirrer
Procedure:
-
Dissolve the phospholipids, this compound, and cholesterol (if used) in ethanol.
-
Heat the aqueous buffer to a temperature above the Tc of the lipids and maintain it under constant stirring.
-
Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer using a syringe and needle.
-
The spontaneous formation of liposomes occurs upon injection.
-
Remove the ethanol from the liposomal suspension by dialysis or rotary evaporation.
Characterization of this compound-Based Liposomes
Principle: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the liposomes. Laser Doppler velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the liposomal dispersion.
Instrument: Zetasizer Nano series (Malvern Panalytical) or similar instrument.
Procedure:
-
Dilute the liposomal suspension with the appropriate aqueous buffer to a suitable concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and perform the measurement at a constant temperature (e.g., 25°C).
-
Record the Z-average diameter, PDI, and zeta potential values. Perform measurements in triplicate for each sample.
Principle: The encapsulation efficiency is the percentage of this compound that is successfully entrapped within the liposomes relative to the total amount of this compound used in the formulation. This is determined by separating the unencapsulated this compound from the liposomes and quantifying the amount of this compound in either the liposomal fraction or the supernatant.
Procedure:
-
Separate the unencapsulated this compound from the liposomal suspension using a suitable method such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Disrupt the liposomes in the collected liposomal fraction using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.
-
Quantify the amount of this compound in the disrupted liposomal fraction and the supernatant (containing the unencapsulated this compound) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Calculate the encapsulation efficiency using the following formula:
EE (%) = (Amount of encapsulated this compound / Total amount of this compound used) x 100
In Vitro Drug Release Study
Principle: The dialysis method is commonly used to evaluate the in vitro release profile of this compound from the liposomes over time.
Procedure: [9]
-
Transfer a known amount of the this compound-loaded liposomal suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of this compound released against time to obtain the release profile.
In Vitro Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Seed cells (e.g., a relevant cancer cell line for anti-cancer studies) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-loaded liposomes, empty liposomes (as a control), and free this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the this compound liposomes is evaluated by measuring the reduction in paw volume.[12][13][14]
Animals: Male Wistar rats or Swiss albino mice.
Procedure:
-
Divide the animals into different groups: control (saline), standard drug (e.g., indomethacin), free this compound, and this compound-loaded liposomes.
-
Administer the respective treatments orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Mandatory Visualizations
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and other cellular processes. The following diagram illustrates a plausible signaling cascade that could be targeted by this compound delivered via a liposomal system.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. turkjps.org [turkjps.org]
- 5. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and properties of fucoxanthin-loaded liposomes stabilized by sea cucumber derived cholesterol sulfate instead of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encapsulation of phytosterols and phytosterol esters in liposomes made with soy phospholipids by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Versatile Positive Control for Phytosterol Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fucosterol, a prominent phytosterol found in brown algae, is increasingly recognized for its diverse biological activities, making it an excellent candidate as a positive control in a wide array of phytosterol research. Its well-documented effects on various cellular pathways provide a reliable benchmark for evaluating the efficacy of novel phytosterol-based drug candidates. These application notes provide an overview of this compound's bioactivities, relevant signaling pathways, and detailed protocols for its use as a positive control in experimental settings.
Biological Activities and Applications
This compound exhibits a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and anti-diabetic effects.[1][2][3][4] Its multifaceted nature stems from its ability to modulate key signaling pathways involved in cellular health and disease.[1][5][6] This makes this compound a valuable tool for validating experimental systems and comparing the potency of new compounds.
Data Presentation: Quantitative Efficacy of this compound
To facilitate its use as a positive control, the following tables summarize the quantitative data on this compound's bioactivity across various experimental models.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| T47D | Breast Cancer | 27.94 | - | [7][8] |
| HT29 | Colon Cancer | 70.41 | - | [7] |
| HEK293 | - | 185.4 | - | [7] |
| MCF-7 | Breast Cancer | 43.3 | - | [7] |
| SiHa | Cervical Cancer | 34.0 | - | [7] |
Table 2: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 Value (µM) | Reference |
| Butyrylcholinesterase (BChE) | 421.72 ± 1.43 | [2] |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
| Experimental Model | Parameter Measured | Effect of this compound | Reference |
| CCl4-intoxicated rats | sGOT activity | 25.57% decrease | [2] |
| CCl4-intoxicated rats | sGPT activity | 63.16% decrease | [2] |
| TNF-α/IFN-γ-stimulated HDF cells | Intracellular ROS | Dose-dependent decrease | [9] |
Key Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with several critical signaling pathways. Understanding these pathways is crucial for designing experiments where this compound serves as a positive control.
Anti-inflammatory and Antioxidant Pathways
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.[9] It can suppress the activation of NF-κB and MAPK pathways, which are key regulators of pro-inflammatory gene expression.[3][9] Concurrently, it upregulates the Nrf2/HO-1 pathway, a primary defense mechanism against oxidative stress.[9]
Caption: this compound's dual action on inflammatory and antioxidant pathways.
Neuroprotective Signaling
In the context of neurodegenerative diseases, this compound has been found to interact with pathways crucial for neuronal survival and function, including the neurotrophin and PI3K/Akt signaling pathways.[1] It is suggested to act as a BDNF-mimetic, promoting neuronal growth and survival.[1]
Caption: this compound's modulation of neurotrophic and amyloid pathways.
Metabolic Regulation
This compound also plays a role in regulating metabolism, particularly in adipogenesis, through the activation of AMPK and Wnt/β-catenin signaling pathways.[5] This leads to the downregulation of lipogenesis-related factors.[5]
Caption: this compound's inhibitory effect on adipogenesis via key metabolic pathways.
Experimental Protocols
The following are generalized protocols based on methodologies from cited research, which can be adapted for using this compound as a positive control.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a test phytosterol using this compound as a positive control involves several key steps from cell culture to data analysis.
Caption: A standardized workflow for phytosterol bioactivity screening.
Protocol 1: In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of a test compound in comparison to this compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound (positive control)
-
Test phytosterol
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6
-
MTT reagent for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test phytosterol and this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds by adding MTT reagent to the remaining cells and incubating for 4 hours. Measure the absorbance at 570 nm after solubilizing the formazan crystals.
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Compare the inhibitory effects of the test compound to that of this compound.
Protocol 2: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective effects of a test compound against amyloid-beta (Aβ)-induced toxicity, using this compound as a positive control.[10]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin
-
Aβ1-42 peptide
-
This compound (positive control)
-
Test phytosterol
-
Thioflavin T for Aβ aggregation assay
-
MTT reagent for cell viability
Procedure:
-
Aβ Aggregation: Prepare Aβ1-42 oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium and incubation.
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days.
-
Compound Treatment: Treat the differentiated cells with the test phytosterol and this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Aβ Toxicity Induction: Add the pre-aggregated Aβ1-42 oligomers to the cells at a final concentration of 10 µM and incubate for an additional 24 hours.
-
Aβ Aggregation Inhibition (Optional): In a cell-free system, co-incubate Aβ1-42 with the test compounds and this compound. Measure the extent of aggregation using the Thioflavin T fluorescence assay.
-
Cell Viability Assay: Determine the viability of the treated neurons using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the protective effect of the test compound on cell viability against Aβ-induced toxicity with that of this compound.
Protocol 3: In Vitro Anti-adipogenesis Assay
Objective: To determine the inhibitory effect of a test compound on adipocyte differentiation in 3T3-L1 cells, with this compound as a positive control.[5][11]
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM
-
Bovine Calf Serum (for proliferation)
-
FBS (for differentiation)
-
Insulin, Dexamethasone, and IBMX (MDI cocktail for differentiation induction)
-
This compound (positive control)
-
Test phytosterol
-
Oil Red O stain
-
qRT-PCR reagents for adipogenic gene expression analysis (e.g., PPARγ, C/EBPα)
Procedure:
-
Cell Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum until they reach confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS and the MDI cocktail. Treat the cells with the test phytosterol and this compound (e.g., 25, 50 µM) at this stage.
-
Maintenance: After 2 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective test compounds. Replenish this medium every 2 days for a total of 8 days.
-
Lipid Accumulation Staining: On day 8, fix the differentiated adipocytes with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. Elute the stain and quantify by measuring absorbance at 520 nm.
-
Gene Expression Analysis: On day 8, harvest RNA from a parallel set of plates. Perform qRT-PCR to analyze the expression levels of key adipogenic transcription factors like PPARγ and C/EBPα.
-
Data Analysis: Compare the reduction in lipid accumulation and the downregulation of adipogenic genes by the test compound to the effects of this compound.
By utilizing this compound as a positive control and following these standardized protocols, researchers can robustly evaluate the potential of new phytosterol-based compounds for various therapeutic applications.
References
- 1. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Health benefit of this compound from marine algae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Sargassum horridum as an amyloid-beta (Aβ1-42) aggregation inhibitor: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Fucosterol: A Potential Inducer of Apoptosis in HeLa Cells
Application Note AN-2025-11-10
Introduction
Fucosterol, a phytosterol predominantly found in brown algae, has garnered attention for its potential anticancer properties. Research has suggested that this compound may selectively inhibit the proliferation of human cervical cancer (HeLa) cells and induce programmed cell death, or apoptosis.[1][2] This document provides an overview of the reported effects of this compound on HeLa cells, detailing the proposed mechanism of action and providing protocols for key experimental assays.
Important Note: A primary source of information on the effects of this compound on HeLa cells, a study by Jiang et al. (2018), has been retracted due to concerns regarding data integrity in a specific figure.[3][4] Therefore, the findings from this paper should be interpreted with caution. This document aims to present the information from the original publication while clearly acknowledging its retracted status, alongside findings from other related studies to provide a broader context.
Principle
This compound has been reported to induce apoptosis in HeLa cells through a multi-faceted mechanism. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2] Furthermore, this compound is suggested to downregulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data reported in the study by Jiang et al. (2018).
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 µM | HeLa | [1][2] |
| This compound Concentration | Apoptotic Cell Population (%) | Cell Line | Reference |
| 20 µM | 12.2% | HeLa | [1] |
| 40 µM | 37% | HeLa | [1] |
| 80 µM | 62% | HeLa | [1] |
| This compound Treatment | Intracellular ROS Levels (Fold Increase) | Cell Line | Reference |
| Increasing Concentrations | 1.1 to 3.05 | HeLa | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis in HeLa cells and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced apoptosis in HeLa cells.
Caption: General experimental workflow for investigating this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments based on standard methodologies.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on HeLa cells and calculate the IC50 value.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
ELISA plate reader
Protocol:
-
Seed HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To analyze the expression levels of key proteins involved in the PI3K/Akt/mTOR signaling pathway and apoptosis.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer
-
Proteinase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat HeLa cells with various concentrations of this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system. β-actin is typically used as a loading control.
Conclusion
This compound shows potential as an agent for inducing apoptosis in HeLa cells, purportedly through the generation of ROS and inhibition of the PI3K/Akt/mTOR pathway. However, the retraction of a key study in this area necessitates further independent research to validate these findings and fully elucidate the therapeutic potential of this compound in cervical cancer. The protocols provided here offer a framework for conducting such validation studies.
References
- 1. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Fucosterol's Effect on the PI3K/Akt/mTOR Pathway: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of fucosterol, a phytosterol found in brown algae, on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1] this compound has demonstrated potential as a modulator of this pathway, exhibiting anticancer properties in several cancer cell lines.[2][3]
Data Presentation
The following tables summarize the quantitative data from studies on this compound's effect on the PI3K/Akt/mTOR pathway and its downstream cellular effects.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| ES2 | Ovarian Cancer | 25.75 µg/mL | [4] |
| OV90 | Ovarian Cancer | 21.21 µg/mL | [4] |
| A549 | Lung Cancer | 15 µM | [5] |
| SK-LU-1 | Lung Cancer | 15 µM | [5] |
| HL-60 | Promyelocytic Leukemia | 7.8 µg/mL | [2] |
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Change | Reference |
| ES2 and OV90 | This compound | p-Akt | Decreased | [4] |
| ES2 and OV90 | This compound | p-P70S6K | Decreased | [6] |
| ES2 and OV90 | This compound | p-S6 | Decreased | [6] |
| HaCaT | This compound (10 µM) + CoCl₂ | p-PI3K | Reduced by 82.6% | [7] |
| HaCaT | This compound (10 µM) + CoCl₂ | p-Akt | Reduced by 79.2% | [7] |
| C2C12 myotubes | This compound (1 and 5 µM) + TNF-α | p-PI3K | Increased | [8] |
| C2C12 myotubes | This compound (1 and 5 µM) + TNF-α | p-Akt | Increased | [8] |
| C2C12 myotubes | This compound (1 and 5 µM) + TNF-α | p-mTOR | Increased | [8] |
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. Targeting PI3K/AKT/mTOR-mediated autophagy for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Raf/MEK/ERK Signaling Cascade Using Fucosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol, a phytosterol predominantly found in marine algae, has garnered significant attention for its potential as an anticancer agent. Emerging research indicates that one of the key mechanisms through which this compound exerts its antiproliferative effects is by targeting the Raf/MEK/ERK signaling cascade.[1][2] This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study and potentially inhibit the Raf/MEK/ERK signaling pathway. The following sections detail the effects of this compound on this cascade, present quantitative data from relevant studies, and offer detailed protocols for key experiments.
Mechanism of Action of this compound on the Raf/MEK/ERK Pathway
The Raf/MEK/ERK signaling cascade is a three-tiered kinase pathway initiated by the activation of Ras, a small GTPase. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MEK1/2). Activated MEK1/2 then phosphorylate and activate ERK1 and ERK2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.
This compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[2] Network pharmacology and molecular docking studies suggest that this compound may exert its effects by targeting upstream components of the pathway. One potential target is the Growth factor receptor-bound protein 2 (GRB2), an adaptor protein that plays a crucial role in activating Ras following growth factor receptor stimulation.[3][4] By potentially interfering with GRB2, this compound may inhibit the initial activation of the entire Raf/MEK/ERK cascade.
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative data on the biological effects of this compound, with a focus on its impact on cell viability and the Raf/MEK/ERK pathway.
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (Human lung cancer) | MTT Assay | IC50 | 15 µM | [1] |
| SK-LU-1 (Human lung cancer) | MTT Assay | IC50 | 15 µM | [1] |
| ES2 (Human ovarian cancer) | BrdU Proliferation Assay | IC50 | 62.4 µM | [2] |
| OV90 (Human ovarian cancer) | BrdU Proliferation Assay | IC50 | 51.4 µM | [2] |
| ES2 (Human ovarian cancer) | Western Blot | p-ERK1/2 levels (at 100 µM) | up to 0.2-fold decrease | [2] |
| OV90 (Human ovarian cancer) | Western Blot | p-ERK1/2 levels (at 100 µM) | up to 0.5-fold decrease | [2] |
| T47D (Human breast cancer) | MTT Assay | IC50 | 27.94 ± 9.3 µg/ml | [5] |
| HT29 (Human colon cancer) | MTT Assay | IC50 | 70.41 ± 7.5 µg/ml | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effect of this compound on the Raf/MEK/ERK signaling pathway.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, ES2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding: For experiments, trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). A vehicle control (DMSO) should be included at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Protocol 2: Western Blot Analysis of Raf/MEK/ERK Phosphorylation
This protocol describes how to assess the phosphorylation status of key proteins in the Raf/MEK/ERK pathway in this compound-treated cells.
Materials:
-
Treated and untreated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for p-Raf, Raf, p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford or BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 3: In Vitro Kinase Assay for Raf or MEK
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Raf or MEK kinase activity.
Materials:
-
Recombinant active Raf-1 or MEK1 kinase
-
Kinase-dead substrate (e.g., kinase-dead MEK1 for Raf assay, kinase-dead ERK2 for MEK assay)
-
Kinase assay buffer
-
ATP
-
This compound at various concentrations
-
Positive control inhibitor (e.g., Sorafenib for Raf, U0126 for MEK)
-
Method for detection (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or antibody-based detection of phosphorylated substrate)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and this compound at different concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction according to the specific detection method's instructions (e.g., by adding a stop solution).
-
Detection: Measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
Signaling Pathway Diagram```dot
Caption: A generalized workflow for investigating the effects of this compound on the Raf/MEK/ERK pathway.
References
- 1. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fucosterol Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing fucosterol extraction from brown seaweed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a phytosterol, or plant-based sterol, predominantly found in brown algae (Phaeophyceae).[1][2][3] It is a significant bioactive compound with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][4] These properties make it a compound of great interest for the pharmaceutical, nutraceutical, and cosmetic industries.
Q2: Which species of brown seaweed are the best sources of this compound?
A2: this compound is the main sterol in many brown seaweeds.[1] Species known to have high this compound content include those from the Sargassum genus (like Sargassum fusiforme, Sargassum horneri), Undaria pinnatifida (Wakame), Saccharina japonica (Kombu), and Sargassum fusiforme (Hijiki).[1][5][6] Studies have shown that Hijiki contains a particularly high amount of total sterols, with this compound being the predominant component.[1][6]
Q3: What are the primary methods for extracting this compound from brown seaweed?
A3: Common methods include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.[7][8][9][10] Enzyme-assisted extraction (EAE) is also an emerging green technology.[11][12][13] The choice of method depends on factors like desired yield, purity, processing time, and environmental considerations.
Q4: Which solvents are most effective for this compound extraction?
A4: Solvent selection is critical for optimizing yield. A chloroform/methanol (CHCl3-MeOH) mixture, particularly in a 2:3 ratio, has been shown to provide the highest yield in ultrasound-assisted extraction.[1] Other effective solvent systems include ethanol, hexane/2-propanol, and n-hexane–acetonitrile–methanol.[1][5][14] For conventional extraction, 90-95% ethanol is also commonly used.[5][15][16]
Q5: What key factors influence the this compound extraction yield?
A5: Several factors significantly impact the extraction yield. The most critical is the solvent system and its polarity.[1] Other important parameters include the sample-to-solvent ratio, extraction temperature, extraction time, and particle size of the seaweed powder.[5] For methods like UAE and MAE, frequency, power, and duration are also crucial variables.[17]
Q6: How can I purify the crude this compound extract?
A6: After initial extraction, the crude extract often contains impurities like fatty acids and chlorophyll.[18] Purification typically involves a saponification step to remove fatty acids, followed by chromatographic techniques such as silica gel column chromatography or high-speed counter-current chromatography (HSCCC) to isolate this compound.[5][15][19] Crystallization is often the final step to obtain high-purity this compound.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Inefficient Cell Disruption: The seaweed's tough cell walls are not being adequately broken down. | 1a. Ensure the dried seaweed is ground to a fine powder (e.g., below 200 mesh).[15][16] 1b. For solvent extraction, incorporate a pre-treatment step like ultrasonication for 15-30 minutes to enhance cell disruption.[15][16] 1c. Consider using enzyme-assisted extraction with cellulases or alginate lyases to specifically target and degrade cell wall components.[11] |
| 2. Suboptimal Solvent Choice: The solvent system may not be effective for this compound. | 2a. Switch to a chloroform/methanol (2:3, v/v) system, which has demonstrated high efficacy.[1] 2b. If using ethanol, ensure the concentration is high (e.g., 90-95%).[5] | |
| 3. Incorrect Extraction Parameters: Temperature, time, or solvent ratio may be suboptimal. | 3a. Optimize the solid-to-solvent ratio; a ratio of 1:20 has been identified as a significant factor.[5] 3b. For conventional ethanol extraction, try a temperature of 60°C for 4 hours.[5] 3c. For UAE, a shorter time of 15 minutes can be effective.[1][6] | |
| High Level of Impurities in Extract (e.g., Pigments, Fats) | 1. Co-extraction of Lipids and Pigments: Solvents for this compound also extract chlorophyll and fatty acids. | 1a. Perform a saponification step after the initial extraction. This involves treating the extract with a base like potassium hydroxide (KOH) to convert fatty acids into soaps, which can then be removed.[1][18] 1b. Use a non-polar solvent like n-hexane in a preliminary step to "de-fat" the seaweed powder before the main extraction. |
| 2. Inadequate Purification: The purification method is not separating impurities effectively. | 2a. Use silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to separate this compound from other compounds.[15] 2b. Add activated carbon to the organic phase and heat to 45-60°C to decolorize the solution before final crystallization.[15] | |
| Difficulty Separating this compound from Other Sterols | 1. Similar Chemical Properties: this compound and its isomers (e.g., saringosterol) have similar polarities, making separation difficult. | 1a. Employ high-speed counter-current chromatography (HSCCC), which has proven effective for baseline separation of this compound and saringosterol using a two-phase solvent system like n-hexane-acetonitrile-methanol (5:5:6, v/v).[19] 1b. Use repeated column chromatography, although this can be time-consuming and may lead to lower yields.[15] |
| This compound Degradation | 1. High Temperatures: this compound can be sensitive to high temperatures during extraction and solvent evaporation. | 1a. When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature not exceeding 70°C.[15][16] 1b. Consider using methods that operate at lower temperatures, such as Supercritical CO2 extraction.[8] |
| 2. Oxidation: Exposure to air and light can lead to degradation. | 2a. Conduct extraction and storage under dark conditions or using amber glassware.[10] 2b. Store the final purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (<4°C). |
Data Presentation: Comparison of Extraction Parameters
Table 1: this compound Yield from Different Brown Seaweed Species
| Seaweed Species | Scientific Name | Total Sterol Yield (mg/g DW) | This compound Content (% of Total Sterols) | Citation(s) |
| Hijiki | Sargassum fusiforme | 2.601 ± 0.171 | 73.6% ± 6.8% | [1][6] |
| Wakame | Undaria pinnatifida | 1.845 ± 0.137 | 69.7% ± 0.6% | [1][6] |
| Kombu | Saccharina japonica | 1.171 ± 0.243 | 64.0% ± 3.0% | [1][6] |
| DW: Dry Weight |
Table 2: Optimized Conditions for Different this compound Extraction Methods
| Extraction Method | Seaweed | Optimized Parameters | This compound Yield | Citation(s) |
| Ultrasound-Assisted Extraction (UAE) | Hijiki, Wakame, Kombu | Solvent: CHCl3-MeOH (2:3, v/v); Time: 15 min | 1.60 mg/g DW (Hijiki) | [1] |
| Conventional Solvent Extraction | Sargassum fusiforme | Solvent: 90% Ethanol; Ratio: 1:20 (w/v); Temp: 60°C; Time: 4 h | Not specified | [5] |
| Microwave-Assisted Extraction (MAE) | Undaria pinnatifida | Solvent: n-hexane–acetonitrile–methanol (5:5:3, v/v/v) | 1.21 mg/g | [14] |
| Supercritical CO2 Extraction (SC-CO2) | Sargassum binderi | Temp: 50°C; Pressure: 3625 psig; Particle Size: 500 µm; Co-solvent: Ethanol | Not specified for this compound | [8] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for this compound extraction involves several key stages, from sample preparation to final purification.
Caption: General workflow for this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Chloroform/Methanol
This protocol is based on an optimized method that has shown high efficiency.[1][6]
-
Preparation: Weigh 750 mg of finely ground, dried seaweed powder.
-
Extraction:
-
Add the powder to a suitable vessel.
-
Add 30 mL of a chloroform/methanol (CHCl3-MeOH) solvent mixture with a 2:3 volume ratio.
-
Place the vessel in an ultrasonic water bath.
-
Sonicate for 15 minutes at a fixed frequency (e.g., 40 kHz).[10]
-
-
Separation:
-
After sonication, centrifuge the sample to pellet the solid residue.
-
Carefully collect the supernatant, which contains the crude lipid extract.
-
Dry the supernatant under a vacuum to remove the solvents.
-
-
Saponification:
-
Re-dissolve the dried extract in a small volume of solvent.
-
Add 1.65 mL of 1.85 M potassium hydroxide (KOH) solution.
-
Allow the reaction to proceed for approximately 14.5 hours to ensure complete saponification of fatty acids.
-
-
Purification: Proceed with column chromatography and crystallization as outlined in the general workflow.
Protocol 2: Conventional Solvent Extraction with Ethanol
This protocol is a more traditional method effective for this compound extraction.[5]
-
Preparation: Weigh a specific amount of finely ground seaweed powder (e.g., 20 g).
-
Extraction:
-
Place the powder in an extraction vessel (e.g., a flask).
-
Add 90% ethanol at a sample-to-solvent volume ratio of 1:20.
-
Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.
-
-
Separation:
-
Filter the mixture under reduced pressure to separate the ethanol extract (filtrate) from the seaweed residue.
-
The extraction process can be repeated on the residue to maximize yield, and the filtrates combined.[15]
-
-
Concentration & Purification:
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 70°C.
-
Proceed with saponification, chromatography, and crystallization to purify the this compound.
-
Troubleshooting Logic for Low this compound Yield
This decision tree helps diagnose and solve issues related to low extraction yields.
Caption: Troubleshooting decision tree for low this compound yield.
This compound's Antioxidant Signaling Pathway
This compound exerts its antioxidant effects primarily by activating the Nrf2/ARE signaling pathway, which upregulates the production of protective enzymes.
Caption: this compound's antioxidant mechanism via the Nrf2/ARE pathway.[4][20]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Enzyme-Assisted Fucoidan Extraction from Brown Macroalgae Fucus distichus subsp. evanescens and Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enzyme assisted extraction for seaweed multiproduct biorefinery: A techno-economic analysis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 16. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 17. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 18. researchgate.net [researchgate.net]
- 19. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Fucosterol Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of fucosterol during crystallization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity of this compound Crystals (<90%) | Inadequate removal of structurally similar sterols or other lipid-soluble impurities. | - Perform silica gel column chromatography prior to crystallization to separate this compound from other compounds.[1][2] - Consider a multi-step crystallization process, potentially with different solvent systems. |
| Entrapment of impurities due to rapid crystal formation. | - Slow down the cooling process. Allow the solution to cool to room temperature gradually before transferring to an ice bath or refrigerator.[3][4] - Ensure the initial solution is not overly supersaturated. If crystals form too quickly, reheat the solution and add a small amount of additional solvent.[5] | |
| Formation of an Oil Instead of Crystals ("Oiling Out") | The saturation point of the solution is reached at a temperature above the melting point of this compound. | - Reheat the solution and add more solvent to decrease the saturation point.[5] - Ensure the chosen solvent is appropriate for this compound. Ethanol is commonly used and has been shown to produce white, needle-like crystals.[2][6] |
| Presence of significant impurities that lower the melting point of the mixture. | - Use activated charcoal to decolorize and remove certain impurities from the hot solution before cooling.[6] - Pre-purify the crude extract using chromatography.[1] | |
| Poor or No Crystal Formation | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.[5][7] |
| The cooling temperature is not low enough. | - After cooling to room temperature, place the flask in a refrigerator at around 4°C.[2][6] | |
| Insufficient time for crystallization. | - Allow the solution to stand undisturbed for an extended period (e.g., 12-24 hours) at a low temperature.[6] | |
| Low Yield of this compound Crystals | Using an excessive amount of solvent, leading to a significant amount of this compound remaining in the mother liquor. | - Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[5][7] - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Add a slight excess of hot solvent before filtration. |
Frequently Asked Questions (FAQs)
1. What is the most effective solvent for this compound crystallization?
Ethanol, particularly at concentrations greater than 85-95%, is frequently cited as an effective and non-toxic solvent for crystallizing this compound.[2][6] It has been shown to produce high-purity, white, needle-like crystals.[2][6]
2. What purity levels can be expected from this compound crystallization?
With proper technique, including pre-purification by chromatography, this compound purity can exceed 90%.[2][6] Some advanced methods combining extraction and chromatography have reported purities as high as 98.2%.[8]
3. How can I determine the purity of my this compound crystals?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for quantifying the purity of phytosterols like this compound.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural identification and purity assessment.[1]
4. Should I use a single-solvent or two-solvent system for recrystallization?
For this compound, single-solvent recrystallization with ethanol is a well-documented and effective method.[2][6] A two-solvent system may be explored if a suitable single solvent cannot be found, but it adds complexity to the process.
5. At what temperature should I dissolve and crystallize this compound?
The crude this compound should be dissolved in boiling or near-boiling solvent.[4][7] For crystallization, the solution should be cooled slowly to room temperature, followed by further cooling in a refrigerator, typically below 4°C, to maximize crystal formation.[2][6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the steps for purifying this compound from a crude extract using ethanol.
-
Solvent Selection: Choose a high-purity ethanol (e.g., >95%).
-
Dissolution: Place the crude this compound extract in an Erlenmeyer flask. In a separate beaker, heat the ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the this compound to just dissolve the solid completely.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb impurities.[6]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[3] Once at room temperature, place the flask in a refrigerator at <4°C for at least 12 hours to maximize crystal yield.[2][6]
-
Collection of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals under a vacuum or at room temperature.[6]
Data Summary
The following table summarizes this compound purity achieved through various purification techniques.
| Purification Method | Solvent System | Achieved Purity | Reference |
| Silica Gel Column Chromatography & Crystallization | Ethanol | > 90% | [2][6] |
| Microwave-Assisted Extraction & HSCCC | n-hexane-acetonitrile-methanol (5:5:3, v/v/v) | 98.2% | [8] |
| Ultrasonic Extraction & HSCCC | n-heptane:methanol (3:2 v/v) | 96.8% | [9] |
HSCCC: High-Speed Counter-Current Chromatography
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound extraction, purification, and analysis.
Troubleshooting Logic for this compound Crystallization
Caption: Decision tree for troubleshooting common this compound crystallization issues.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 3. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 5 Ways to Make Recrystallization Interesting for Students [labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 7. Home Page [chem.ualberta.ca]
- 8. mdpi.com [mdpi.com]
- 9. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Fucosterol solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the significant challenge of fucosterol's poor solubility in aqueous media. This compound, a sterol derived from algae, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its hydrophobic nature severely limits its use in biological assays and preclinical studies. This resource offers detailed solutions, experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility an issue?
A1: this compound is a phytosterol, or plant-based sterol, primarily found in various species of brown algae.[3] Its chemical formula is C₂₉H₄₈O, and its structure is inherently hydrophobic, making it a crystalline solid that is poorly soluble in water and aqueous buffers.[1][3] This low solubility is a major experimental hurdle, as most biological systems, such as cell culture media and physiological fluids, are aqueous. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the baseline solubility of this compound in common lab solvents?
A2: this compound is soluble in some organic solvents but shows very limited solubility in aqueous solutions. Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most applications. The table below summarizes known solubility data.
| Solvent | Reported Solubility | Notes |
| Ethanol | ~16.67 mg/mL | Requires sonication to achieve.[2] |
| ~0.25 mg/mL | Standard dissolution.[1] | |
| Dimethylformamide (DMF) | ~1.0 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | < 1 mg/mL | Considered insoluble or only slightly soluble.[2] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Extremely Low | Not directly quantifiable from available literature, but functionally insoluble for most experimental concentrations. |
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: There are three main strategies to overcome the solubility challenges of this compound:
-
Co-Solvent System: This is the simplest method, involving the dissolution of this compound in a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous experimental medium. Ethanol is commonly used.[1][2]
-
Molecular Encapsulation/Complexation: This advanced technique uses carrier molecules, such as cyclodextrins, to encapsulate the hydrophobic this compound molecule. The exterior of the carrier is hydrophilic, rendering the entire complex water-soluble.[4][5]
-
Lipid-Based Nanoparticle Formulation: this compound can be incorporated into lipid-based nanoparticles like liposomes.[6][7] These vesicles have a hydrophilic exterior and a hydrophobic interior, making them ideal for carrying poorly soluble compounds like this compound in aqueous environments.[7][8]
Q4: How do I choose the right solubilization method for my experiment?
A4: The best method depends on your specific experimental context, including the required final concentration, the sensitivity of your biological system (e.g., cells) to excipients, and the intended application (e.g., in vitro vs. in vivo). The following decision tree can guide your choice.
Troubleshooting Guide
Problem: My this compound precipitates when I add my organic stock solution to my cell culture medium.
-
Cause: This is known as "crashing out." The concentration of the organic solvent may be too high at the point of addition, or the final concentration of this compound exceeds its solubility limit in the final medium/solvent mixture.
-
Solutions:
-
Decrease Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells (typically <0.5% v/v for ethanol or DMSO).
-
Modify Addition Technique: Add the stock solution dropwise into the vortexing or rapidly stirring culture medium. This promotes rapid dispersion and prevents localized high concentrations of this compound and solvent.
-
Warm the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes help improve solubility.
-
Switch to a Carrier: If precipitation persists, especially at higher target concentrations, the co-solvent method may be unsuitable. Switch to a carrier-based method like cyclodextrin complexation or liposomal formulation.
-
Problem: The solubility of this compound did not significantly improve after using cyclodextrins.
-
Cause: The complexation efficiency may be low. This can result from an incorrect this compound-to-cyclodextrin molar ratio, an ineffective preparation method, or the choice of the wrong type of cyclodextrin.
-
Solutions:
-
Optimize Molar Ratio: The ideal stoichiometric ratio for complexation is often 1:1, but can vary.[5] Perform a phase solubility study to determine the optimal ratio for this compound.[9] Studies with other hydrophobic drugs have shown that increasing the cyclodextrin concentration can improve drug solubility.[10]
-
Change Preparation Method: The freeze-drying (lyophilization) method generally produces a high yield of inclusion complex and is suitable for scale-up.[4] If you are using co-precipitation or kneading, consider switching to freeze-drying.
-
Use a Modified Cyclodextrin: The solubility of β-cyclodextrin itself is limited.[4] Use a more soluble derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin, which can dramatically increase the solubility of guest molecules.[5][11]
-
Problem: My this compound-loaded liposome formulation is unstable and aggregating.
-
Cause: Liposome preparations can be physically or chemically unstable. Aggregation may be due to a heterogeneous size distribution or low surface charge. The encapsulated drug may leak over time.
-
Solutions:
-
Homogenize Liposome Size: After hydration, the initial multilamellar vesicles (MLVs) are large and heterogeneous. Subject the preparation to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce uniform small or large unilamellar vesicles (SUVs/LUVs).[8]
-
Incorporate Charged Lipids: The stability of liposomes can be increased by including charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) in the formulation, which increases electrostatic repulsion between vesicles and prevents aggregation.[12]
-
Add Cholesterol: Including cholesterol in the lipid bilayer enhances its stability and reduces the permeability of the membrane, preventing premature leakage of the encapsulated this compound.[12]
-
Proper Storage: Store liposome preparations at 4°C and protect them from light. Do not freeze, as this can disrupt the lipid bilayer.
-
Experimental Protocols
Protocol 1: this compound-Cyclodextrin Inclusion Complex Preparation (Freeze-Drying Method)
This protocol is adapted from methods used for other hydrophobic molecules.[4][10]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Acetonitrile, Tert-butyl alcohol, Deionized water.
-
Determine Molar Ratio: Start with a 1:2 molar ratio of this compound:HP-β-CD. (this compound MW: 412.7 g/mol ).
-
Preparation of this compound Phase: Weigh the required amount of this compound (e.g., 8.5 mg). Dissolve it in a minimal co-solvent mixture, for example, 100 µL of Acetonitrile and 400 µL of Tert-butyl alcohol. Vortex thoroughly until a clear solution is obtained.[10]
-
Preparation of Cyclodextrin Phase: Weigh the corresponding amount of HP-β-CD. Dissolve it completely in deionized water (e.g., 5 mL) with stirring.
-
Complexation: Add the this compound solution drop-wise to the stirring cyclodextrin solution. Continue stirring the mixture at room temperature for 24-48 hours to allow for maximum complex formation.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution (e.g., at -80°C) until it is completely solid. Lyophilize the frozen sample under high vacuum until all the water and residual organic solvents have sublimated, leaving a dry, fluffy powder.
-
Reconstitution and Use: The resulting powder is the this compound-cyclodextrin inclusion complex, which should be readily soluble in aqueous buffers or cell culture media. To determine the encapsulation efficiency, dissolve a known weight of the complex in water, centrifuge to remove any uncomplexed this compound, and measure the this compound concentration in the supernatant via HPLC.[10]
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a widely used method for preparing liposomes.[8][12][13]
-
Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a neutral phospholipid like Phosphatidylcholine (PC) and Cholesterol (e.g., in a 2:1 molar ratio) to enhance stability.[12]
-
Dissolution: Dissolve the chosen lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The amount of this compound should be determined based on the desired drug-to-lipid ratio.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner wall of the flask.[12]
-
Drying: Dry the film further under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by vortexing or shaking at a temperature above the lipid's phase transition temperature (Tc). This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the this compound.[8]
-
Size Reduction (Extrusion): To obtain vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times to form large unilamellar vesicles (LUVs).[8]
-
Purification: Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Characterize the final liposome preparation for size, zeta potential (for stability), and encapsulation efficiency (by lysing the liposomes with a surfactant or solvent and quantifying the this compound content via HPLC).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
Stabilizing Fucosterol in in vitro assay conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing fucosterol in their in vitro experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular activity observed | This compound degradation: this compound is susceptible to oxidation, photodegradation, and thermal degradation.[1][2][3] | - Prepare fresh working solutions of this compound for each experiment. - Store stock solutions at -20°C or -80°C in the dark and consider purging with an inert gas.[4] - Minimize exposure of this compound-containing solutions to light and elevated temperatures. |
| Poor solubility in culture medium: this compound is a lipophilic compound with low aqueous solubility.[5] Precipitation in the medium will reduce its effective concentration. | - First, dissolve this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[5] - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - When diluting the stock solution into the medium, add it dropwise while vortexing to facilitate dispersion and prevent precipitation. | |
| Suboptimal cell culture conditions: Cell health and density can significantly impact the experimental outcome. | - Ensure cells are healthy and in the exponential growth phase before treatment. - Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment. | |
| Inconsistent or variable results between experiments | Inconsistent this compound concentration: Inaccurate pipetting of the viscous stock solution or precipitation upon dilution can lead to variability. | - Use positive displacement pipettes for accurate handling of viscous organic stock solutions. - Visually inspect the culture medium after adding this compound to ensure no precipitation has occurred. If precipitation is observed, consider using a lower concentration or a different solubilization method. |
| Batch-to-batch variation of this compound: The purity and integrity of the this compound may vary between suppliers or batches. | - Whenever possible, use this compound from the same lot for a series of related experiments. - Consider analytical validation of the compound's purity and identity if results are inconsistent. | |
| Unexpected cytotoxic effects | Solvent toxicity: High concentrations of the organic solvent used to dissolve this compound can be toxic to cells. | - Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line. - Keep the final solvent concentration in the culture medium as low as possible. |
| This compound-induced cytotoxicity: At high concentrations, this compound itself can be cytotoxic to certain cell lines.[6] | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line and experimental duration.[6] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is a crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[5] To prepare a stock solution, dissolve this compound in your solvent of choice. It is recommended to purge the solution with an inert gas to minimize oxidation.[5]
2. What are the recommended storage conditions for this compound stock solutions?
Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is crucial to protect the solution from light.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[4]
3. What is the stability of this compound in cell culture medium at 37°C?
4. My this compound solution appears cloudy or has precipitated in the cell culture medium. What should I do?
This indicates that the this compound has come out of solution, likely due to its low aqueous solubility. To address this:
-
Ensure the final concentration of the organic solvent from your stock solution is not too low, as it helps maintain this compound's solubility. However, be mindful of solvent toxicity.
-
When preparing the working solution, add the stock solution to the medium slowly while mixing vigorously.
-
Consider using a lower final concentration of this compound.
-
For some applications, complexing this compound with cyclodextrins may enhance its solubility in aqueous solutions.
5. At what concentrations is this compound typically active in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific biological activity being investigated. Published studies have reported a range of concentrations, from as low as 1 µM to over 100 µM.[6][8] It is essential to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and replace it with the this compound-containing medium. Include appropriate controls (untreated cells and solvent control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
This protocol is a general guideline based on studies examining the effect of this compound on signaling pathways.[8][9]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. scispace.com [scispace.com]
- 2. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and Fucoxanthin Enhance Dentin Collagen Stability and Erosion Resistance Through Crosslinking and MMP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fucosterol Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of fucosterol during storage. By following these recommendations, you can ensure the integrity and biological activity of your this compound samples for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
A1: this compound is a bioactive phytosterol predominantly found in marine algae.[1][2][3][4] It is investigated for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[3][4][5][6] The stability of this compound is critical because degradation can lead to a loss of its biological activity, the formation of impurities, and potentially confounding experimental results. The presence of active chemical groups in its structure makes this compound susceptible to degradation from environmental factors like heat, light, and oxygen.[7]
Q2: What are the primary factors that lead to this compound degradation?
A2: The main factors contributing to the degradation of this compound and similar phytosterols are:
-
Temperature: High temperatures accelerate the rate of oxidative degradation.[8]
-
Light: Exposure to light, particularly UV radiation, can cause photo-oxidation and isomerization, altering the molecule's structure and activity.[7][9]
-
Oxygen: As an antioxidant, this compound is susceptible to oxidation, especially when exposed to air.[4][10][11] This process can be accelerated by heat and light.
-
pH: Extreme pH conditions can promote the degradation of related compounds, suggesting that neutral pH is preferable for solutions.[12][13][14]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored under the conditions outlined in the table below. Adherence to these guidelines is crucial for preserving its purity and activity over time.
Q4: How long can this compound be stored?
A4: When stored correctly, solid this compound can be stable for at least four years.[5] Stock solutions in appropriate solvents, stored at -80°C and protected from light, can be kept for up to 6 months.[3][15] It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[3]
Q5: What are the best practices for preparing this compound stock solutions?
A5: this compound is soluble in organic solvents like ethanol and dimethylformamide (DMF).[5] To prepare a stock solution, dissolve the solid this compound in the solvent of choice, purging the solvent with an inert gas (like argon or nitrogen) beforehand to remove dissolved oxygen. For difficult-to-dissolve compounds, sonication or gentle warming to 37°C can be beneficial.[15][16] Always store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container, away from light and moisture.[5][16] |
| Stock Solution | -80°C | Up to 6 months | Use an appropriate solvent, protect from light, and aliquot to avoid freeze-thaw cycles.[3][15] |
| Stock Solution | -20°C | Up to 1 month | Use an appropriate solvent, protect from light, and aliquot to avoid freeze-thaw cycles.[3][15] |
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of my this compound sample.
-
Possible Cause 1: Improper Storage. Verify that your storage conditions match the recommendations in Table 1. Exposure to higher temperatures, light, or repeated freeze-thaw cycles can significantly degrade the compound.
-
Troubleshooting Step: If improper storage is suspected, it is recommended to use a fresh, unexpired vial of this compound.
-
Possible Cause 2: Age of Stock Solution. Stock solutions stored for longer than the recommended period (e.g., >6 months at -80°C) may have degraded.[3]
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Perform a quality control check, such as HPLC analysis, to confirm its purity before use.
Issue 2: The physical appearance of my this compound has changed (e.g., discoloration).
-
Possible Cause: Oxidation or Photo-degradation. A change in color (e.g., yellowing) can be an indicator of oxidation. This is often caused by prolonged exposure to air (oxygen) and/or light.
-
Troubleshooting Step: Discard the discolored sample. When handling new samples, minimize exposure to ambient light and air. Consider working under an inert atmosphere (e.g., in a glove box) for sensitive applications.
Issue 3: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks.
-
Possible Cause: Presence of Degradation Products. New peaks in a chromatogram that are not present in the reference standard suggest that the this compound has degraded. Degradation can lead to the formation of isomers or oxidation products like saringosterol epimers.[1][2][10]
-
Troubleshooting Step: Analyze a fresh, properly stored sample to confirm the identity of the primary this compound peak. If degradation is confirmed, review and optimize your sample handling and storage procedures immediately.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation:
-
Allow the crystalline solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Use a high-purity organic solvent, such as ethanol, that has been purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Add the solvent to the solid this compound to achieve the desired concentration (e.g., 10 mM).
-
If necessary, aid dissolution by sonicating the vial in an ultrasonic bath or gently warming it to 37°C.[15][16] Ensure the solution is clear before proceeding.
-
-
Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene vials to protect from light.
-
Tightly seal the vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
For use, thaw a single aliquot and use it immediately. Do not re-freeze any unused portion of the thawed aliquot.
-
Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound over time.
-
Sample Preparation:
-
Prepare a this compound stock solution as described in Protocol 1.
-
Divide the stock solution into multiple aliquots. Store one set of aliquots under ideal conditions (-80°C, protected from light) as a control.
-
Store other sets under the conditions you wish to test (e.g., 4°C, room temperature, exposed to light).
-
-
HPLC Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Analyze the samples using a validated HPLC method. A C18 or C30 column is often suitable for sterol separation.[17][18]
-
The mobile phase can be an isocratic or gradient mixture of solvents like acetone, acetonitrile, and water.[18]
-
Detection is typically performed using a UV detector.
-
-
Data Interpretation:
-
At T=0, the chromatogram of the control sample should show a single major peak corresponding to this compound.
-
At subsequent time points, compare the chromatograms of the test samples to the control.
-
Degradation is indicated by a decrease in the area of the main this compound peak and/or the appearance of new peaks.
-
Calculate the percentage of this compound remaining at each time point to quantify the degradation rate under different conditions.
-
Visualizations
Caption: Factors and pathways leading to this compound degradation.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajbasweb.com [ajbasweb.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. This compound | PARP | Endogenous Metabolite | PPAR | TargetMol [targetmol.com]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Bioavailability of Fucosterol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of fucosterol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a lipophilic compound, exhibits poor aqueous solubility and slow dissolution in the gastrointestinal (GI) tract. This leads to limited absorption into the bloodstream. Studies in rats have shown the absolute oral bioavailability of this compound to be as low as 0.74%, with the majority being eliminated through fecal excretion.[1]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of this compound in the GI tract. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Nanoemulsions
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug solubilization and absorption.[2][3][4]
-
Phytosomes: These are complexes of this compound and phospholipids (like phosphatidylcholine) that improve the absorption of lipid-insoluble compounds.[5][6][7]
Q3: Is there quantitative data on the effectiveness of these enhancement strategies for phytosterols?
A3: Yes. For instance, a study on a phytosterol self-microemulsifying drug delivery system (SMEDDS), a type of SEDDS, demonstrated a significant increase in bioavailability. The relative bioavailability of the phytosterol SMEDDS was 389.68% higher than that of a standard phytosterol suspension in rats.[8]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoformulations
Problem: You are experiencing low encapsulation efficiency or drug loading of this compound in your nanoformulation (e.g., SLNs or nanoemulsion).
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids (for SLNs) or oils (for nanoemulsions) to find one with the highest solubilizing capacity for this compound. |
| This compound precipitation during formulation. | Optimize the homogenization speed, sonication time, or temperature during the preparation process to ensure this compound remains dissolved. |
| Incorrect surfactant/co-surfactant ratio. | Systematically vary the ratio of surfactant and co-surfactant to identify the optimal combination for stabilizing the formulation and maximizing this compound entrapment. |
| High drug concentration leading to saturation. | Start with a lower this compound concentration and gradually increase it to determine the maximum loading capacity of your specific formulation. |
Issue 2: Instability of the this compound Formulation (e.g., Particle Aggregation, Creaming)
Problem: Your prepared nanoemulsion or SLN dispersion shows signs of physical instability over time.
| Possible Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | Increase the surfactant concentration to provide adequate steric or electrostatic stabilization to the nanoparticles. |
| Inappropriate storage conditions. | Store the formulation at the recommended temperature and protect it from light. Perform stability studies at different temperatures (e.g., 4°C, 25°C). |
| Ostwald ripening in nanoemulsions. | Consider using a combination of a highly water-soluble oil and a poorly water-soluble oil to minimize Ostwald ripening. |
| Changes in pH. | Measure the zeta potential of your formulation. A zeta potential of ±30 mV or greater is generally indicative of good stability. Adjust the pH if necessary to maintain a high surface charge. |
Issue 3: Inconsistent In Vivo Results
Problem: You are observing high variability in the plasma concentrations of this compound in your animal studies.
| Possible Cause | Troubleshooting Step |
| Incomplete self-emulsification of SEDDS. | Ensure the SEDDS formulation forms a clear and stable microemulsion upon dilution with aqueous media in vitro before proceeding to in vivo studies. |
| Food effect. | Standardize the feeding schedule of the animals. The presence of food can significantly impact the absorption of lipid-based formulations. |
| Variability in gavage technique. | Ensure consistent and accurate oral administration of the formulation to each animal. |
| Issues with blood sample collection and processing. | Follow a validated protocol for blood collection, plasma separation, and storage to prevent degradation of this compound. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a phytosterol self-microemulsifying drug delivery system (SMEDDS) compared to a phytosterol suspension in rats, demonstrating the potential for bioavailability enhancement.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg/mL*h) | Relative Bioavailability (%) |
| Phytosterol Suspension | 1.41 ± 0.05 | 1.70 ± 0.12 | 15.31 ± 1.41 | 100 |
| Phytosterol SMEDDS | 2.89 ± 0.20 | 2.63 ± 0.36 | 59.66 ± 12.24 | 389.68 |
| Data adapted from a study on a phytosterol self-microemulsifying drug delivery system.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the oil phase.
-
Homogenization: Add the hot aqueous phase to the hot oil phase and homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS for oral delivery of this compound.
Materials:
-
This compound
-
Oil (e.g., oleic acid, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 20)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Add the this compound and mix thoroughly until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its physical stability.
-
Protocol 3: Quantification of this compound in Rat Plasma by HPLC
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound standard
-
Internal standard (IS) (e.g., β-sitosterol)
-
Acetonitrile
-
Methanol
-
Hexane
-
HPLC system with a UV or MS detector
-
C18 column
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Detection Wavelength: ~205 nm (for UV detection) or appropriate mass transitions for MS detection.
-
Injection Volume: 20 µL
-
-
Calibration and Quantification: Prepare a calibration curve using standard solutions of this compound in blank plasma. Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Enhanced absorption pathway of this compound via nanoformulations.
Caption: Key signaling pathways modulated by this compound.
References
- 1. The pharmacokinetic characteristics and excretion studies of this compound from Sargasssum fusiforme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Fucosterol Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fucosterol in animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new animal study?
A1: A general starting point for oral administration of this compound in rodents (mice and rats) is in the range of 10-50 mg/kg body weight per day.[1] This range has been shown to be safe and effective for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] However, the optimal dose will depend on the specific animal model, the targeted biological effect, and the administration route. It is always recommended to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration in my animal studies?
A2: this compound is a lipophilic compound with poor water solubility. Therefore, for oral gavage, it needs to be suspended in a suitable vehicle. A common approach is to use saline (0.9% NaCl).[1] To ensure a uniform and stable suspension for accurate dosing, it is crucial to properly disperse the this compound powder. Sonication or homogenization can be employed to achieve a fine and consistent suspension. It is advisable to prepare the suspension fresh daily to prevent aggregation.
Q3: What is the oral bioavailability of this compound?
A3: this compound has very low oral bioavailability, estimated to be around 0.74% in rats. It is poorly absorbed from the gastrointestinal tract and is primarily eliminated through fecal excretion.[5] This is an important consideration when designing experiments and interpreting results, as higher oral doses may be required to achieve therapeutic concentrations in target tissues.
Q4: Is this compound toxic at therapeutic doses?
A4: this compound has been shown to have a low toxicity profile in animal models.[2][3] Studies have reported no significant toxic effects or mortality in mice and rats at doses ranging from 10 to 100 mg/kg/day.[1] However, as with any experimental compound, it is good practice to monitor animals for any signs of toxicity, especially when using higher doses or in long-term studies.
Q5: Can this compound be administered through routes other than oral gavage?
A5: While oral administration is the most common route in published studies, other routes may be feasible depending on the research question. For instance, direct injection into specific tissues, such as the hippocampus, has been reported.[2] The choice of administration route will depend on the target organ and the desired pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between animals. | Non-uniform suspension of this compound leading to inaccurate dosing. | Ensure a homogenous suspension by using sonication or homogenization immediately before each gavage. Prepare the suspension fresh daily. Consider using a vehicle with a suspending agent if settling is a persistent issue. |
| Difficulty in dissolving or suspending this compound. | High lipophilicity and crystalline nature of this compound. | Gently warm the vehicle (e.g., saline) and use vigorous vortexing or sonication. If solubility remains an issue, a small percentage of a biocompatible organic solvent like DMSO could be considered, followed by dilution in the primary vehicle, but this should be validated for toxicity in your animal model. |
| Low or no observable biological effect at the initial dose. | Poor oral bioavailability of this compound. The chosen dose may be too low for the specific animal model or disease state. | Conduct a dose-response study with a wider range of concentrations (e.g., 10, 30, 100 mg/kg). Consider alternative administration routes if systemic exposure is critical and oral absorption is limiting. |
| Precipitation of this compound in the dosing suspension over time. | Instability of the suspension. | Prepare the dosing suspension immediately before administration. Avoid storing the suspension for extended periods. |
Quantitative Data Summary
The following tables summarize this compound dosages used in various animal studies, categorized by the observed biological effect.
Table 1: this compound Dosage for Anti-inflammatory Effects
| Animal Model | This compound Dose (mg/kg/day) | Administration Route | Key Findings |
| C57BL/6J Mice (Immobilization-induced muscle atrophy) | 10 and 30 | Oral | Reduced expression of pro-inflammatory cytokines.[1] |
| apoE-/- Mice (Atherosclerosis) | Not specified | Not specified | Inhibited inflammatory responses. |
Table 2: this compound Dosage for Anticancer Effects
| Animal Model | This compound Dose (mg/kg/day) | Administration Route | Key Findings |
| Xenografted Mice (Lung cancer) | Not specified | Not specified | Inhibited tumor growth.[6] |
Table 3: this compound Dosage for Neuroprotective Effects
| Animal Model | This compound Dose (mg/kg/day) | Administration Route | Key Findings |
| Aging Rats (Cognitive dysfunction) | Not specified | Not specified | Attenuated cognitive impairment.[7] |
| Mice (Antidepressant and anticonvulsant effects) | 10, 20, 30, and 40 | Oral | Shortened immobility time in forced swim and tail suspension tests.[4] |
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage
This protocol provides a general method for preparing a this compound suspension for oral administration to rodents.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or small glass vials
-
Sonicator or homogenizer
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Transfer the this compound powder into a sterile microcentrifuge tube or vial.
-
Add a small volume of sterile saline to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Place the tube in a sonicator bath or use a probe sonicator to create a fine, homogenous suspension. Sonicate in short bursts to avoid overheating the sample.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Bring the suspension to the final desired volume with sterile saline and vortex again to ensure uniform mixing.
-
Crucially, vortex the suspension immediately before each gavage to ensure the animal receives the correct dose.
-
Prepare the suspension fresh daily.
-
2. In Vivo Anti-inflammatory Study in a Mouse Model of Immobilization-Induced Muscle Atrophy
This protocol is based on a study investigating the anti-inflammatory effects of this compound in mice.[1]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Muscle Atrophy: One hindlimb is immobilized for 7 days.
-
Treatment Groups:
-
Control group (no immobilization, saline administration)
-
Immobilization group (saline administration)
-
This compound-treated groups (e.g., 10 mg/kg and 30 mg/kg this compound)
-
-
This compound Administration:
-
Prepare this compound suspension in saline as described in Protocol 1.
-
Administer the assigned treatment orally via gavage daily for 7 days, starting after the immobilization period.
-
-
Outcome Measures:
-
Muscle strength and mass.
-
Histological analysis of muscle fibers.
-
Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in muscle tissue via RT-PCR.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound, as identified in the scientific literature.
Caption: this compound's anticancer effects via inhibition of Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Caption: Neuroprotective mechanisms of this compound through activation of Neurotrophin and Nrf2 signaling.
Caption: this compound's anti-inflammatory action by modulating NF-κB, MAPK, and Nrf2/HO-1 pathways.
References
- 1. This compound, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Challenges in scaling up Fucosterol purification
Welcome to the Technical Support Center for Fucosterol Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound purification from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and typical yields of this compound?
This compound is a phytosterol predominantly found in brown algae (Phaeophyceae). Common sources include species from genera such as Sargassum, Pelvetia, Ecklonia, and Undaria.[1][2] Yields can vary significantly based on the seaweed species, geographical location, season of harvest, and the extraction method employed. For instance, using microwave-assisted extraction (MAE) followed by high-speed counter-current chromatography (HSCCC), researchers obtained 13 mg of this compound from 15 g of Undaria pinnatifida and 4.6 mg from 15 g of Sargassum fusiforme.[2]
Q2: What are the most common methods for this compound purification?
The most established purification workflow involves solvent extraction, followed by separation using column chromatography and a final crystallization step.[3][4][5]
-
Extraction: Dried and powdered macroalgae are typically extracted using solvents like ethanol, methanol, or n-hexane.[1][5]
-
Chromatography: Silica gel column chromatography is widely used to fractionate the crude extract.[5][6] More advanced techniques like high-speed counter-current chromatography (HSCCC) are also employed for higher purity and efficiency.[7][8]
-
Crystallization: The final purification step often involves crystallization from a solvent such as ethanol to obtain high-purity this compound as white, needle-shaped crystals.[3][4]
Q3: What purity levels are achievable with standard methods?
Standard methods combining silica gel chromatography and crystallization can routinely achieve purities greater than 90%.[3][4] By employing more advanced techniques like HSCCC, purities as high as 96-98% have been reported.[7][8][9]
Q4: What are the key challenges when scaling up from lab to pilot or industrial scale?
Scaling up this compound purification presents several challenges:
-
Economic Feasibility: The cost of large volumes of high-purity solvents, energy consumption for extraction and solvent recovery, and specialized equipment can be prohibitive. The overall process must be economically viable to be considered for industrial application.[10][11]
-
Process Robustness: Methods developed at the lab scale may not perform consistently at a larger scale. Factors like heat and mass transfer, fluid dynamics in large columns, and crystallization kinetics can change, affecting yield and purity.[12]
-
Solvent Handling and Recovery: Managing and recycling large quantities of organic solvents is a major logistical and environmental challenge. Efficient solvent recovery systems are essential for cost-effectiveness and sustainability.[13]
-
Chromatography Efficiency: Maintaining the separation efficiency of chromatography columns when the diameter and length are increased is a significant hurdle. Issues like flow distribution and packing consistency become more critical.[12]
-
Use of Toxic Solvents: Traditional methods may use toxic solvents like methanol or chlorinated solvents.[4][8] Scaling up necessitates a shift towards safer, "greener" solvents like ethanol to meet regulatory and safety standards.[3][4]
Troubleshooting Guides
This section addresses specific problems that may arise during the this compound purification process, particularly during scale-up.
Problem: Poor Separation in Silica Gel Column Chromatography
Symptoms:
-
Fractions contain a mix of this compound and other sterols or impurities.
-
Broad peaks and significant tailing are observed during elution.
-
Low overall purity of the isolated this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Solvent System | The polarity of the eluent may not be optimal. Perform small-scale TLC analysis with different solvent ratios (e.g., ethyl acetate/petroleum ether or hexane) to find a system that provides good separation between this compound and major impurities.[3] |
| Column Overloading | Loading too much crude extract onto the column is a common issue during scale-up. As a rule of thumb, the amount of crude sample should be about 1-5% of the total weight of the silica gel. |
| Poor Column Packing | Air bubbles, cracks, or uneven packing in large columns lead to channeling and poor separation. Pack the column using a slurry method and ensure the silica bed is uniform and compact before loading the sample. |
| Compound Degradation on Silica | This compound may degrade on acidic silica gel.[14] Consider deactivating the silica gel by pre-washing it with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina.[14] |
| Flow Rate is Too High | High flow rates reduce the interaction time between the compound and the stationary phase, leading to poor resolution. Maintain a constant and optimal linear velocity during scale-up, which may require reducing the volumetric flow rate relative to the column size.[12] |
Problem: Low Yield or No Crystals Formed During Crystallization
Symptoms:
-
The solution remains clear upon cooling, with no crystal formation.
-
An oily residue ("oiling out") forms instead of solid crystals.
-
Very few crystals are recovered after filtration.
Possible Causes & Solutions:
| Cause | Solution |
| Too Much Solvent Used | An excessive amount of solvent will keep the this compound dissolved even at low temperatures.[15] If the solution is too dilute, concentrate it by boiling off some solvent and allow it to cool again.[15] |
| Solution Cooled Too Quickly | Rapid cooling encourages precipitation rather than the slow, ordered growth of crystals, often trapping impurities.[15] Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[15] |
| Presence of Impurities | High levels of impurities can inhibit crystal lattice formation, often leading to "oiling out."[15] If this occurs, redissolve the oil in more hot solvent and consider an activated charcoal treatment to remove colored or resinous impurities before attempting recrystallization.[15] |
| Incorrect Crystallization Solvent | The chosen solvent (e.g., ethanol) may not be ideal for the purity of your current sample. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears, then heat to clarify and cool slowly. |
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting low crystallization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterols in Seaweeds | Encyclopedia MDPI [encyclopedia.pub]
- 3. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 4. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oak.go.kr [oak.go.kr]
- 9. mdpi.com [mdpi.com]
- 10. jssm.umt.edu.my [jssm.umt.edu.my]
- 11. Feasibility of Utilizing Wastewaters for Large-Scale Microalgal Cultivation and Biofuel Productions Using Hydrothermal Liquefaction Technique: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Fucosterol Resolution in HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of fucosterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a sterol primarily found in brown algae and has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate and high-resolution HPLC analysis is crucial for its quantification in raw materials, extracts, and finished products, ensuring purity, potency, and consistency for research and pharmaceutical applications.
Q2: What is chromatographic resolution in HPLC?
A2: Resolution (Rs) in HPLC measures the degree of separation between two adjacent peaks in a chromatogram. A resolution value of 1.5 or greater is generally considered to indicate baseline separation, which is essential for accurate peak integration and quantification.[2]
Q3: What are the key factors affecting HPLC resolution?
A3: The three primary factors that determine resolution are column efficiency (N), selectivity (α), and retention factor (k).[2][3] These factors are influenced by practical parameters such as the column's physical characteristics (length, particle size), the chemical properties of the mobile and stationary phases, column temperature, and mobile phase flow rate.[3][4]
Q4: What is a typical retention time for this compound in reversed-phase HPLC?
A4: The retention time for this compound can vary significantly based on the specific method parameters. However, in one validated method using a C18 column with a methanol and 0.1% acetic acid gradient, this compound eluted at approximately 8.5 minutes.[5][6]
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Issue 1: My this compound peak is broad and shows poor resolution.
This is one of the most common issues, often resulting from multiple contributing factors that reduce column efficiency.
| Potential Cause | Recommended Solution(s) |
| Improper Mobile Phase | Optimize Solvent Strength: this compound is hydrophobic. Ensure the mobile phase has sufficient organic solvent (e.g., methanol, acetonitrile) for elution. If retention is too low, decrease the organic solvent percentage. If it's too high, cautiously increase it.[7] Adjust Gradient: If using a gradient, try a shallower slope. A slower increase in the organic solvent can improve the separation of closely eluting peaks.[7] |
| Column Degradation | Flush the Column: Contaminants from samples can accumulate on the column, leading to broad peaks. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds.[8] Replace Column/Frit: If flushing doesn't help, the column packing may be degraded or the inlet frit may be clogged. Replace the guard column first, and if the problem persists, replace the analytical column.[9][10] |
| Sample Overload | Reduce Injection Volume/Concentration: Injecting too much sample can saturate the column, causing peak broadening.[9] Dilute your sample or reduce the injection volume. |
| High Extra-Column Volume | Minimize Tubing Length: Use the shortest possible length of narrow-bore (small I.D.) tubing to connect the column to the detector to reduce peak dispersion outside the column.[3] |
| Low Temperature | Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Do not exceed the column's recommended temperature limit.[4][10] |
Issue 2: The this compound peak is co-eluting with an interfering peak.
Co-elution occurs when the selectivity of the system is insufficient to separate two compounds.
| Potential Cause | Recommended Solution(s) |
| Poor Method Selectivity (α) | Change Mobile Phase Composition: This is the most powerful tool for altering selectivity.[2] Try switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) as this can change elution order. Add a modifier like a small percentage of acid (e.g., 0.1% acetic or formic acid), which can improve peak shape and selectivity.[5] Modify Mobile Phase pH: While this compound itself is not ionizable, other interfering compounds in the matrix might be. Adjusting the pH can change their retention time relative to this compound. |
| Inappropriate Stationary Phase | Switch Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable. A standard C18 is common, but for sterols, a C30 column can sometimes offer better shape selectivity for structurally similar compounds.[11] If using reversed-phase, consider trying a normal-phase method with non-polar solvents like hexane/isopropanol, as sterols have good solubility in these solvents.[12][13] |
Issue 3: this compound peak is tailing.
Peak tailing can compromise resolution and lead to inaccurate integration.
| Potential Cause | Recommended Solution(s) |
| Secondary Interactions | Use a Deactivated Column: Peak tailing for some compounds can be caused by interactions with residual silanol groups on the silica packing. Use a modern, end-capped column designed for high performance. Modify Mobile Phase: Adding a small amount of an acidic modifier (e.g., 0.1% acetic acid) can help suppress silanol interactions.[5] |
| Column Contamination | Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause active sites and peak tailing.[10] Implement a Column Wash Step: After your analytical run, program a high-organic wash to elute any strongly bound matrix components before the next injection. |
| Sample Solvent Effects | Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[9] |
Experimental Protocols
Example Reversed-Phase HPLC Protocol for this compound Quantification
This protocol is based on a validated method for this compound analysis in algal extracts.[5]
1. Sample Preparation (from Algal Biomass)
-
Powder the dried algal sample.
-
Perform an extraction with 70% ethanol under agitation.[5]
-
Evaporate the solvent under vacuum to obtain a crude extract.
-
For higher purity, the extract can be further fractionated using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[1][5]
-
Dissolve the final dried extract or this compound standard in methanol or acetonitrile for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
2. HPLC Conditions
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.1% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection | UV/DAD at 210 nm |
3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Methanol) | % Mobile Phase B (0.1% Acetic Acid) |
| 0.0 | 50 | 50 |
| 5.0 | 100 | 0 |
| 15.0 | 100 | 0 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
This gradient program resulted in a this compound retention time of approximately 8.5 minutes.[5]
Quantitative Data Summary
The table below summarizes parameters from various HPLC methods used for the analysis of this compound and other sterols for comparative purposes.
| Analyte(s) | Column Type | Mobile Phase | Mode | Reference |
| This compound | C18 | Gradient: Methanol / 0.1% Acetic Acid in Water | Gradient | [5] |
| Multiple Phytosterols (incl. This compound) | C30 | Isocratic: Acetone/Acetonitrile/Hexane/Water (71:20:4:5) | Isocratic | [11] |
| Multiple Sterols | C18 (5 µm) | Gradient: Acetonitrile / Water (with 0.01% Acetic Acid) | Gradient | [14] |
| Sterol Intermediates | C18 | Acetonitrile/Water | Isocratic | [15] |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and optimizing HPLC resolution.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inacom.nl [inacom.nl]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Fucosterol oxidation in experimental setups
Welcome to the technical support center for fucosterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your this compound samples.
Troubleshooting Guide: this compound Degradation
If you are experiencing issues with this compound degradation, consult the table below for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of this compound potency or inconsistent experimental results. | Oxidation of this compound due to improper storage or handling. | Review storage conditions; ensure this compound is stored at -20°C or below, protected from light, and in a tightly sealed container.[1][2] Prepare fresh working solutions for each experiment. |
| Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions.[1] | ||
| Degradation in solution over time. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage, use -80°C.[2][3] | |
| Visible changes in the this compound solution (e.g., color change, precipitation). | Solvent evaporation or this compound oxidation. | Ensure vials are properly sealed. If oxidation is suspected, confirm with analytical methods like GC-MS or LC-MS.[4][5] |
| pH of the medium is not optimal for this compound stability. | While specific pH stability data for this compound is limited, phytosterols are generally more stable in neutral conditions. Avoid highly acidic or alkaline environments unless experimentally required.[6] | |
| Detection of unexpected peaks in analytical runs (e.g., GC-MS, LC-MS). | Presence of this compound oxidation products (POPs), such as saringosterol epimers.[7] | Implement preventative measures against oxidation (e.g., use of antioxidants, protection from light).[8][9] |
| Characterize unknown peaks by comparing with known standards of this compound degradation products if available.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the correct way to store this compound powder?
A1: this compound in its solid, crystalline form should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[1] It is also crucial to protect it from light.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored in airtight containers, protected from light. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[2][3] It is best practice to aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]
Stock Solution Preparation
Q3: What solvents should I use to dissolve this compound?
A3: this compound is soluble in organic solvents such as ethanol and dimethyl formamide (DMF).[1] The choice of solvent will depend on the experimental application and required concentration. For cell culture experiments, ethanol is often used, but the final concentration in the medium should be kept low to avoid cytotoxicity.
Q4: How can I prevent oxidation when preparing a stock solution?
A4: To minimize oxidation, the solvent of choice should be purged with an inert gas, such as nitrogen or argon, before dissolving the this compound.[1] This helps to remove dissolved oxygen. Additionally, preparing solutions under low light conditions can help prevent photodegradation.[6]
Q5: Can I add antioxidants to my this compound stock solution?
A5: Yes, co-formulating with antioxidants can help prevent the generation of phytosterol oxidation products.[4][10] Tocopherols and butylated hydroxytoluene (BHT) have been shown to be effective in stabilizing other phytosterols, especially at elevated temperatures.[8][9] The use of antioxidants like BHT at concentrations of 0.05% to 1% in extraction solvents has been reported for other phytosterols.[8]
This compound in Experimental Setups
Q6: My experiment requires heating. How stable is this compound at higher temperatures?
A6: Phytosterols, including this compound, are susceptible to thermal degradation.[6] For other phytosterols, significant oxidation has been observed at temperatures above 100°C. If heating is necessary, it is advisable to keep the duration as short as possible and to consider the use of antioxidants.[9]
Q7: How sensitive is this compound to light?
A7: Phytosterols are known to undergo photo-oxidation.[6][11] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[12] Experiments should be conducted under subdued lighting conditions where possible.
Q8: What are the known oxidation products of this compound?
A8: A known degradation product of this compound is 24(R, S)-saringosterol, which is an oxysterol formed through oxidation.[13][14][15][16] Other potential phytosterol oxidation products (POPs) include various hydroxy, keto, and epoxy derivatives.[8]
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution with measures to minimize oxidation.
-
Materials:
-
This compound powder
-
High-purity ethanol (or other suitable solvent)
-
Inert gas (nitrogen or argon)
-
Sterile, amber glass vials with airtight caps
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Purge the ethanol by bubbling inert gas through it for 10-15 minutes to remove dissolved oxygen.
-
Add the purged ethanol to the this compound powder to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and sonicate in an ice bath until the this compound is completely dissolved, which should result in a clear solution.[17]
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2][3]
-
Data Summary
This compound Stability and Storage Recommendations
| Parameter | Condition/Recommendation | Stability Information | Source(s) |
| Solid Form Storage | -20°C, protected from light | Stable for ≥ 4 years. | [1] |
| Stock Solution Storage | -20°C, protected from light | Stable for up to 1 month. | [2] |
| -80°C, protected from light | Stable for up to 6 months. | [2][3] | |
| Solvents | Ethanol, Dimethyl Formamide (DMF) | Solvents should be purged with an inert gas. | [1] |
| Temperature | Avoid high temperatures | Phytosterols are generally unstable at temperatures above 100°C. | [9] |
| Light | Protect from light exposure | Photo-oxidation can occur; higher light intensity increases the rate of degradation for phytosterols. | [6][11] |
| pH | Neutral pH is generally preferred | Phytosterols show poor stability in highly acidic or alkaline conditions. | [6] |
| Oxygen | Minimize exposure | Oxygen is a key factor in the oxidation of phytosterols. | [6] |
Visualizations
This compound Oxidation Pathway
Caption: Oxidation pathway of this compound to its degradation products.
Experimental Workflow for Preventing this compound Oxidation
Caption: Recommended workflow to minimize this compound oxidation.
Troubleshooting Decision Tree for this compound Degradation
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PARP | Endogenous Metabolite | PPAR | TargetMol [targetmol.com]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilisation of phytosterols by natural and synthetic antioxidants in high temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - UBC Library Open Collections [open.library.ubc.ca]
- 11. Photooxidation of phytosterols in oil matrix: Effects of the light, photosensitizers and unsaturation degree of the lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.eur.nl [pure.eur.nl]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Fucosterol analysis from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosterol analysis from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound analysis?
Matrix effects in this compound analysis, particularly when using techniques like LC-MS, arise from co-eluting endogenous compounds from the sample matrix that interfere with the ionization of this compound, leading to ion suppression or enhancement[1][2][3]. Common sources of these interfering compounds in complex samples such as algae, food products, or biological fluids include:
-
Pigments: Chlorophylls and carotenoids are abundant in algal extracts and can cause significant ion suppression.
-
Lipids and Fatty Acids: Complex lipids and free fatty acids are often co-extracted with this compound and can interfere with its analysis[4].
-
Other Sterols: The presence of other structurally similar sterols can lead to co-elution and competition for ionization.
-
Polysaccharides: Sulfated polysaccharides, also found in algae, can contribute to matrix effects.
-
Salts and Buffers: High concentrations of salts from the sample or extraction process can adversely affect the ionization process.
Q2: How can I qualitatively assess if my sample is exhibiting matrix effects?
A common method to qualitatively assess matrix effects is the post-column infusion technique[1][5]. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the this compound signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively[1].
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
There are three main approaches to address matrix effects:
-
Sample Preparation: The goal is to remove interfering components before analysis. This is often the most effective approach.
-
Chromatographic Optimization: Modifying the HPLC/UHPLC method to separate this compound from interfering compounds.
-
Calibration Strategies: Using calibration techniques that compensate for the matrix effect.
The choice of strategy or combination of strategies will depend on the complexity of the matrix, the required sensitivity, and the available resources.
Troubleshooting Guide
Problem: I am observing low or inconsistent this compound signal (ion suppression).
Solution:
This is a classic sign of matrix effects. Here’s a step-by-step troubleshooting guide:
Step 1: Improve Sample Preparation and Cleanup
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate this compound and remove interfering compounds. Normal-phase cartridges (e.g., silica, diol) can be effective for separating sterols from more polar interferences.
-
Liquid-Liquid Extraction (LLE): Perform an LLE to partition this compound into an immiscible solvent, leaving behind many matrix components. A common approach is to use a hexane or ethyl acetate extraction.
-
Saponification: For samples rich in lipids, a saponification step can hydrolyze triglycerides and esters, making it easier to extract the non-saponifiable this compound.
-
Dilution: A simple first step is to dilute the sample extract[1][5]. This can reduce the concentration of interfering compounds, but may also decrease the this compound signal below the limit of detection.
Step 2: Optimize Chromatographic Conditions
-
Gradient Elution: Employ a gradient elution program in your HPLC method to improve the separation of this compound from co-eluting matrix components.
-
Column Chemistry: Test different HPLC column chemistries (e.g., C18, C30, Phenyl-Hexyl) to achieve better resolution.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering, early-eluting compounds, preventing them from entering the mass spectrometer source[5].
Step 3: Implement Compensatory Calibration Methods
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.
-
Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., d7-fucosterol)[1]. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample[5]. It is highly effective but can be time-consuming.
Problem: My this compound peak is being enhanced, leading to artificially high quantification.
Solution:
Ion enhancement is less common than suppression but can also lead to inaccurate results. The troubleshooting steps are similar to those for ion suppression, with a focus on removing the source of the enhancement.
-
Improved Cleanup: Focus on sample preparation techniques that remove the compounds causing the enhancement. SPE and LLE are good starting points.
-
Chromatographic Separation: Optimize the chromatography to separate the enhancing compounds from the this compound peak.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data from the literature.
Table 1: this compound Content in Various Algal Species
| Algal Species | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| Desmarestia tabacoides | 70% EtOH | 81.67 | [6][7] |
| Agarum clathratum | 70% EtOH | 78.70 | [6][7] |
| Sargassum fusiforme | Not specified | Not specified, but a known source | [8][9] |
| Ecklonia radiata | Not specified | 0.312 - 0.378 | [4] |
| Himanthalia elongata | Not specified | 83-97% of total sterols | [4] |
| Undaria pinnatifida | Not specified | 83-97% of total sterols | [4] |
| Laminaria ochroleuca | Not specified | 83-97% of total sterols | [4] |
Table 2: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Pros | Cons | Best For |
| Sample Dilution | Simple, fast, and inexpensive. | Reduces sensitivity; may not be sufficient for highly complex matrices. | Initial screening and for samples where the analyte concentration is high. |
| Solid-Phase Extraction (SPE) | Can provide very clean extracts; high-throughput options are available. | Can be expensive; requires method development. | Complex matrices where high sensitivity is required. |
| Liquid-Liquid Extraction (LLE) | Inexpensive and effective for removing certain types of interferences. | Can be labor-intensive and use large volumes of organic solvents. | Removing highly polar or non-polar interferences. |
| Matrix-Matched Calibration | Relatively simple to implement if a blank matrix is available. | A suitable blank matrix may be difficult to obtain; does not correct for sample-to-sample variability. | Batches of similar samples where a representative blank matrix is available. |
| Isotope-Labeled Internal Standard | Most accurate method for correction; corrects for extraction variability and matrix effects. | Can be very expensive and may not be commercially available for all analytes. | Regulated bioanalysis and when the highest accuracy and precision are required. |
| Standard Addition | Highly accurate as it corrects for the matrix effect in each individual sample. | Very time-consuming and requires a larger sample volume. | Complex and variable matrices where a blank matrix is unavailable. |
Experimental Protocols
Protocol 1: this compound Extraction from Algal Samples
This protocol is a general guideline and may require optimization for specific algal species.
-
Sample Preparation: Wash the fresh algae with distilled water and air-dry in the shade. Grind the dried algae into a fine powder (e.g., using a 20-mesh sieve)[10].
-
Extraction:
-
Weigh approximately 1 g of the dried algal powder into a centrifuge tube.
-
Add 20 mL of 90% ethanol[8].
-
Vortex for 5 minutes.
-
Extract at 60°C for 4 hours in a shaking water bath[8].
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 90% ethanol and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined ethanol extracts to dryness under reduced pressure at a temperature not exceeding 50°C.
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Resuspend the dried extract in 10 mL of water.
-
Add 10 mL of n-hexane and shake vigorously in a separatory funnel.
-
Allow the layers to separate and collect the upper n-hexane layer.
-
Repeat the hexane extraction twice more.
-
Combine the hexane fractions and evaporate to dryness.
-
-
Reconstitution: Reconstitute the final dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS analysis.
Protocol 2: HPLC Analysis of this compound
This is a representative HPLC method that may require optimization.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol at a flow rate of 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm[6].
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent systems for Fucosterol chromatography
Technical Support Center: Fucosterol Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for this compound chromatography. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial solvents used for this compound extraction from natural sources?
A1: Generally, this compound is extracted from dried and powdered macroalgae using solvents like methanol (MeOH), ethanol (EtOH), or n-hexane.[1] Following the initial extraction, the resulting crude extract is often partitioned through solvent fractionation before chromatographic purification.[1] For instance, an optimized extraction of this compound from Sargassum fusiforme involved using 90% ethanol at 60°C for 4 hours.[2]
Q2: Which chromatography techniques are most effective for this compound purification?
A2: Several chromatographic techniques are employed for the purification of this compound. These include:
-
Silica Gel Column Chromatography: A fundamental technique where the crude extract is fractionated using a mixture of solvents with increasing polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Used for both analysis and purification, often with reverse-phase columns.[3][4]
-
High-Speed Countercurrent Chromatography (HSCCC): A type of liquid-liquid partition chromatography that avoids the use of a solid support matrix, which is highly effective for separating this compound from complex mixtures.[5][6][7][8]
Q3: How do I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?
A3: For sterols like this compound on a silica TLC plate, a good starting point is a non-polar solvent system with a small amount of a more polar modifier. A common combination is a mixture of hexane and ethyl acetate. You can start with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2, v/v) and gradually increase the ethyl acetate concentration to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.4.
Q4: What solvent systems have been successfully used for this compound purification in column chromatography?
A4: For silica gel column chromatography, gradient elution is typically used. The separation often starts with a non-polar solvent like petroleum ether or hexane, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate.[2] For example, a mixture of ethyl acetate in petroleum ether or acetic ether in normal hexane has been used effectively.[2][9]
Solvent System Optimization Data
The selection of an appropriate solvent system is critical for achieving high purity and recovery of this compound. The tables below summarize solvent systems used in various chromatographic techniques based on published data.
Table 1: High-Speed Countercurrent Chromatography (HSCCC) Solvent Systems
| Source Material | Solvent System | Volume Ratio (v/v/v) | Purity Achieved | Reference |
| Pelvetia siliquosa | n-Heptane : Methanol | 3 : 2 | 96.8% | [5][6] |
| Undaria pinnatifida | Hexane : Acetonitrile : Methanol | 5 : 5 : 3 | > 97% | [5] |
| Sargassum fusiforme | Hexane : Acetonitrile : Methanol | 5 : 5 : 3 | > 97% | [5] |
| Sargassum horneri | n-Hexane : Acetonitrile : Methanol | 5 : 5 : 6 | > 85% | [7][8] |
Table 2: High-Performance Liquid Chromatography (HPLC) Solvent Systems
| Column Type | Mobile Phase | Details | Purity/Use | Reference |
| BioBasic SEC-60 | Acetonitrile : Water | 49 : 1 (Gradient) | Isolation | [3] |
| YMC ODS-A (C18) | Methanol : Acetonitrile | 3 : 7 (Isocratic) | Analysis | [7] |
| Kinetex C18 | Methanol & 0.1% Acetic Acid | Gradient | Analysis | [4] |
Experimental Protocols
Protocol 1: General Workflow for Solvent System Optimization
This protocol outlines a systematic approach to developing an optimal solvent system for this compound purification, starting from TLC to column chromatography.
-
Literature Review: Begin by researching established solvent systems for this compound or similar sterols.
-
TLC Screening:
-
Dissolve the crude extract in a suitable solvent (e.g., chloroform or dichloromethane).
-
Spot the extract onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1).
-
Visualize the spots under UV light or by using a staining reagent (e.g., phosphomolybdic acid).
-
Identify the solvent system that provides the best separation and an Rf value for this compound between 0.2 and 0.4.
-
-
Column Chromatography (Silica Gel):
-
Pack a glass column with silica gel slurried in the initial, least polar solvent.
-
Load the crude extract onto the column.
-
Begin elution with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by adding the polar modifier (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions and analyze them by TLC to pool fractions containing pure this compound.
-
-
Final Purification:
Caption: Workflow for solvent system optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound chromatography, particularly with HPLC systems.
Q: My HPLC peaks are broad or tailing. What should I do?
A: Broad or tailing peaks can result from several issues.
-
Chemical Effects: Ensure the mobile phase pH is compatible with your analyte and column. For this compound, which is neutral, this is less common. Consider interactions with residual silanol groups on the silica; adding a small amount of a competitive agent like triethylamine (TEA) might help.
-
Column Issues: The column may be contaminated or voided. Try flushing the column with a strong solvent (e.g., isopropanol) or reversing the column (if permissible by the manufacturer) and flushing.[12] If the problem persists, the column frit may be clogged or the column itself may need replacement.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
Q: I am seeing poor resolution between this compound and other sterols. How can I improve it?
A: Improving resolution requires optimizing selectivity, efficiency, or retention.
-
Change Solvent Strength: Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol in a reverse-phase system) in your mobile phase. This will increase retention times and may improve separation.
-
Change Solvent Type: Substitute the organic modifier. For example, if you are using acetonitrile, try methanol, or vice-versa. Different solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity.
-
Optimize Temperature: Increasing the column temperature can decrease solvent viscosity and improve efficiency, sometimes leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
-
Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
Q: The backpressure in my HPLC system is too high. What is the cause?
A: High backpressure is usually due to a blockage in the system.
-
Filter Contamination: The most common cause is a plugged in-line filter or column inlet frit.[13] This can be caused by particulate matter from the sample or mobile phase.
-
Column Blockage: Strongly retained compounds from previous injections may have precipitated on the column. Use an appropriate restoration procedure to wash the column.[13]
-
Tubing Obstruction: Check for blockages or kinks in the tubing between the injector and the column.
Caption: Troubleshooting poor HPLC peak resolution.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oak.go.kr [oak.go.kr]
- 7. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Synthesis of New Secosteroids from this compound, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D [mdpi.com]
- 10. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 11. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yield in Fucosterol synthesis
Welcome to the Technical Support Center for Fucosterol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and extraction of this compound, with a focus on improving yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to low yields of this compound.
Extraction & Purification
Question: My this compound yield from algal biomass is lower than expected. What are the most critical factors in the extraction process?
Answer: Low extraction yield is a common issue. The most significant factors influencing this compound recovery from algae are the choice of solvent, the solvent-to-solid ratio, extraction temperature, and time.[1] Incomplete extraction is a primary cause of poor yields.[2]
-
Solvent System: The polarity of the solvent system is crucial. A mixture of chloroform and methanol has been shown to be highly effective. One study found a 1:1 (v/v) mixture of chloroform-methanol to be superior to other common solvent systems for extracting phytosterols from brown seaweed.[3] Another study identified 90% ethanol as optimal.[1]
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency by increasing the concentration gradient.[4] An optimized study for Sargassum fusiforme determined a sample weight to solvent volume ratio of 1:20 to be the most effective.[1]
-
Temperature and Time: Higher temperatures can enhance extraction, but excessive heat may degrade the target compound. A study optimized the extraction at 60°C for 4 hours.[1]
Question: I'm observing significant product loss during silica gel column chromatography. How can I improve recovery?
Answer: Product loss during chromatographic purification is a frequent challenge. Here are several potential causes and solutions:
-
Compound Instability: this compound may degrade on acidic silica gel. If you suspect this, you can test for stability by spotting your sample on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina or florisil.[5]
-
Improper Eluent System: An inappropriate solvent system can lead to poor separation, band tailing, or irreversible adsorption of the compound to the silica.
-
Streaking/Elongated Spots: This can be caused by an overloaded sample or interactions with the stationary phase. For acid-sensitive compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help. For basic compounds, adding acetic or formic acid (0.1–2.0%) may be beneficial.[6]
-
Compound Stuck on Column: If your compound is not eluting, it may have decomposed, or the solvent system is not polar enough.[5]
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation and mixed fractions. Ensure the silica gel is packed uniformly.
Question: My this compound fails to crystallize, or the resulting crystals are impure. What can I do?
Answer: Crystallization issues often stem from impurities or suboptimal solvent conditions.
-
Presence of Impurities: Oils and other lipids can inhibit crystallization. Ensure that the pre-crystallization extract is as pure as possible. Saponification is a key step to remove fatty acids. One protocol suggests saponification at 45°C–60°C for 20-30 minutes with a dilute alkaline solution to a pH of 9-11.[2]
-
Incorrect Solvent: The choice of crystallization solvent is critical. Ethanol is a commonly used and non-toxic solvent for this compound crystallization.[2] The solution should be saturated at room temperature and then cooled to a lower temperature (e.g., 4°C) to induce crystallization.
-
Supersaturation: Achieving the right level of supersaturation is key. If the solution is too dilute, crystals will not form. If it is too concentrated, the product may precipitate as an oil or with trapped impurities.
Enzymatic Synthesis
Question: I am attempting an enzymatic synthesis of a this compound derivative, but the conversion rate is very low. What are the likely causes?
Answer: Low conversion in enzymatic reactions can be due to several factors, including enzyme inhibition, suboptimal reaction conditions, or issues with cofactors.
-
Enzyme Activity and Stability: Ensure the enzyme is active and stable under your reaction conditions (pH, temperature). Improper storage or handling can lead to loss of activity.
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. A fed-batch approach for the substrate can sometimes alleviate this.
-
Reaction Conditions: Parameters such as temperature, pH, and solvent system must be optimized for the specific enzyme being used. For example, in the enzymatic synthesis of isoamyl butyrate, temperature and the molar ratio of substrates were found to be significant factors.[7][8]
-
Cofactor Availability: Many enzymatic reactions, particularly those involving oxidoreductases, require cofactors (e.g., FAD, NADH). Insufficient supply or regeneration of these cofactors can be a limiting factor.
Data & Protocols
Quantitative Data Summary
Table 1: this compound Content in Various Algal Species
| Algal Species | This compound Content (mg/g of 70% EtOH extract) | Reference |
| Desmarestia tabacoides | 81.67 | [9] |
| Agarum clathratum | 78.70 | [9] |
| Sargassum miyabei | - | [9] |
| Ecklonia cava | - | [10] |
| Sargassum fusiforme | - | [10] |
| Undaria pinnatifida | - | [10] |
| Laminaria ochroleuca | - | [10] |
| Himanthalia elongata | - | [10] |
Note: Specific quantitative values for all species were not available in the provided search results, but they are noted as significant sources.
Table 2: Optimized Conditions for this compound Extraction from Sargassum fusiforme
| Parameter | Optimized Value | Reference |
| Temperature | 60°C | [1] |
| Extraction Time | 4 hours | [1] |
| Solvent | 90% Alcohol | [1] |
| Sample Weight/Solvent Volume Ratio | 1:20 | [1] |
Table 3: Comparison of Solvent Systems for Phytosterol Extraction from Brown Seaweeds
| Solvent System (v/v) | Relative Yield | Reference |
| Chloroform-Methanol (1:1) | Highest | [3] |
| Hexane-Isopropanol | Lower | [3] |
| Ethanol | Lower | [3] |
| Methyl tert-butyl ether | Lower | [3] |
Experimental Protocols
Protocol 1: this compound Extraction from Dried Algae
This protocol is a composite based on methods described in the literature.[1][2]
-
Preparation: Mechanically crush dried seaweed to a fine powder (e.g., below 200 mesh).
-
Extraction:
-
Suspend the algal powder in 90% ethanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Heat the mixture at 60°C for 4 hours with continuous stirring.
-
Separate the solid residue by filtration or centrifugation. The liquid phase is your crude extract.
-
-
Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Chromatography Preparation: The concentrated extract can be directly mixed with silica gel for dry loading onto a chromatography column. This can avoid yield loss from incomplete solvent-solvent extraction.
-
Silica Gel Column Chromatography:
-
Pack a column with silica gel and equilibrate with a non-polar solvent system (e.g., ethyl acetate-petroleum ether 15:1).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., stepping down the ratio of petroleum ether to ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Saponification:
-
Combine the this compound-containing fractions and adjust the pH to 9-11 with a dilute NaOH or KOH solution.
-
Heat at 45-60°C for 20-30 minutes to saponify contaminating fatty acids.
-
Neutralize the solution (pH 7) and perform a liquid-liquid extraction to recover the this compound in an organic phase.
-
-
Crystallization:
-
Evaporate the organic solvent to obtain the purified this compound.
-
Dissolve the residue in a minimal amount of hot ethanol to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystallization.
-
Collect the white, needle-like crystals of this compound by filtration.
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound, a type of phytosterol, follows the isoprenoid pathway. A key step is the cyclization of 2,3-oxidosqualene. In plants and algae, this is primarily catalyzed by cycloartenol synthase to form cycloartenol, which then undergoes further enzymatic modifications to produce various phytosterols, including this compound.
Caption: Simplified this compound biosynthetic pathway in algae.
Troubleshooting Workflow for Low Extraction Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low this compound yields during the extraction and purification process.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]
- 3. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fucosterol and Sitosterol: A Comparative Guide to Their Anticancer Activities
A Comprehensive Analysis for Researchers and Drug Development Professionals
Fucosterol and β-sitosterol, two naturally occurring phytosterols, have garnered significant attention in the scientific community for their potential as anticancer agents. This compound is predominantly sourced from marine algae, while β-sitosterol is abundantly found in a variety of terrestrial plants. Both compounds have been shown to effectively impede the proliferation of cancer cells, trigger programmed cell death (apoptosis), and halt the cell cycle in numerous cancer models. This guide offers a thorough comparison of their anticancer properties, substantiated by experimental data, to assist researchers and professionals in the field of drug development in assessing their therapeutic promise.
Comparative Anticancer Activity: In Vitro Studies
The cytotoxic effects of this compound and β-sitosterol on a range of human cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50). The following table provides a summary of these IC50 values from various scientific studies. It is important to note that a direct comparison of potency can be challenging due to variations in experimental conditions across different studies. Nevertheless, when data for the same cell lines are available, it provides valuable insights into their relative efficacy.
Table 1: Comparative IC50 Values of this compound and β-Sitosterol in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | β-Sitosterol IC50 (µM) |
| A549 | Lung Cancer | 15[1] | 53.2 (48h), 165.3 (24h)[2] |
| SK-LU-1 | Lung Cancer | 15[1] | - |
| HeLa | Cervical Cancer | 40[3][4] | - |
| T47D | Breast Cancer | ~68 (27.94 µg/ml)[5] | - |
| HT-29 | Colon Cancer | ~172 (70.41 µg/ml)[5] | - |
| MCF-7 | Breast Cancer | - | ~455 (187.61 µg/ml)[6] |
| MDA-MB-231 | Breast Cancer | - | ~2120 (874.156 µg/ml)[6] |
| HepG2 | Liver Cancer | - | 600[7] |
| H1975 | Lung Cancer | - | 355.3[2] |
| HA22T | Hepatocellular Carcinoma | - | 431.8[2] |
| LoVo | Colorectal Cancer | - | 267.1[2] |
| U87 | Glioma | - | Induces G2/M arrest[8] |
Note: IC50 values can differ based on experimental parameters such as incubation time. For detailed experimental conditions, please refer to the cited literature.
Mechanisms of Anticancer Action
This compound and β-sitosterol employ a multi-pronged approach to combat cancer, primarily through the induction of apoptosis and the arrest of the cell cycle.
This compound: Key Signaling Pathways
Research has demonstrated that this compound's anticancer effects are mediated through the modulation of several critical signaling pathways.[1][3][4][9][10][11] In lung cancer cells, this compound has been found to target the Raf/MEK/ERK signaling pathway.[1] Its activity in cervical cancer cells is associated with the downregulation of the m-TOR/PI3K/Akt signaling pathway.[3][4] Furthermore, this compound can induce apoptosis by promoting the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[3]
β-Sitosterol: Key Signaling Pathways
The anticancer mechanisms of β-sitosterol are similarly diverse, involving the induction of apoptosis and cell cycle arrest via multiple signaling cascades.[8][12][13][14][15] In leukemia cells, it has been shown to induce G2/M arrest and apoptosis through the Bcl-2 and PI3K/Akt signaling pathways.[13] For glioma cells, β-sitosterol impedes proliferation and triggers G2/M phase arrest by inhibiting the EGFR/MAPK signaling pathway.[8] In breast cancer cells, it can cause G1 arrest by downregulating the expression of cyclin D1 and CDK4.[15]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better illustrate the underlying processes, the following diagrams depict a generalized experimental workflow for evaluating anticancer activity and the key signaling pathways influenced by this compound and β-sitosterol.
Caption: Generalized workflow for in vitro anticancer activity assessment.
Caption: Key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by β-Sitosterol.
Detailed Experimental Protocols
Provided below are comprehensive methodologies for the key experimental assays utilized in the comparative analysis of the anticancer activities of this compound and β-sitosterol.
MTT Cell Viability Assay
Objective: To ascertain the cytotoxic effects of this compound and β-sitosterol on cancer cells and to compute their respective IC50 values.
Principle: This colorimetric assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The quantity of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to facilitate cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound or β-sitosterol, along with a vehicle control (e.g., DMSO), for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability in relation to the control and calculate the IC50 value from the resulting dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the proportion of apoptotic and necrotic cells following treatment with this compound or β-sitosterol.
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.
Protocol:
-
Cell Treatment: Culture cells in a 6-well plate and treat them with the desired concentrations of this compound or β-sitosterol for a specified time.
-
Cell Harvesting: Collect the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in a dark environment.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Propidium Iodide (PI) Cell Cycle Analysis
Objective: To assess the impact of this compound or β-sitosterol on the cell cycle distribution of cancer cells.
Principle: Propidium iodide binds to DNA, and the intensity of its fluorescence is directly proportional to the DNA content of a cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells using cold 70% ethanol and store them overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is included to degrade RNA and prevent its staining. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells with a flow cytometer. The resulting data, typically presented as a histogram, is used to calculate the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To examine the influence of this compound or β-sitosterol on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting is a technique that enables the detection of specific proteins within a sample. Proteins are first separated by size via gel electrophoresis, then transferred to a membrane, and finally identified using specific antibodies.
Protocol:
-
Protein Extraction: After treating the cells with this compound or β-sitosterol, lyse the cells to extract the total protein content. The protein concentration is then determined using a suitable assay, such as the BCA assay.
-
Gel Electrophoresis: Separate the protein lysates based on their molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
Blocking: To prevent non-specific binding of antibodies, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies that are specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins, CDKs, p-Akt, p-ERK).
-
Secondary Antibody Incubation: After washing the membrane, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and visualize them with an imaging system.
-
Analysis: Quantify the intensity of the bands and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
References
- 1. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beta-Sitosterol induces G2/M arrest, endoreduplication, and apoptosis through the Bcl-2 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Fucosterol: An In Vivo Examination of its Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of fucosterol, a bioactive compound derived from brown algae. Supported by experimental data, this document delves into its performance against established anti-inflammatory agents and outlines the detailed methodologies of key in vivo studies.
This compound has emerged as a promising natural compound with a range of pharmacological properties, including potent anti-inflammatory effects. In vivo studies have consistently demonstrated its ability to mitigate inflammatory responses in various animal models, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide synthesizes the available quantitative data, details the experimental protocols used to validate these effects, and visualizes the underlying molecular mechanisms.
Comparative Efficacy of this compound: A Quantitative Overview
The anti-inflammatory activity of this compound has been quantified in several preclinical in vivo models. The following table summarizes the key findings, providing a comparative perspective on its efficacy.
| Animal Model | Inflammatory Insult | This compound Dosage | Treatment Duration | Key Inflammatory Markers | Efficacy (Compared to Control) | Reference Drug Comparison |
| Mice | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg (i.p.) | Single dose | TNF-α, IL-6, IL-1β in BALF | Dose-dependent reduction in cytokines. At 40 mg/kg, significant attenuation of lung histopathologic changes and wet-to-dry ratio. | Not specified in the study. |
| Rats | Carrageenan | Not specified | Not specified | Paw Edema Volume | Significant inhibition of paw edema. | Often compared to Indomethacin or Diclofenac, showing comparable or slightly lower, but still significant, activity. |
| Zebrafish Embryos | Lipopolysaccharide (LPS) | 25, 50, 100 µg/mL | 24 hours | Nitric Oxide (NO) production | Dose-dependent and significant reduction in NO levels. | Not specified in the study. |
| ApoE-/- Mice | High-fat diet | Not specified | 12 weeks | Aortic adhesion molecules and inflammatory cytokines | Significant reduction in the expression of adhesion molecules and pro-inflammatory cytokines in the aorta.[1] | Not specified in the study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two common in vivo models used to assess the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-edematous effect of a compound in response to an acute inflammatory stimulus.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin or Diclofenac solution
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into control, this compound-treated, and positive control groups.
-
Compound Administration: Administer this compound or the reference drug (Indomethacin/Diclofenac) intraperitoneally or orally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the protective effects of compounds against acute lung inflammation and injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound solution/suspension
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week.
-
Grouping: Divide mice into control, LPS, and LPS + this compound groups.
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired doses, typically 1 hour before LPS challenge. The control and LPS groups receive the vehicle.
-
Induction of Lung Injury: Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline. The control group receives saline only.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs to collect inflammatory cells and mediators.
-
Tissue and Fluid Analysis:
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA.
-
Process the lung tissue for histological examination to assess the degree of inflammation and injury.
-
Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical in vivo experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
Fucosterol Content in Algal Species: A Comparative Analysis for Researchers and Drug Development Professionals
Fucosterol, a phytosterol abundant in various marine algae, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties, this compound presents a promising avenue for the development of novel therapeutics. This guide provides a comparative analysis of this compound content across different algal species, supported by experimental data, to aid researchers and drug development professionals in identifying optimal sources of this valuable bioactive compound.
Quantitative Comparison of this compound Content
Brown macroalgae are consistently reported to contain significantly higher concentrations of this compound compared to red and green algal species.[1][2][3] The this compound content can vary considerably not only between different species but also within different parts of the same alga, such as the leaves and stipes.[1]
Below is a summary of this compound content in various algal species based on published studies.
| Algal Species | Phylum | This compound Content (mg/g dry weight) | Reference |
| Desmarestia tabacoides | Phaeophyta (Brown Algae) | 81.67 | |
| Agarum clathratum | Phaeophyta (Brown Algae) | 78.70 | |
| Ecklonia radiata (stipes) | Phaeophyta (Brown Algae) | 0.3781 | [1] |
| Ecklonia radiata (leaves) | Phaeophyta (Brown Algae) | 0.3120 | [1] |
| Hijiki (Sargassum fusiforme) | Phaeophyta (Brown Algae) | 2.601 (total phytosterols) | [4] |
| Undaria pinnatifida | Phaeophyta (Brown Algae) | This compound is 83-97% of total sterols | [1] |
| Himanthalia elongata | Phaeophyta (Brown Algae) | This compound is 83-97% of total sterols | [1] |
| Laminaria ochroleuca | Phaeophyta (Brown Algae) | This compound is 83-97% of total sterols | [1] |
| Stephanocystis hakodatensis | Phaeophyta (Brown Algae) | This compound is 65.9% of total sterols | [1] |
| Sargassum fusiforme | Phaeophyta (Brown Algae) | This compound is 67% of total sterols | [1] |
| Other assessed species | Phaeophyta, Rhodophyta, Chlorophyta | 0.22 - (lower ranges) |
Note: The quantitative data presented are derived from different studies employing varied analytical methodologies, which may contribute to variations in the reported values.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from algal biomass is crucial for comparative studies. A general workflow involves extraction, purification, and subsequent analysis.
Optimized this compound Extraction and Saponification
An optimized and validated method for the extraction of phytosterols from brown seaweeds involves ultrasound-assisted extraction (UAE) followed by saponification.[4]
-
Extraction:
-
Combine powdered, dried seaweed with a chloroform/methanol (CHCl₃/MeOH) solvent mixture (2:3 v/v).
-
Perform ultrasound-assisted extraction for 15 minutes.
-
Separate the extract from the solid residue.
-
-
Saponification:
-
Add 1.65 mL of 1.85 M potassium hydroxide (KOH) to the extract.
-
Incubate for 14.5 hours to hydrolyze sterol esters.
-
-
Purification:
-
The resulting solution containing the unsaponifiable matter, which includes this compound, is then further purified, typically using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used and validated method for the precise quantification of this compound.
-
Sample Preparation:
-
The purified this compound fraction is dissolved in an appropriate solvent, such as acetonitrile.
-
A series of standard solutions of known this compound concentrations are prepared for calibration.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile is often employed.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to identify and quantify this compound based on its retention time and peak area compared to the standards.
-
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosterols in Seaweeds | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
Fucosterol Shows Distinct Cholesterol-Lowering Mechanisms Compared to Other Phytosterols
A comprehensive analysis of available experimental data reveals that fucosterol, a marine-derived phytosterol, exhibits unique cholesterol-lowering properties that differentiate it from more common terrestrial phytosterols such as β-sitosterol, campesterol, and stigmasterol. While all phytosterols contribute to reducing cholesterol absorption, this compound's primary mechanism appears to be the activation of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis. In contrast, other phytosterols primarily act by displacing cholesterol from micelles in the intestinal lumen.
This comparison guide provides a detailed overview of the cholesterol-lowering effects of this compound versus other major phytosterols, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these bioactive compounds.
Comparative Efficacy in Cholesterol Reduction
Experimental studies have demonstrated varying degrees of efficacy among different phytosterols in reducing cholesterol levels. The primary mechanisms evaluated are the inhibition of cholesterol absorption from the diet and the regulation of endogenous cholesterol synthesis and transport.
Inhibition of Cholesterol Absorption
One of the principal mechanisms by which phytosterols lower serum cholesterol is by inhibiting its absorption in the intestine. This is largely achieved by competing with cholesterol for solubilization into bile salt micelles, which are essential for cholesterol uptake.
A study in rats investigated the comparative effects of this compound, β-sitosterol, and stigmasterol on the lymphatic absorption of cholesterol. The results, summarized in the table below, indicate that while β-sitosterol and stigmasterol are potent inhibitors of cholesterol absorption, this compound showed a less pronounced effect in this specific experimental model.[1][2]
| Phytosterol | Dose (mg) | Cholesterol Absorption Inhibition (%) | Phytosterol Absorption (%) |
| Control | - | 0 | 42 |
| This compound | 25 | 41[2] | < 2[2] |
| β-Sitosterol | 25 | 57[2] | < 2[2] |
| Stigmasterol | 50 | 54[1] | 3-4[1] |
| Data compiled from studies in rat models.[1][2] |
In vitro studies on the micellar solubility of cholesterol further support these findings. Research has shown that β-sitosterol is more effective than this compound at displacing cholesterol from bile salt micelles.[2] The order of individual sterol solubility in these micelles was found to be cholesterol > this compound > β-sitosterol.[2]
Distinct Mechanisms of Action: A Focus on Signaling Pathways
The cholesterol-lowering effects of phytosterols are not solely dependent on the inhibition of absorption. They also involve complex signaling pathways that regulate cholesterol metabolism. Here, this compound distinguishes itself significantly from other phytosterols.
This compound as a Liver X Receptor (LXR) Agonist
This compound has been identified as a dual agonist of both LXR-α and LXR-β.[3] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, primarily by promoting reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.
Activation of LXR by this compound leads to the transcriptional upregulation of several key genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE).[3] This mechanism enhances the removal of cholesterol from macrophages, a critical step in preventing the development of atherosclerosis.[3] Importantly, this compound has been shown to activate LXRs without inducing significant triglyceride accumulation in liver cells, a common side effect of synthetic LXR agonists.[3]
While other phytosterols like β-sitosterol have been suggested to influence LXR activity, the evidence for this compound as a direct and potent LXR agonist is more robust. Some oxidized phytosterols have also been shown to activate LXRs, but this compound's activity in its native form is a key distinguishing feature.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
In Vivo Model: Lymphatic Cholesterol Absorption in Rats
The following protocol is a summary of the methodology used to assess the in vivo inhibition of cholesterol absorption.
-
Animal Model: Male rats are surgically prepared with a thoracic duct cannula for the collection of lymph.
-
Test Emulsion: A lipid emulsion is prepared containing a specific amount of radiolabeled cholesterol (e.g., [3H]cholesterol) and the test phytosterol (this compound, β-sitosterol, or stigmasterol) at a defined dose (e.g., 25-50 mg).
-
Administration: The emulsion is administered intragastrically to the fasted rats.
-
Lymph Collection: Lymph is collected continuously for a period of 24 hours.
-
Analysis: The total amount of absorbed, radiolabeled cholesterol in the lymph is quantified using liquid scintillation counting. The amount of absorbed phytosterol is determined by gas-liquid chromatography (GLC).
-
Calculation: The percentage of cholesterol absorption inhibition is calculated by comparing the amount of radiolabeled cholesterol in the lymph of phytosterol-treated rats to that of control rats receiving only the cholesterol emulsion.
In Vitro Model: Micellar Solubility of Cholesterol
This in vitro assay evaluates the ability of phytosterols to displace cholesterol from micelles.
-
Micelle Preparation: Artificial micelles are prepared by sonicating a mixture of bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and cholesterol in a buffer solution.
-
Addition of Phytosterols: A known concentration of the test phytosterol (this compound or β-sitosterol) is added to the micellar solution.
-
Equilibration: The mixture is incubated to allow for the equilibration of sterols between the micellar and non-micellar phases.
-
Separation: The micellar phase is separated from the non-micellar phase, typically by ultracentrifugation.
-
Quantification: The concentration of cholesterol and the test phytosterol in the micellar phase is determined using gas-liquid chromatography (GLC).
-
Comparison: The solubility of cholesterol in the presence of different phytosterols is compared to that of a control solution without phytosterols.
Conclusion
References
- 1. Comparative lymphatic absorption of sitosterol, stigmasterol, and this compound and differential inhibition of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol absorption in rats by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fucosterol's Neuroprotective Potential: An In Vivo Comparative Analysis
A deep dive into the in vivo validation of Fucosterol's neuroprotective effects reveals a promising natural compound with multifaceted mechanisms of action. This guide provides a comparative analysis of this compound against established Alzheimer's disease therapeutics, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.
This compound, a phytosterol derived from brown algae, has garnered significant attention for its potential neuroprotective properties. In vivo studies have demonstrated its efficacy in various animal models of neurodegeneration, primarily by targeting pathways associated with amyloid-beta (Aβ) pathology, oxidative stress, and neuroinflammation. This guide synthesizes the available in vivo data to offer a comparative perspective on this compound's performance against currently approved Alzheimer's disease drugs such as Donepezil and Memantine.
Comparative Efficacy: this compound vs. Standard Therapeutics
To provide a clear comparison, the following tables summarize the quantitative data from in vivo studies on this compound and approved Alzheimer's disease medications. It is important to note that the direct comparison is challenging due to the use of different animal models in the existing literature. This compound has been predominantly studied in chemically-induced neurotoxicity models in rats, while approved drugs are often evaluated in transgenic mouse models of Alzheimer's disease.
Table 1: Cognitive Enhancement Effects in Animal Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings |
| This compound | sAβ₁₋₄₂-induced aging rats | Morris Water Maze | 10 µmol/h (co-infusion) | Attenuated sAβ₁₋₄₂-induced increases in latency to reach the platform and increased the frequency of crossing the platform area.[1][2] |
| Donepezil | APP/PS1 transgenic mice | Morris Water Maze | Not specified | Significantly improved cognitive function.[3] |
| Donepezil | Tg2576 transgenic mice | Not specified | 4 mg/kg in drinking water | Not specified for cognitive improvement, but reduced Aβ levels. |
| Memantine | 5XFAD transgenic mice (younger) | Contextual Fear Conditioning, Y-maze | 10 mg/kg, i.p. | Reversed memory impairments.[4] |
| Memantine | APP/PS1 transgenic mice | Object Recognition | Not specified | Reduced amyloid burden and improved cognitive performance. |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology in Animal Models
| Compound | Animal Model | Measurement | Dosage | Key Findings |
| This compound | In vitro data | Aβ₁₋₄₂ aggregation | Not applicable | Decreased oligomer formation more effectively than galantamine.[5][6] |
| Donepezil | Tg2576 transgenic mice | Soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels, Aβ plaque number and burden | 4 mg/kg in drinking water | Significantly reduced soluble Aβ levels, plaque number, and burden. |
| Donepezil | APP/PS1 transgenic mice | Insoluble Aβ₄₀/Aβ₄₂ and soluble Aβ₄₀ levels | Not specified | Decreased insoluble Aβ₄₀/Aβ₄₂ and soluble Aβ₄₀ levels.[3] |
| Memantine | APP/PS1 transgenic mice | Aβ plaque lesions and burden | Not specified | Reduced plaque burden in the hippocampus and cortex. |
| Memantine | 3xTg-AD transgenic mice | Insoluble Aβ levels | 3-month treatment | Significantly reduced insoluble Aβ levels.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo models and behavioral tests cited in this guide.
Animal Models of Neurodegeneration
-
Soluble Amyloid-Beta (sAβ₁₋₄₂) Induced Cognitive Dysfunction in Aging Rats: This model mimics the early stages of Alzheimer's disease by inducing neurotoxicity and cognitive deficits through the administration of soluble Aβ oligomers.
-
Scopolamine-Induced Amnesia Model: This model is used to study deficits in learning and memory caused by the blockade of muscarinic acetylcholine receptors.
-
Transgenic Mouse Models (e.g., APP/PS1, 5XFAD, Tg2576): These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.
Behavioral Tests for Cognitive Function
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.
-
Procedure: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.[11] Animals are trained over several days to find the platform using spatial cues in the room. The time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was located (probe trial) are measured.[11]
-
-
Y-Maze Test: This test evaluates short-term spatial working memory.
-
Passive Avoidance Test: This test assesses fear-motivated learning and memory.
-
Procedure: The apparatus has two compartments, one lit and one dark. Rodents have a natural preference for the dark. During training, the animal receives a mild foot shock upon entering the dark compartment. The latency to enter the dark compartment in a subsequent trial is measured as an indicator of memory retention.[14][15]
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The experimental workflow for a typical in vivo study investigating these effects is also outlined below.
Conclusion
References
- 1. This compound from an Edible Brown Alga Ecklonia stolonifera Prevents Soluble Amyloid Beta-Induced Cognitive Dysfunction in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. This compound from Sargassum horridum as an amyloid-beta (Aβ1-42) aggregation inhibitor: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Sex and Time-of-Day Impact on Anxiety and Passive Avoidance Memory Strategies in Mice [frontiersin.org]
A Comparative Guide to Fucosterol Extraction Methodologies
Fucosterol, a prominent phytosterol found in brown algae, has garnered significant attention from researchers and drug development professionals for its diverse bioactive properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic activities. The efficiency of extracting this valuable compound from its natural sources is paramount for its subsequent application in nutraceutical and pharmaceutical industries. This guide provides a comparative analysis of various this compound extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an extraction method is a critical step that influences the yield, purity, and cost-effectiveness of obtaining this compound. Traditional solvent-based methods are often contrasted with modern, "green" techniques that offer advantages in terms of reduced solvent consumption and extraction time. The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different extraction methodologies.
| Extraction Method | Algal Source | Key Parameters | This compound Yield/Content | Reference |
| Supercritical Fluid Extraction (SFE) | Fucus vesiculosus | Supercritical CO₂, 50°C, 300 bar | 8.06% by mass in the extract (total extract yield: 2.83%) | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Sargassum horneri | Ethanol, 28 kHz, 1200 W, 4°C, 5 h | 6.22 ± 0.06 mg/g of extract | [3] |
| Optimized Ultrasound-Assisted Extraction (UAE) | Hijiki (Sargassum fusiforme) | CHCl₃-MeOH (2:3), 15 min | 1.598 ± 0.047 mg/g dry weight | [4] |
| Microwave-Assisted Extraction (MAE) | Marine algae | Ethanolic KOH | 1.21 mg/g | [5][6] |
| Conventional Solvent Extraction | Sargassum fusiforme | 90% Ethanol, 1:20 sample/solvent ratio, 60°C, 4 h | Optimized conditions, yield not specified in abstract | [7] |
| Conventional Solvent Extraction (Method A) | Hijiki (Sargassum fusiforme) | Modified Folch's method (CHCl₃-MeOH) | 1.258 ± 0.106 mg/g dry weight | [4] |
| Conventional Solvent Extraction (Method B) | Hijiki (Sargassum fusiforme) | 95% Ethanol | 0.499 ± 0.040 mg/g dry weight | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE)
This method utilizes carbon dioxide in its supercritical state, offering a green alternative to organic solvents.[8]
-
Apparatus : A laboratory-scale SFE system equipped with a high-pressure pump, an extractor vessel, and a back-pressure regulator.
-
Procedure :
-
Dry and mill the brown algae (e.g., Fucus vesiculosus) to a fine powder.
-
Load the ground algae (e.g., 200 g) into the extractor vessel.
-
Pressurize the system with CO₂ and bring it to the desired supercritical conditions (e.g., 300 bar and 50°C).[2]
-
Maintain a constant flow of supercritical CO₂ through the vessel to extract the this compound.
-
Depressurize the CO₂ in a separator vessel to precipitate the extract.
-
Collect the extract for further analysis and purification.
-
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to enhance the extraction process by disrupting the algal cell walls.[9]
-
Apparatus : An ultrasonic bath or probe system.
-
Procedure :
-
Grind the dried seaweed (e.g., Sargassum horneri) into a powder.
-
Suspend the algal powder in a suitable solvent (e.g., 70% ethanol) in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the suspension.
-
Apply ultrasonic waves at a specified frequency and power (e.g., 28 kHz, 1200 W) for a set duration (e.g., 5 hours).[3] The temperature should be controlled, often using an ice bath to prevent degradation of thermolabile compounds.[3]
-
After sonication, separate the supernatant from the solid residue by centrifugation or filtration.
-
Evaporate the solvent from the supernatant to obtain the crude extract.
-
Optimized Ultrasound-Assisted Extraction (UAE) with Solvent Partitioning
This protocol refines the UAE method for higher efficiency.
-
Apparatus : Ultrasonic bath, centrifuge.
-
Procedure :
-
Add the powdered seaweed sample to a mixture of chloroform and methanol (CHCl₃-MeOH) in a 2:3 ratio.[4]
-
Perform ultrasound-assisted extraction for 15 minutes.[4]
-
Follow the extraction with saponification using 1.65 mL of 1.85 M potassium hydroxide (KOH) for 14.5 hours to remove interfering fatty acids.[10]
-
After saponification, partition the mixture and collect the organic phase containing the this compound.
-
Dry the organic phase to yield the purified extract.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[11]
-
Apparatus : A closed-vessel microwave extraction system.
-
Procedure :
-
Place the dried, powdered seaweed into the microwave extraction vessel with a suitable solvent (e.g., ethanolic KOH).[6]
-
Seal the vessel and place it in the microwave reactor.
-
Apply microwave irradiation at a controlled temperature and pressure for a short duration (e.g., a few minutes).
-
After extraction and cooling, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can then be concentrated and purified.
-
Enzyme-Assisted Extraction (EAE)
EAE uses specific enzymes to break down the complex polysaccharide matrix of the algal cell wall, facilitating the release of intracellular compounds.[12]
-
Apparatus : Temperature-controlled incubator/shaker.
-
Procedure :
-
Suspend the powdered seaweed in a buffer solution at an optimal pH for the selected enzymes.
-
Introduce a combination of enzymes, such as cellulases and alginate lyases, to the slurry.[13]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation for a specified period to allow for enzymatic hydrolysis.[13]
-
After digestion, the mixture is typically heated to deactivate the enzymes.
-
The this compound-rich fraction is then extracted from the hydrolysate using a suitable solvent and purified.
-
Visualizing Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated.
Caption: Comparative workflow of key this compound extraction methods.
Caption: this compound's regulation of NF-κB/MAPK and Nrf2/HO-1 pathways.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Properties of Fucus vesiculosus L. Supercritical Fluid Extract Against Fusarium culmorum and Fusarium oxysporum | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. engj.org [engj.org]
- 9. psecommunity.org [psecommunity.org]
- 10. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Extraction of Fucoidan from Marine Algae | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Assisted Fucoidan Extraction from Brown Macroalgae Fucus distichus subsp. evanescens and Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Fucosterol-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fucosterol, a phytosterol predominantly found in marine algae, has garnered significant attention for its potential as a chemotherapeutic agent.[1] Emerging evidence highlights its ability to selectively induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells.[2] This guide provides a comprehensive comparison of this compound's apoptotic mechanism against other agents, supported by experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.
Mechanism of Action: this compound's Multi-Faceted Approach to Inducing Apoptosis
This compound triggers programmed cell death primarily through the intrinsic (mitochondrial) pathway, modulated by key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.
Intrinsic Apoptotic Pathway: this compound disrupts the mitochondrial membrane potential, a critical event in the intrinsic pathway. This is achieved by altering the balance of the Bcl-2 family proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]
Role of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance to chemotherapy.[3][5][6] By downregulating the phosphorylation of key proteins in this pathway, this compound effectively cuts off survival signals to the cancer cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also a target of this compound.[3][4] this compound's modulation of this pathway can lead to cell cycle arrest and the induction of apoptosis.[1][7]
-
Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed in this compound-treated cancer cells.[5] This oxidative stress can damage cellular components, including mitochondria, further promoting the apoptotic process.
Comparative Analysis: this compound vs. Other Apoptosis-Inducing Agents
To understand the unique and overlapping mechanisms of this compound, it is compared here with a standard chemotherapeutic drug, Doxorubicin, and another natural compound, Fucoxanthin.
| Feature | This compound | Doxorubicin | Fucoxanthin |
| Primary Mechanism | Intrinsic pathway, PI3K/Akt & MAPK inhibition | DNA intercalation, Topoisomerase II inhibition, ROS generation | Intrinsic pathway, PI3K/Akt/mTOR inhibition |
| Key Protein Targets | Bcl-2 family, Caspases, Akt, mTOR, ERK, p38 | Topoisomerase II, DNA | Bcl-2 family, Caspases, Akt, mTOR, p38 |
| ROS Induction | Yes | Yes | Yes |
| Selectivity | High selectivity for cancer cells | Low selectivity, high toxicity to normal cells | Selective for cancer cells |
| Reported Side Effects | Low in-vitro toxicity to normal cells | Cardiotoxicity, myelosuppression | Minimal reported |
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 15 | [1] |
| SK-LU-1 | Lung Cancer | 15 | [1] |
| HeLa | Cervical Cancer | 40 | [5][6] |
| ES2 | Ovarian Cancer | ~25 µg/mL | [8] |
| OV90 | Ovarian Cancer | ~21 µg/mL | [8] |
| HL-60 | Promyelocytic Leukemia | 7.8 µg/mL | [2] |
| T47D | Breast Cancer | 27.94 µg/mL | [9] |
| HT-29 | Colon Cancer | 70.41 µg/mL | [9] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
| HeLa | 20 | 48 | 12.2 | [5] |
| HeLa | 40 | 48 | 37.0 | [5] |
| HeLa | 80 | 48 | 62.0 | [5] |
| ES2 | 100 | - | Late apoptosis increased 4.79-fold | [10] |
| OV90 | 100 | - | Late apoptosis increased 6.52-fold | [10] |
Table 3: Effect of this compound on Key Apoptotic Proteins
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| A549 & SK-LU-1 | This compound | Bax | Increased | [1] |
| A549 & SK-LU-1 | This compound | Bcl-2 | Decreased | [1] |
| A549 & SK-LU-1 | This compound | Cleaved Caspase-3 | Increased | [1] |
| HeLa | This compound | PI3K/Akt/mTOR pathway proteins | Decreased phosphorylation | [5][6] |
| ES2 & OV90 | This compound | p-ERK1/2, p-P38 | Decreased | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's apoptotic mechanism.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO).[12]
-
96-well plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells in a 96-well plate at a density of 0.1-1.0 x 10^6 cells/mL and incubate for 24 hours.[13]
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).
-
After incubation, remove the treatment medium.[12]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Incubate the plate at 37°C for 3-4 hours.[12]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]
-
Measure the absorbance at 590 nm using a microplate reader.[11][12]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[15]
-
Flow cytometer.
-
Cold PBS.
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.[17] Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+.[14]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with this compound, then harvest and lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[18]
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase Activity Assay
This fluorometric or colorimetric assay quantifies the activity of specific caspases, such as caspase-3.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AMC).[20][21]
-
Fluorometer or spectrophotometer.
Procedure:
-
Induce apoptosis with this compound.
-
Lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.[20]
-
Centrifuge the lysate and collect the supernatant.
-
In a 96-well plate, add the cell lysate, reaction buffer with DTT, and the caspase-3 substrate.[20]
-
Incubate at 37°C for 1-2 hours.[20]
-
Read the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[20][21] The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Fucosterol vs. Fucoxanthin: A Head-to-Head Comparison of Bioactivities for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of fucosterol and fucoxanthin, supported by experimental data, detailed protocols, and signaling pathway diagrams.
This compound and fucoxanthin, two prominent marine-derived compounds found primarily in brown algae, have garnered significant attention within the scientific community for their diverse and potent biological activities. While both compounds exhibit promising therapeutic potential, their distinct chemical structures—this compound being a phytosterol and fucoxanthin a carotenoid—confer unique pharmacological profiles. This guide provides a detailed head-to-head comparison of their bioactivities, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these valuable natural products.
At a Glance: Comparative Bioactivities
| Bioactivity | This compound | Fucoxanthin |
| Anti-Cancer | Demonstrates cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancer.[1] Induces apoptosis and cell cycle arrest.[2][3] | Exhibits broad-spectrum anti-cancer activity against numerous cancer cell lines, such as pharyngeal squamous cell carcinoma, endometrial cancer, and triple-negative breast cancer.[4][5][6] Known to be a potent inducer of apoptosis and inhibitor of metastasis. |
| Anti-Inflammatory | Inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Modulates NF-κB and MAPK signaling pathways. | Suppresses the expression and release of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7][8][9][10] |
| Antioxidant | Exhibits free radical scavenging activity. | Shows potent antioxidant effects in both cell-free and cell-based assays, effectively scavenging DPPH and ABTS radicals.[11][12][13][14][15] |
| Anti-Diabetic | Demonstrates the ability to lower blood glucose levels in animal models of diabetes.[16][17][18][19] | Improves glucose metabolism and insulin sensitivity, and reduces blood glucose levels in diabetic animal models.[20][21][22][23][24] |
Quantitative Comparison of Bioactivities
To facilitate a direct comparison, the following tables summarize the quantitative data from various experimental studies.
Table 1: Anti-Cancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | This compound IC₅₀ (µM) | Fucoxanthin IC₅₀ (µM) |
| Breast Cancer | ||
| T47D | 27.94 µg/mL | |
| MDA-MB-231 (TNBC) | 7 ± 2.21 (48h), 3 ± 0.37 (72h)[5] | |
| MDA-MB-468 (TNBC) | 7 ± 2.27 (48h), 3 ± 0.31 (72h)[5] | |
| Colon Cancer | ||
| HT29 | 70.41 µg/mL[1] | |
| Cervical Cancer | ||
| HeLa | 40[2][3] | |
| Pharyngeal Squamous Cell Carcinoma | ||
| FaDu | 17.91 µg/mL (24h), 6.21 µg/mL (48h)[4] | |
| Detroit 562 | 18.58 µg/mL (24h), 6.55 µg/mL (48h)[4] | |
| Endometrial Cancer | ||
| HEC-1A | 7.5[6] | |
| Leukemia | ||
| HL-60 | 2.45 (as fucoxanthinol) | |
| Non-Small Cell Lung Cancer | ||
| A549 | 26.4% apoptosis at 12.5 µM[25] | |
| H1299 | 18.1% apoptosis at 12.5 µM[25] | |
| Prostate Cancer | ||
| LNCaP | ~2.5[25] | |
| Hepatoma | ||
| SK-Hep-1 | 9.4[25] | |
| HepG2 | 18.89 µg/mL[25] |
Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and the specific form of the compound used (e.g., fucoxanthinol, a metabolite of fucoxanthin).
Table 2: Antioxidant Activity (EC50/IC50 Values)
The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for antioxidant assays indicates the concentration of the compound required to scavenge 50% of the free radicals.
| Antioxidant Assay | This compound | Fucoxanthin |
| DPPH Radical Scavenging | Data not readily available in comparative format | EC₅₀: 0.13 - 0.14 mg/mL[11][14][15], IC₅₀: 201.2 ± 21.4 µg/mL[13] |
| ABTS Radical Scavenging | Data not readily available in comparative format | EC₅₀: 0.03 - 0.05 mg/mL[11][14][15] |
Note: Lower EC₅₀/IC₅₀ values indicate greater antioxidant activity.
Table 3: Anti-Diabetic Activity in Animal Models
This table summarizes the effects of this compound and fucoxanthin on blood glucose levels in diabetic animal models.
| Compound | Animal Model | Dosage | Effect on Blood Glucose |
| This compound | Streptozotocin-induced diabetic rats | 30 mg/kg (oral) | Significant decrease in serum glucose.[16][17] |
| Epinephrine-induced diabetic rats | 300 mg/kg (oral) | Inhibition of blood glucose level.[16][17] | |
| Fucoxanthin | Streptozotocin-nicotinamide-induced type 2 diabetic mice | 400 mg/kg (gavage) | Significant decrease in fasting blood glucose.[20] |
| Obese/diabetic KK-Ay mice | 0.1% of diet | Significant reduction in blood glucose level.[22][23] | |
| C57BL/KsJ-db/db mice | 0.2% and 0.4% (w/w) of diet | Significantly lowered blood glucose.[21] |
Signaling Pathways
The bioactivities of this compound and fucoxanthin are mediated through their interaction with various cellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to modulate key pathways involved in inflammation and cancer progression.
Fucoxanthin Signaling Pathways
Fucoxanthin's diverse bioactivities are attributed to its modulation of a broad range of signaling cascades.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the bioactivities of this compound and fucoxanthin.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Protocol Details:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with a range of concentrations of this compound or fucoxanthin and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol Details:
-
Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or fucoxanthin) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC₅₀ value is then determined from a dose-response curve.
ABTS Radical Scavenging Assay for Antioxidant Activity
This is another common method to assess antioxidant capacity.
Protocol Details:
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction: Add different concentrations of the test compound to the ABTS•+ solution.
-
Absorbance Measurement: After a set incubation period, measure the decrease in absorbance at around 734 nm.
-
Calculation: Calculate the percentage of inhibition and the EC₅₀ value in a similar manner to the DPPH assay.
Measurement of Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines.
Protocol Details:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound or fucoxanthin.
-
Sample Collection: Collect the cell culture supernatant after a specific incubation period.
-
ELISA Procedure: Perform a sandwich ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.
-
Quantification: Measure the absorbance and determine the cytokine concentration using a standard curve.
Conclusion
Both this compound and fucoxanthin exhibit a remarkable array of bioactivities with significant therapeutic potential. Fucoxanthin appears to have a broader and more extensively studied anti-cancer profile, with potent activity against a wider range of cancer cell lines. It also demonstrates robust anti-inflammatory and antioxidant properties with well-documented mechanisms. This compound, while also showing promise in these areas, has demonstrated notable anti-diabetic effects at relatively low oral doses.
The choice between these two compounds for further research and development will depend on the specific therapeutic target. This guide provides a foundational comparison to assist researchers in navigating the existing literature and designing future studies to unlock the full potential of these marine-derived molecules.
References
- 1. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucoxanthin prevents cell growth and induces apoptosis in endometrial cancer HEC-1A cells by the inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fucoxanthin, A Carotenoid Derived from Phaeodactylum tricornutum Exerts Antiproliferative and Antioxidant Activities In Vitro [mdpi.com]
- 14. Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum [mdpi.com]
- 15. Production, Characterization, and Antioxidant Activity of Fucoxanthin from the Marine Diatom Odontella aurita - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caringsunshine.com [caringsunshine.com]
- 19. mdpi.com [mdpi.com]
- 20. Antidiabetic effect of fucoxanthin extracted from Sargassum angustifolium on streptozotocin‐nicotinamide‐induced type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. In Vivo Antioxidant Activity of Fucoxanthin on Obese/Diabetes KK-Ay Mice [scirp.org]
- 23. scirp.org [scirp.org]
- 24. In Vivo Assessment of the Effects of Mono-Carrier Encapsulated Fucoxanthin Nanoparticles on Type 2 Diabetic C57 Mice and Their Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ukaazpublications.com [ukaazpublications.com]
Fucosterol: A Comparative Guide to its Antioxidant Activity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assays used to validate the antioxidant activity of fucosterol, a bioactive sterol found predominantly in brown algae. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to be an essential resource for researchers investigating the therapeutic potential of this compound.
This compound's Antioxidant Capacity: A Quantitative Comparison
The antioxidant potential of this compound has been evaluated using several common in vitro assays. The following table summarizes the available quantitative data, comparing its activity to well-known antioxidant standards such as ascorbic acid and Trolox.
| Assay | This compound Activity | Ascorbic Acid (Standard) | Trolox (Standard) | Reference |
| DPPH Radical Scavenging Activity | 8% inhibition at 100 µg/mL, 16% inhibition at 250 µg/mL | - | - | [1] |
| ABTS Radical Scavenging Activity | IC50 values for this compound are not readily available in the reviewed literature. | IC50 values vary depending on the specific protocol. | IC50 values vary depending on the specific protocol. | |
| Ferric Reducing Antioxidant Power (FRAP) | Specific FRAP values for this compound are not readily available in the reviewed literature. | FRAP values vary depending on the specific protocol. | FRAP values vary depending on the specific protocol. | |
| Cellular Antioxidant Activity (CAA) | Dose-dependently reduces intracellular ROS production in HDF cells.[2] | - | - | [2] |
Note: The provided DPPH data for this compound is presented as percentage inhibition at specific concentrations, as direct IC50 values were not consistently available in the reviewed literature. For comparative purposes, researchers should determine the IC50 value of this compound and the standards under their specific experimental conditions.
Unveiling the Mechanism: this compound and Cellular Antioxidant Pathways
This compound has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. One of the most significant pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been reported to upregulate the Nrf2/HO-1 signaling pathway.[2][3]
Furthermore, this compound has been observed to regulate the NF-κB and MAPK signaling pathways, which are also involved in the cellular response to oxidative stress and inflammation.[2][3]
References
Unraveling the Transcriptomic Landscape: A Comparative Guide to Fucosterol Treatment
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic effects of Fucosterol, a bioactive compound derived from brown algae, with a well-established synthetic alternative. The information presented herein is supported by experimental data to aid in evaluating its potential in therapeutic applications.
This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. A key mechanism underlying these effects is its ability to modulate gene expression. This guide delves into the comparative transcriptomics of cells treated with this compound, providing a clear overview of its impact on key signaling pathways and gene regulation.
Comparative Gene Expression Analysis: this compound vs. a Synthetic LXR Agonist
A primary mechanism of this compound's action is through the activation of Liver X Receptors (LXRs), which are crucial regulators of cholesterol homeostasis, inflammation, and lipogenesis. To understand its efficacy, we compare its effect on the expression of LXR target genes with that of T0901317, a potent synthetic LXR agonist. The following table summarizes the fold-change in mRNA expression of key genes in different cell lines upon treatment with this compound and T0901317.
| Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Reference |
| ABCA1 | THP-1 derived macrophages | This compound (200 µM) | ~14-fold | [1] |
| T0901317 (1 µM) | Stronger induction than this compound | [1][2] | ||
| ABCG1 | THP-1 derived macrophages | This compound | Significant alteration | [2][3] |
| T0901317 | Stronger induction than this compound | [2] | ||
| HepG2 cells | This compound (200 µM) | ~13.2-fold | [1] | |
| ApoE | THP-1 derived macrophages | This compound | Significant alteration | [2][3] |
| T0901317 | Stronger induction than this compound | [2] | ||
| LXR-α | THP-1 derived macrophages | This compound | Dose-dependent increase | [2] |
| LXR-β | THP-1 derived macrophages | This compound | Dose-dependent increase | [2] |
| NPC1L1 | Caco-2 cells | This compound | Regulated | [3] |
| SREBP-1c | HepG2 cells | This compound | No significant induction | [3] |
| T0901317 | Significant induction | [2] | ||
| Insig-2a | HepG2 cells | This compound | Upregulation | [3] |
Key Observation: this compound demonstrates its capacity as a dual LXR agonist by upregulating key genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE.[2][3] Notably, while the synthetic agonist T0901317 shows a stronger induction of these genes, this compound presents a unique advantage: it does not significantly induce the expression of SREBP-1c, a key transcription factor in hepatic lipogenesis.[3] This is attributed to its upregulation of Insig-2a, which hampers the nuclear translocation of SREBP-1c.[3] This differential regulation suggests that this compound may offer a better safety profile by potentially avoiding the triglyceride accumulation in the liver, a known side effect of potent synthetic LXR agonists.[1]
Signaling Pathways Modulated by this compound
This compound's biological effects are not limited to LXR pathway activation. It also modulates other critical signaling cascades, particularly those involved in inflammation and cellular stress responses.
Figure 1: this compound-mediated activation of the LXR signaling pathway.
References
Fucosterol's Impact on Gene Expression: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced effects of different sterols on gene expression is critical for identifying novel therapeutic targets. This guide provides a detailed comparison of fucosterol's effects on gene expression with those of other significant sterols, supported by experimental data and methodologies.
This compound, a phytosterol predominantly found in brown algae, is gaining attention for its diverse biological activities, including its ability to modulate gene expression.[1][2] Its effects differ significantly from those of cholesterol, the primary sterol in animals; sitosterol, a common plant sterol; and ergosterol, the main sterol in fungi. This guide delves into these differences, offering a comparative analysis of their impact on various signaling pathways and gene regulation.
Comparison of Gene Expression Effects
The differential effects of this compound and other sterols on gene expression are summarized below. This compound primarily acts as a Liver X Receptor (LXR) agonist, influencing cholesterol homeostasis and inflammatory responses. In contrast, cholesterol and ergosterol are key regulators of their own biosynthetic pathways through feedback mechanisms. Sitosterol, as a major dietary phytosterol, also influences the expression of genes involved in sterol transport.
| Sterol | Primary Mechanism of Action | Key Target Genes/Pathways | Quantitative Effects on Gene Expression (where available) | Cell/Tissue Type |
| This compound | Dual LXR-α and LXR-β agonist.[1][3][4] | Cholesterol Homeostasis: ABCA1, ABCG1, ABCG5, ABCG8, ApoE.[3][4][5] Lipid Metabolism: Upregulates Insig-2a, inhibiting SREBP-1c.[3][5] Anti-inflammatory: NF-κB, MAPK signaling.[1][6] Anti-adipogenic: AMPK, Wnt/β-catenin signaling.[7] Muscle Homeostasis: Akt/mTOR/FoxO3α pathway.[6] | HepG2 cells (200 μM this compound): - ABCA1: ↑ 2.4-fold- ABCG1: ↑ 13.2-fold- ABCG5: ↑ 1.5-fold- ABCG8: ↑ 1.3-fold.[4] | Macrophages, hepatocytes, intestinal cells, adipocytes, skeletal muscle.[3][6][7] |
| Cholesterol | Regulates SREBP and LXR pathways.[8][9][10] | Cholesterol Biosynthesis & Uptake: HMGCR, LDLR (downregulated by high cholesterol via SREBP inhibition).[8][10] | High cholesterol levels lead to the suppression of SREBP target gene transcription. | Most mammalian cells. |
| Sitosterol | Influences sterol transport gene expression.[11] | Sterol Transport: Npc1l1, Abcg5, Abcg8, Abca1.[11] Cholesterol Metabolism: Cyp27a1, Hmgcr.[11] | Rats (fed diet with sitosterol): - Upregulation of intestinal Npc1l1 and Abcg8.- Upregulation of hepatic Abcg5, Abca1, Cyp27a1, and Hmgcr.[11] | Intestine, liver.[11] |
| Ergosterol | Feedback regulation of its own biosynthesis.[12][13][14][15] | Ergosterol Biosynthesis: ERG genes (e.g., ERG3, ERG11).[13][15][16] | Absence of ergosterol leads to a significant increase in ERG3 gene expression (up to 35-fold increase in reporter activity).[13] | Fungi (e.g., Saccharomyces cerevisiae, Candida albicans).[12][16] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for reproducing and building upon existing research.
This compound's Effect on Gene Expression in HepG2 Cells
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free DMEM containing this compound (e.g., 200 μM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is then performed using SYBR Green chemistry on a real-time PCR system. The relative expression of target genes (e.g., ABCA1, ABCG1) is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Cholesterol's Regulation of SREBP Target Genes
-
Cell Culture and Cholesterol Manipulation: Cells (e.g., HEK293) are cultured in a medium containing lipoprotein-deficient serum (LPDS) to deplete cellular cholesterol and induce SREBP activation. To suppress SREBP, cells are treated with cholesterol, often complexed with cyclodextrin to facilitate its delivery into the cells.
-
Western Blotting for SREBP Processing: To assess SREBP activation, the precursor and mature forms of SREBP are detected by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific to SREBP. The presence of the mature, nuclear form of SREBP indicates its activation.
-
Reporter Gene Assays: A luciferase reporter construct containing the sterol regulatory element (SRE) from a target gene promoter (e.g., LDLR promoter) is transfected into cells. The cells are then treated with varying concentrations of cholesterol. The luciferase activity is measured to quantify the transcriptional activity of SREBP.
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of these sterols can be visualized through their signaling pathways.
Caption: this compound activates LXR, leading to gene expression changes that promote cholesterol efflux.
Caption: High cholesterol inhibits SREBP processing, reducing the expression of cholesterol synthesis and uptake genes.
Caption: Ergosterol negatively regulates its own synthesis by inhibiting the Upc2 transcription factor.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice [mdpi.com]
- 7. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol: from feeding to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cholesterol biosynthesis and lipid metabolism: A microRNA management perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol - Wikipedia [en.wikipedia.org]
- 11. Dietary phytosterols and phytostanols alter the expression of sterol-regulatory genes in SHRSP and WKY inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation by ergosterol in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Ergosterol gene expression in wild-type and ergosterol-deficient mutants of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Fucosterol Safety and Toxicity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of fucosterol, a bioactive sterol derived from marine algae, with other commercially available phytosterols. The information is based on available preclinical data from animal models and aims to assist researchers and drug development professionals in evaluating the potential of this compound for therapeutic applications.
Executive Summary
This compound has demonstrated a favorable safety profile in various animal studies, exhibiting low toxicity even at relatively high doses.[1][2][3] While specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not consistently reported in publicly available literature, existing studies in rodents indicate a lack of significant toxic effects. This positions this compound as a promising candidate for further development, warranting more detailed, standardized toxicological investigations to formally establish these key safety parameters. For comparative purposes, this guide includes safety data for other well-studied phytosterols.
Acute and Sub-chronic Toxicity
Animal studies are crucial for determining the potential adverse effects of a substance after single or repeated exposure. For this compound, several studies have been conducted, primarily in rodents, to assess its acute and sub-chronic toxicity.
This compound Toxicity Data
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| ICR Mice | 25, 50, and 100 mg/kg | Oral | 3 consecutive days | No mortality or abnormal behavioral changes observed. | [2] |
| BALB/c Mice | 25, 50, and 100 mg/kg | Oral | 3 consecutive days | Significantly inhibited ConA-induced acute liver injury. | [2] |
| Ovariectomized (OVX) rats | 25, 50, and 100 mg/kg | Oral | 7 weeks | No toxic effects were reported. | [2] |
| C57BL/6 mice | 10 and 30 mg/kg/day | Oral | 1 week | No toxicological side effects were noted. | [4] |
| E18 aging rats | 10 µmol/h | Dorsal hippocampus injection | 4 weeks | Increased latency to reach a platform in a water maze test was observed, suggesting potential neurological effects at this dose and route. | [2] |
Comparative Phytosterol Toxicity Data (Beta-sitosterol)
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects |
| Wistar Rats | Up to 9 g/kg body weight | Oral | 28 days | No adverse effects were observed. |
| Dogs | Up to 9 g/kg body weight | Oral | 28 days | No adverse effects were observed. |
Genotoxicity and Mutagenicity
As a common phytosterol, beta-sitosterol has been evaluated for its genotoxic potential and has generally been found to be non-mutagenic in standard assays. Given this compound's structural similarity to other phytosterols, it is hypothesized to have a similarly low risk of genotoxicity, though specific testing is required for confirmation.
Experimental Protocols
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
This protocol outlines a typical procedure for assessing acute oral toxicity.
Caption: Workflow for a typical acute oral toxicity study.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.
Caption: General workflow of the Ames test for mutagenicity.
Conclusion
The available data from animal models suggest that this compound has a low toxicity profile, similar to or potentially better than other commercially used phytosterols. No significant adverse effects have been reported in acute and sub-chronic oral toxicity studies in rodents at doses up to 100 mg/kg. However, to fully validate its safety for therapeutic use, further studies conducted under Good Laboratory Practice (GLP) conditions are necessary to establish a definitive LD50 and NOAEL. Additionally, a comprehensive battery of genotoxicity and mutagenicity tests should be performed to confirm the absence of genetic toxicity. These studies will be critical for the regulatory submission and clinical development of this compound-based products.
References
- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fucosterol's Interaction with Key Biological Targets: A Comparative Docking Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular interactions of natural compounds is paramount. Fucosterol, a phytosterol found in brown algae, has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of this compound's binding affinities with various protein targets, as determined by molecular docking studies. The data presented herein is compiled from multiple independent research efforts and is intended to serve as a resource for evaluating this compound's therapeutic potential.
Comparative Binding Affinity of this compound
The binding affinity of a ligand to its target protein is a critical indicator of its potential biological activity. The following table summarizes the binding energies of this compound with several key proteins implicated in a range of diseases, from neurodegenerative disorders to inflammation and cancer. It is important to note that these values are collated from different studies, and variations in computational methodologies may influence the results. Therefore, a direct comparison should be approached with caution.
| Target Protein | Protein Family/Function | Binding Energy (kcal/mol) | Reference |
| Liver X Receptor Beta (LXR-β) | Nuclear Receptor | -80.37 | [1] |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | -49.53 | [1] |
| Tropomyosin receptor kinase B (TrkB) | Receptor Tyrosine Kinase | -34.06 | [1] |
| Toll-like Receptor 2 (TLR2) | Pattern Recognition Receptor | -33.86 | [1] |
| Beta-secretase 1 (BACE1) | Aspartyl Protease | -10.1 | [2] |
| Growth factor receptor-bound protein 2 (GRB2) | Adaptor Protein | -9.7 | [3] |
| Matrix Metalloproteinase-2 (MMP-2) | Metalloproteinase | -8.2 | [4] |
| Interleukin-1β (IL-1β) | Cytokine | -7.4 | |
| Matrix Metalloproteinase-9 (MMP-9) | Metalloproteinase | -7.1 | [4] |
| Interleukin-6 (IL-6) | Cytokine | -6.3 | |
| Amyloid-beta (Aβ1-42) | Amyloid Peptide | Not explicitly quantified in kcal/mol, but shown to recognize hydrophobic regions. | [5] |
Experimental Protocols: A Generalized Approach to Molecular Docking
While specific parameters may vary between studies, the fundamental workflow of molecular docking remains consistent. The following protocol outlines a generalized procedure for conducting such in silico experiments.
A Generalized Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Detailed Steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. For the protein, this typically involves downloading the structure from a repository like the Protein Data Bank (PDB), removing water molecules, and adding hydrogen atoms. The ligand structure is converted to a 3D format and its energy is minimized.
-
Grid Box Generation: A grid box is defined around the active site of the protein. This grid specifies the region where the docking algorithm will search for potential binding poses of the ligand.
-
Molecular Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined grid box. The program calculates the binding energy for each pose.
-
Analysis of Docking Results: The results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
-
Post-Docking Analysis: To further validate the docking results and understand the stability of the ligand-protein complex, molecular dynamics simulations are often performed.
This compound's Impact on Key Signaling Pathways
The interaction of this compound with its target proteins can modulate various intracellular signaling pathways, leading to its observed biological effects. The diagrams below illustrate some of the key pathways influenced by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, for instance, through its interaction with TrkB.[1]
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. This compound's interaction with proteins like TLRs can influence this pathway, contributing to its anti-inflammatory properties.
Caption: this compound's influence on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound's interaction with proteins like GRB2 can impact this signaling cascade.
Caption: this compound's interaction within the MAPK signaling pathway.
References
- 1. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and molecular docking studies of this compound and fucoxanthin, BACE1 inhibitors from brown algae Undaria pinnatifida and Ecklonia stolonifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Fucoxanthin Enhance Dentin Collagen Stability and Erosion Resistance Through Crosslinking and MMP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Sargassum horridum as an amyloid-beta (Aβ1-42) aggregation inhibitor: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Fucosterol Disposal
Objective: To provide clear, step-by-step guidance for the safe and compliant disposal of fucosterol and associated waste materials in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a plant-derived sterol commonly supplied as a crystalline solid[1]. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it should be handled with care as a potentially hazardous material until more comprehensive toxicological data is available[1][2]. It is also categorized as a combustible solid.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For handling bulk powder or if dust generation is likely, use an N95 (US) or equivalent respirator.
-
Body Protection: Wear a standard laboratory coat.
Handling:
-
Wash hands thoroughly after handling[1].
-
In case of a spill, collect the dry material, clean the affected area, and manage all cleanup materials as hazardous waste[3][4].
This compound Waste Classification and Segregation
Proper waste management begins with correct identification and segregation at the point of generation. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams[5].
-
Unused/Expired this compound (Solid): This is the primary chemical waste. It should be disposed of in its original container whenever possible, ensuring the label is intact[5][6].
-
This compound Solutions: this compound is soluble in organic solvents like ethanol and dimethylformamide[1]. Waste solutions containing this compound must be collected as hazardous chemical waste. Do not dispose of these solutions down the drain[4][7].
-
Contaminated Labware (Solid Waste): Items such as gloves, weighing paper, pipette tips, and other materials contaminated with this compound should be collected as chemically contaminated solid waste.
-
Empty Containers: An empty container that held pure this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste[4][7]. After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for regular trash or glass recycling[4].
Step-by-Step Disposal Procedures
Step 1: Container Selection and Labeling
-
Select a waste container that is sturdy, leak-proof, and chemically compatible with the waste being collected[6][7].
-
Label the container clearly with a "Hazardous Waste" or "Chemical Waste" label provided by your institution's Environmental Health and Safety (EHS) department[7].
-
On the label, list all chemical constituents, including solvents and their approximate concentrations. For example, "this compound in Ethanol Waste"[7].
Step 2: Waste Accumulation
-
Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation[6][8].
-
The SAA should be equipped with secondary containment to contain any potential leaks or spills[6].
-
Keep waste containers securely closed at all times, except when adding waste[4][7].
-
For solid waste contaminated with this compound, line a designated pail or box with a clear plastic bag for collection[6].
Step 3: Storage and Volume Limits
-
Store incompatible waste streams separately to prevent dangerous reactions[6].
-
Do not accumulate more than 55 gallons of chemical waste (or 1 quart of acute hazardous waste) in your laboratory's SAA[8].
-
Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills[6].
Step 4: Arranging for Disposal
-
Request a waste pickup from your institution's EHS or equivalent safety department. Do not transport hazardous waste yourself[4].
-
Waste should be removed from the laboratory within the timeframes specified by regulations, such as every six or twelve months, depending on the rules your institution follows (e.g., Subpart K for academic labs)[6][8].
-
Partner with a licensed professional waste disposal service if your institution directs you to do so for specialized waste streams[9].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal. Specific disposal limits (e.g., allowable concentrations for drain disposal) are not defined in general literature and are subject to local and institutional regulations. All chemical waste, regardless of concentration, should generally be collected for proper disposal[7].
| Parameter | Value | Solvent | Source |
| Solubility | ~0.25 mg/mL | Ethanol | [1] |
| ~1.0 mg/mL | Dimethylformamide (DMF) | [1] | |
| Storage Class | 11 | (Combustible Solids) | |
| Molecular Weight | 412.7 g/mol | N/A | [1] |
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. epa.gov [epa.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Fucosterol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fucosterol, a bioactive sterol with significant research interest. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Essential Safety and Handling Information
This compound, while exhibiting low toxicity in many studies, should be handled with care as a potentially hazardous material until more comprehensive toxicological data is available.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈O | [2] |
| Molecular Weight | 412.7 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in ethanol and dimethyl formamide. | |
| Storage Temperature | -20°C | |
| Purity | Typically ≥98% |
Personal Protective Equipment (PPE) for Handling this compound
The following diagram outlines the necessary personal protective equipment for handling this compound powder and solutions.
Caption: Recommended PPE for handling this compound.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (17605-67-3) on the label match the order.
-
Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.
-
Keep the container tightly closed and away from incompatible materials.
Preparation of this compound Solutions
The following workflow illustrates the safe preparation of this compound solutions.
Caption: Workflow for preparing this compound solutions.
Experimental Use
-
All work with this compound, especially the handling of the powder, should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Wear the appropriate PPE as outlined in the diagram above.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour this compound solutions down the drain.[3]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
It is recommended to use a licensed professional waste disposal service for the final disposal of this compound waste.[4]
-
One suggested method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while maintaining a high standard of laboratory safety. This proactive approach to chemical handling not only protects the individual researcher but also contributes to a culture of safety within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
